molecular formula C8H7NO2 B070923 Furo[2,3-b]pyridin-5-ylmethanol CAS No. 169815-81-0

Furo[2,3-b]pyridin-5-ylmethanol

货号: B070923
CAS 编号: 169815-81-0
分子量: 149.15 g/mol
InChI 键: WHLVYONEGXBNHS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Furo[2,3-b]pyridin-5-ylmethanol (CAS 169815-81-0) is a fused heterocyclic compound of significant interest in medicinal and synthetic chemistry. This compound, with the molecular formula C8H7NO2 and a molecular weight of 149.15 g/mol, serves as a versatile precursor and building block for the synthesis of more complex molecules . The furo[2,3-b]pyridine scaffold is recognized for its wide range of pharmacological potential. Research indicates that this fused ring system is a key structural component in compounds investigated for various biological activities, including as inhibitors for enzymes like α-glucosidase and β-glucosidase, and as ligands for neurological targets such as nicotinic acetylcholine receptors (nAChRs) . These receptors are pivotal for research into cognitive deficits associated with conditions like Alzheimer's disease and schizophrenia . The compound can be synthesized and further functionalized using modern synthetic methodologies, such as cross-coupling and multicomponent reactions, making it a valuable starting material for constructing diverse chemical libraries . Researchers utilize this chemical intermediate to explore new chemical space and develop potential therapeutic agents. It is critical to note that many xenobiotics containing a furan ring can be metabolically activated to form reactive intermediates, which may lead to protein adducts and trigger toxicities . This underscores the importance of careful handling in a research setting. Furo[2,3-b]pyridin-5-ylmethanol is provided for research applications only and is not intended for diagnostic or therapeutic uses.

属性

CAS 编号

169815-81-0

分子式

C8H7NO2

分子量

149.15 g/mol

IUPAC 名称

furo[2,3-b]pyridin-5-ylmethanol

InChI

InChI=1S/C8H7NO2/c10-5-6-3-7-1-2-11-8(7)9-4-6/h1-4,10H,5H2

InChI 键

WHLVYONEGXBNHS-UHFFFAOYSA-N

SMILES

C1=COC2=NC=C(C=C21)CO

规范 SMILES

C1=COC2=NC=C(C=C21)CO

产品来源

United States
Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of Furo[2,3-b]pyridin-5-ylmethanol

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furo[2,3-b]pyridin-5-ylmethanol, a heterocyclic compound incorporating a fused furan and pyridine ring system, is a valuable building block in medicinal chemistry. Its structural features, particularly the basicity of the pyridine nitrogen, play a crucial role in its reactivity and its utility as a scaffold in the design of novel therapeutic agents. This guide provides a comprehensive analysis of the core basic properties of Furo[2,3-b]pyridin-5-ylmethanol, offering insights into its electronic structure, predicted basicity, and reactivity. Detailed, field-proven experimental protocols for its synthesis and characterization are also presented to enable its practical application in a research and development setting.

Introduction

The furo[2,3-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its presence in a variety of biologically active molecules. This class of compounds has demonstrated a broad range of pharmacological activities, including anticancer and anti-inflammatory properties. The rigid, planar structure of the furo[2,3-b]pyridine core provides an excellent platform for designing molecules that can selectively interact with various biological targets. Furo[2,3-b]pyridin-5-ylmethanol, with its reactive hydroxymethyl group, serves as a key intermediate for the synthesis of diverse derivatives, further expanding its potential in drug discovery.

A fundamental understanding of the basicity of the pyridine nitrogen within this scaffold is paramount for predicting its behavior in physiological environments and for designing synthetic strategies. This guide will delve into the electronic factors governing the basicity of Furo[2,3-b]pyridin-5-ylmethanol and provide a framework for its utilization in further chemical synthesis.

Molecular Structure and Electronic Properties

The structure of Furo[2,3-b]pyridin-5-ylmethanol features a furan ring fused to a pyridine ring at the 2- and 3-positions. The nitrogen atom in the pyridine ring possesses a lone pair of electrons in an sp² hybrid orbital, which is the primary determinant of the molecule's basicity.

Caption: Chemical structure of Furo[2,3-b]pyridin-5-ylmethanol.

The fusion of the electron-rich furan ring to the pyridine ring influences the electron density of the pyridine nitrogen. The oxygen atom in the furan ring can donate electron density through resonance, which can potentially increase the basicity of the pyridine nitrogen compared to pyridine itself. However, the overall electronic effect is a balance of inductive and resonance effects of the fused ring system and the hydroxymethyl substituent.

Basicity and pKa Analysis

Table 1: Comparison of pKa Values of Pyridine and Related Compounds

CompoundpKa of Conjugate AcidReference
Pyridine5.25[1]
2-Methylpyridine6.2[2]
2-Methoxypyridine3.28[3]
Pyridine N-oxide0.8[1][4]

The hydroxymethyl group at the 5-position is an electron-donating group through a weak inductive effect, which is expected to slightly increase the basicity of the pyridine nitrogen compared to the unsubstituted furo[2,3-b]pyridine. The fused furan ring's overall electronic contribution is more complex. While the oxygen atom can be electron-donating through resonance, the ring fusion itself can alter the electronic landscape of the pyridine ring.

Computational methods can provide a theoretical estimation of the pKa value. Density functional theory (DFT) calculations are a powerful tool for predicting the acidity and basicity of organic molecules.[5][6] Such calculations for Furo[2,3-b]pyridin-5-ylmethanol would provide a valuable theoretical benchmark in the absence of experimental data.

Caption: Experimental workflow for the determination of the pKa of Furo[2,3-b]pyridin-5-ylmethanol.

Synthesis and Characterization

A robust and reproducible synthesis of Furo[2,3-b]pyridin-5-ylmethanol is essential for its use in research and drug development. A plausible synthetic route involves the construction of the furo[2,3-b]pyridine core followed by functional group manipulation.

Synthetic Protocol

A general strategy for the synthesis of the furo[2,3-b]pyridine core often involves the reaction of a suitably substituted furan with a pyridine precursor.[7]

Step 1: Synthesis of a Furan Precursor

  • This step would involve the preparation of a furan derivative with appropriate functional groups for subsequent cyclization with a pyridine synthon.

Step 2: Construction of the Furo[2,3-b]pyridine Ring System

  • The furan precursor would then be reacted with a pyridine building block under conditions that promote the formation of the fused ring system.

Step 3: Introduction of the Hydroxymethyl Group

  • If not already present, the hydroxymethyl group can be introduced at the 5-position of the furo[2,3-b]pyridine core. This could be achieved, for example, by reduction of a corresponding carboxylic acid or aldehyde.

Characterization

The synthesized Furo[2,3-b]pyridin-5-ylmethanol must be thoroughly characterized to confirm its identity and purity.

Table 2: Expected Spectroscopic Data for Furo[2,3-b]pyridin-5-ylmethanol

TechniqueExpected Observations
¹H NMR Aromatic protons on the furo[2,3-b]pyridine core, a singlet for the CH₂ group of the hydroxymethyl substituent, and a broad singlet for the OH proton.
¹³C NMR Signals corresponding to the carbon atoms of the furo[2,3-b]pyridine ring system and the hydroxymethyl group.[8][9]
IR Characteristic absorption bands for O-H stretching (broad), C-H stretching (aromatic and aliphatic), C=C and C=N stretching (aromatic rings), and C-O stretching.[2][10]
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve loss of the hydroxymethyl group and cleavage of the furo[2,3-b]pyridine ring.[11]

Reactivity

The basicity of the pyridine nitrogen in Furo[2,3-b]pyridin-5-ylmethanol governs its reactivity in several key transformations.

Protonation and Salt Formation

As a basic compound, Furo[2,3-b]pyridin-5-ylmethanol will readily react with acids to form the corresponding pyridinium salts. This property is important for its purification and for the preparation of water-soluble derivatives for biological testing.

N-Alkylation and N-Oxidation

The lone pair of electrons on the pyridine nitrogen makes it nucleophilic, allowing it to participate in N-alkylation reactions with alkyl halides. Oxidation of the nitrogen atom with a suitable oxidizing agent, such as a peroxy acid, would yield the corresponding N-oxide. Pyridine N-oxides have distinct electronic properties and reactivity compared to their parent pyridines.[1][4]

Reactions of the Hydroxymethyl Group

The hydroxymethyl group is a versatile functional handle that can undergo a variety of transformations, including:

  • Oxidation: Oxidation to the corresponding aldehyde or carboxylic acid.

  • Esterification and Etherification: Reaction with carboxylic acids or alkyl halides to form esters and ethers, respectively.

  • Halogenation: Conversion to a halomethyl group, which can then be used in nucleophilic substitution reactions.

Applications in Drug Development

The furo[2,3-b]pyridine scaffold is a key component in a number of compounds with interesting biological activities. Derivatives of this scaffold have been investigated as inhibitors of various kinases, which are important targets in cancer therapy.[8] The ability to functionalize Furo[2,3-b]pyridin-5-ylmethanol at both the pyridine nitrogen and the hydroxymethyl group allows for the creation of diverse chemical libraries for screening against a wide range of biological targets.

Sources

Furo[2,3-b]pyridin-5-ylmethanol: Structural Elucidation, Synthesis, and Applications in Kinase-Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Furo[2,3-b]pyridin-5-ylmethanol is a highly privileged bicyclic heterocyclic building block in modern medicinal chemistry. Featuring an electron-rich furan ring fused to an electron-deficient pyridine core, this scaffold serves as a rigid, planar bioisostere for indoles and azaindoles. The primary alcohol (hydroxymethyl group) at the 5-position provides a critical synthetic handle for functional group interconversion (FGI), enabling the development of potent kinase inhibitors (e.g., CDK2, IRAK4) and immunomodulators targeting the PD-1/PD-L1 axis. This whitepaper provides an in-depth technical analysis of its structural numbering, reactivity, biological applications, and validated synthetic protocols.

Core Structural Elucidation & IUPAC Numbering

The nomenclature and numbering of fused heterocycles follow strict International Union of Pure and Applied Chemistry (IUPAC) guidelines. Understanding the exact topological numbering of the furo[2,3-b]pyridine system is critical for accurate derivatization and patent filing [3].

  • Base Component Selection: The structure consists of a furan ring and a pyridine ring.

  • Fusion Face Assignment: The "[2,3-b]" designation indicates that the 2,3-bond of the furan ring is fused to the "b" face (the bond between C2 and C3) of the pyridine ring.

  • Numbering Priority: Heteroatoms dictate the numbering path. Oxygen (Group 16) takes higher priority than Nitrogen (Group 15). Therefore, the furan oxygen is designated as position 1.

  • Sequential Numbering: The numbering proceeds around the furan ring (C2, C3), through the bridgehead carbon (C3a), and around the pyridine ring (C4, C5, C6) to the nitrogen (N7), concluding at the final bridgehead (C7a).

Consequently, in Furo[2,3-b]pyridin-5-ylmethanol , the hydroxymethyl moiety (-CH₂OH) is covalently bonded to C5 , which is para to the C7a bridgehead and meta to the N7 nitrogen. This specific spatial orientation is crucial for establishing hydrogen bond donor/acceptor interactions within the ATP-binding pockets of target kinases.

IUPAC_Numbering cluster_0 Furo[2,3-b]pyridine Core Numbering O1 1: Oxygen (Highest Priority) C2 2: Carbon (Furan) O1->C2 C3 3: Carbon (Furan) C2->C3 C3a 3a: Bridgehead Carbon C3->C3a C4 4: Carbon (Pyridine) C3a->C4 C7a 7a: Bridgehead Carbon C3a->C7a Fusion Bond ('b' face) C5 5: Carbon (-CH2OH Attachment) C4->C5 C6 6: Carbon (Pyridine) C5->C6 N7 7: Nitrogen (Pyridine) C6->N7 N7->C7a C7a->O1 Ring Closure

Caption: Logical progression of IUPAC numbering for the Furo[2,3-b]pyridine core system.

Chemical Properties & Reactivity Profile

The furo[2,3-b]pyridine core exhibits a unique push-pull electronic distribution. The furan ring is π-excessive (nucleophilic), whereas the pyridine ring is π-deficient (electrophilic). The 5-ylmethanol derivative leverages this stability while offering a versatile primary alcohol for downstream synthesis:

  • Oxidation: Can be selectively oxidized to Furo[2,3-b]pyridine-5-carbaldehyde using Dess-Martin periodinane (DMP) or MnO₂, providing an electrophilic center for reductive aminations [2].

  • Halogenation: Conversion to 5-(chloromethyl)furo[2,3-b]pyridine using thionyl chloride (SOCl₂) generates a potent alkylating agent for cross-coupling or N-alkylation.

Applications in Drug Discovery

Furo[2,3-b]pyridine derivatives have demonstrated profound efficacy in oncology and immunology by acting as competitive inhibitors at critical enzymatic active sites.

Kinase Inhibition (CDK2 & IRAK4)

Substituted analogs exhibit potent inhibition of Cyclin-Dependent Kinase 2 (CDK2), a critical regulator of the G1/S phase transition in the cell cycle. By acting as ATP-competitive inhibitors, these compounds arrest tumor cell proliferation [1]. Furthermore, related derivatives show picomolar affinity for Interleukin-1 receptor-associated kinase 4 (IRAK4), modulating pro-inflammatory cytokine production [4].

Immunomodulation (PD-1/PD-L1)

Derivatives synthesized from 5-ylmethanol and 5-carbaldehyde precursors have been successfully developed as small-molecule immunomodulators. They disrupt the PD-1/PD-L1 protein-protein interaction, preventing the recruitment of SHP-1/2 phosphatases and thereby restoring T-cell activation against malignant cells [2].

Quantitative Biological Activity Summary

The following table summarizes the structure-activity relationship (SAR) data for various furo[2,3-b]pyridine derivatives against key biological targets:

Compound / DerivativeBiological TargetIC₅₀ Value (µM)Reference
Compound 4 CDK2 / Cyclin A20.24[1]
Compound 11 CDK2 / Cyclin A20.50[1]
Compound 1 CDK2 / Cyclin A20.57[1]
Compound 8 CDK2 / Cyclin A20.65[1]
Compound 14 CDK2 / Cyclin A20.93[1]
Roscovitine (Control) CDK2 / Cyclin A20.394[1]
Compound 21 IRAK40.0062[4]
Compound 38 IRAK40.0073[4]

Experimental Protocol: Synthesis of Furo[2,3-b]pyridin-5-ylmethanol

Objective: Chemoselective reduction of Furo[2,3-b]pyridine-5-carbaldehyde to the corresponding primary alcohol without reducing the heteroaromatic core.

Causality Insight: Sodium borohydride (NaBH₄) in methanol is explicitly selected over Lithium Aluminum Hydride (LiAlH₄). LiAlH₄ is overly reactive and can cause unwanted ring-opening or over-reduction of the electron-deficient pyridine ring. NaBH₄ provides a mild, self-validating chemoselective reduction of the aldehyde.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve Furo[2,3-b]pyridine-5-carbaldehyde (1.0 equiv, 10 mmol) in anhydrous methanol (0.2 M concentration) in a flame-dried round-bottom flask under an argon atmosphere.

    • Mechanism: Methanol acts as both the solvent and a proton donor, accelerating the hydride transfer from the borohydride to the carbonyl carbon.

  • Hydride Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Add NaBH₄ (1.2 equiv, 12 mmol) portion-wise over 15 minutes.

    • Mechanism: The portion-wise addition at 0 °C controls the exothermic release of hydrogen gas and prevents thermal degradation of the substrate.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 1–2 hours. Monitor reaction progress via TLC (Eluent: 50% Ethyl Acetate in Hexanes). The aldehyde starting material (higher Rf) should completely convert to the more polar alcohol product (lower Rf).

  • Quenching and Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl (10 mL) at 0 °C.

    • Mechanism: NH₄Cl safely neutralizes unreacted NaBH₄ and breaks down borate complexes without utilizing highly acidic conditions that could protonate the pyridine nitrogen and complicate extraction.

  • Isolation: Extract the aqueous layer with Dichloromethane (DCM) (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 20% to 60% EtOAc in Hexanes) to yield pure Furo[2,3-b]pyridin-5-ylmethanol as a solid.

Mechanistic Signaling Pathway

The following diagram illustrates the causal pathway by which Furo[2,3-b]pyridine derivatives inhibit CDK2, leading to cell cycle arrest.

CDK2_Pathway Inhibitor Furo[2,3-b]pyridine Derivative CDK2 CDK2 / Cyclin A2 Complex Inhibitor->CDK2 Inhibits Kinase Activity ATP ATP Binding Site Inhibitor->ATP Competitive Binding Rb Retinoblastoma Protein (Rb) Phosphorylation CDK2->Rb Normal Pathway Arrest Cell Cycle Arrest (Apoptosis) CDK2->Arrest Inhibited State ATP->CDK2 Blocks E2F E2F Transcription Factor Release Rb->E2F Promotes CellCycle G1/S Phase Transition (Cell Proliferation) E2F->CellCycle Drives

Caption: Mechanism of action for Furo[2,3-b]pyridine derivatives in CDK2/Cyclin A2 inhibition.

References

  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, MDPI.[Link]

  • Heterocyclic compounds as immunomodulators.
  • Furo[2,3-b]pyridine | C7H5NO | CID 12421098. PubChem, National Institutes of Health.[Link]

Furo[2,3-b]pyridin-5-ylmethanol: A Privileged Scaffold for Advanced Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the pursuit of highly selective, metabolically stable, and structurally novel pharmacophores has driven the exploration of fused bicyclic heteroaromatics. Furo[2,3-b]pyridin-5-ylmethanol (CAS: 169815-81-0), bearing the IUPAC name furo[2,3-b]pyridin-5-ylmethanol, represents a critical building block in this domain[1]. Characterized by the fusion of a π-electron-deficient pyridine ring with a π-electron-rich furan ring, this compound serves as a privileged scaffold for the development of targeted therapeutics, particularly in oncology and autoimmune diseases[2].

This technical guide provides an in-depth analysis of the physicochemical properties, structural logic, synthetic methodologies, and biological evaluation protocols associated with furo[2,3-b]pyridin-5-ylmethanol, designed for researchers and drug development professionals.

Physicochemical Profiling & Structural Logic

The utility of furo[2,3-b]pyridin-5-ylmethanol stems from its unique electronic distribution and the presence of a highly versatile synthetic handle—the 5-hydroxymethyl group. This functional group allows for rapid diversification via oxidation to an aldehyde, halogenation for cross-coupling, or direct etherification[3].

Quantitative Physicochemical Data

To facilitate compound tracking and structural analysis, the core quantitative properties of furo[2,3-b]pyridin-5-ylmethanol are summarized below:

PropertyValueStructural Significance
IUPAC Name furo[2,3-b]pyridin-5-ylmethanolStandardized nomenclature defining the fused core.
CAS Number 169815-81-0Unique identifier for the specific 5-hydroxymethyl isomer[1].
Molecular Formula C₈H₇NO₂Indicates a low molecular weight, ideal for fragment-based drug discovery[4].
Molecular Weight 149.15 g/mol Highly efficient ligand efficiency (LE) starting point[5].
Scaffold Type Fused Bicyclic HeteroaromaticRigid, planar structure optimized for deep pocket binding[2].
Key Functional Groups -OH, Pyridine Nitrogen, Furan OxygenProvides diverse hydrogen bond acceptor/donor profiles[6].
The Rationale for Scaffold Hopping

Historically, the azaindole core has been widely used as a hinge-binding motif in kinase inhibitors. However, azaindoles possess a pyrrole nitrogen (NH) that acts as a hydrogen bond donor, which can lead to promiscuous binding across multiple kinase families and poor pharmacokinetic profiles.

By employing a bioisosteric replacement—exchanging the pyrrole ring for a furan ring—researchers generate the furo[2,3-b]pyridine core[3]. This eliminates the hydrogen bond donor, subtly altering the lipophilicity and topological polar surface area (TPSA). The result is a scaffold that maintains critical hydrogen-bonding interactions with the kinase hinge region via the pyridine nitrogen while drastically improving target selectivity and membrane permeability[7].

Scaffold cluster_0 Bioisosteric Scaffold Hopping Azaindole Azaindole Core (Promiscuous Binding) Furopyridine Furo[2,3-b]pyridine Core (Improved Selectivity) Azaindole->Furopyridine Isosteric Replacement Target Kinase Hinge Region (e.g., AKT, EGFR, IRAK4) Furopyridine->Target Hydrogen Bonding via Pyridine N

Caption: Bioisosteric replacement of azaindole with furo[2,3-b]pyridine for selective kinase hinge binding.

Synthetic Methodologies: Scalable Access

Direct functionalization of the pre-formed furo[2,3-b]pyridine core is notoriously challenging due to competing electronic effects that lead to poor regioselectivity. Consequently, the most robust synthetic routes rely on the construction of the bicyclic system from highly functionalized pyridine precursors via domino annulations or Sonogashira cross-coupling[8], followed by functional group manipulation[3].

Protocol: Synthesis of Furo[2,3-b]pyridin-5-ylmethanol via Ester Reduction

The following protocol outlines the controlled reduction of a furo[2,3-b]pyridine-5-carboxylate intermediate. Diisobutylaluminum hydride (DIBAL-H) is selected over Lithium Aluminum Hydride (LiAlH₄) to prevent over-reduction or unintended ring-opening of the furan moiety.

Reagents & Materials:

  • Ethyl furo[2,3-b]pyridine-5-carboxylate (1.0 eq)

  • DIBAL-H (1.0 M in Toluene, 2.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Rochelle's Salt (Potassium sodium tartrate, 20% aqueous solution)

Step-by-Step Methodology:

  • Preparation: Dissolve the ethyl furo[2,3-b]pyridine-5-carboxylate in anhydrous DCM under an inert argon atmosphere. Cool the reaction vessel to -78 °C using a dry ice/acetone bath. Causality: Low temperatures are critical to kinetically trap the intermediate and prevent the reduction of the heteroaromatic double bonds.

  • Reagent Addition: Add DIBAL-H dropwise over 30 minutes. Maintain the temperature at -78 °C for 2 hours, then slowly allow the mixture to warm to 0 °C. Monitor the reaction via TLC (Ethyl Acetate/Hexane 1:1).

  • Quenching & Workup (Self-Validating Step): Once the starting material is consumed, quench the reaction at 0 °C by the careful dropwise addition of methanol, followed by an equal volume of 20% aqueous Rochelle's salt. Stir vigorously for 2 hours at room temperature. Causality: Rochelle's salt chelates the aluminum ions, breaking the intractable emulsion and forming two distinct, clear layers. Failure to achieve clear phase separation indicates incomplete chelation, which will trap the polar product in the aqueous phase.

  • Extraction & Purification: Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography to yield pure furo[2,3-b]pyridin-5-ylmethanol. Validate the structure via ¹H-NMR and LC-MS.

Synthesis A Pyridine Precursor (e.g., 5-bromo-2-hydroxypyridine) B Domino Annulation / Sonogashira Coupling A->B Pd cat., CuI C Furo[2,3-b]pyridine-5-carboxylate B->C Base, Heat D Reduction (DIBAL-H, -78°C) C->D -78°C to 0°C E Furo[2,3-b]pyridin-5-ylmethanol (CAS 169815-81-0) D->E Rochelle's Workup

Caption: Synthetic workflow for Furo[2,3-b]pyridin-5-ylmethanol via reduction of carboxylate intermediates.

Biological Evaluation Workflows

Derivatives synthesized from furo[2,3-b]pyridin-5-ylmethanol frequently target key enzymes in cellular signaling pathways, such as AKT1 in oncology and IRAK4 in autoimmune diseases[2]. To validate the efficacy of these compounds, rigorous in vitro profiling is required.

Protocol: In Vitro Kinase Inhibition Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the industry standard for evaluating the ATP-competitive binding of furo[2,3-b]pyridine derivatives.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the synthesized furo[2,3-b]pyridine derivative in 100% DMSO to create a 10 mM stock. Perform serial dilutions. Causality: The final assay concentration of DMSO must not exceed 1% (v/v) to prevent solvent-induced protein denaturation or artifactual cytotoxicity.

  • Enzymatic Reaction: In a 384-well microplate, combine the recombinant kinase (e.g., IRAK4), the fluorescently labeled peptide substrate, and the inhibitor. Initiate the reaction by adding ATP at a concentration equivalent to its Michaelis constant ( Km​ ). Causality: Running the assay at the ATP Km​ ensures that the calculated IC₅₀ accurately reflects the inhibitor's affinity without being masked by excessive ATP competition.

  • Detection & Validation: Incubate for 60 minutes at room temperature. Add the TR-FRET detection buffer (containing EDTA to stop the reaction by chelating Mg²⁺). Read the plate using a microplate reader (excitation at 340 nm, emission at 615 nm and 665 nm).

  • Self-Validating Controls: Include Staurosporine as a positive control (expected IC₅₀ in the low nanomolar range) and a DMSO-only negative control. If the Staurosporine IC₅₀ deviates by more than 3-fold from historical data, the assay is invalid and must be repeated.

Assay S1 Compound Prep Dissolve in DMSO S2 In Vitro Assay TR-FRET Kinase Assay S1->S2 S3 Data Acquisition Microplate Reader S2->S3 S4 Data Analysis IC50 Calculation S3->S4

Caption: Standard biological evaluation workflow for furo[2,3-b]pyridine kinase inhibitors.

Sources

The Furo[2,3-b]pyridine Core: A Technical Guide to its Discovery, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The Furo[2,3-b]pyridine scaffold, a compelling isostere of indole and benzofuran, has carved a significant niche in contemporary medicinal chemistry. This guide provides an in-depth exploration of the historical evolution, synthetic methodologies, and burgeoning biological significance of this privileged heterocyclic system. We will dissect key synthetic transformations, from classical cyclization reactions to modern palladium-catalyzed cross-couplings, offering detailed experimental protocols for their execution. Furthermore, this guide will illuminate the diverse pharmacological landscape of Furo[2,3-b]pyridine derivatives, with a particular focus on their roles as potent kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics. Through a synthesis of historical context, mechanistic insights, and practical laboratory guidance, this document aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the Furo[2,3-b]pyridine core and its potential to yield next-generation therapeutic agents.

A Historical Perspective: The Rise of a Privileged Scaffold

While the broader family of furopyridines has been known for nearly a century, the Furo[2,3-b]pyridine isomer has more recently garnered significant attention as a template for drug discovery.[1][2] Initially, its development was less prominent compared to other heterocyclic systems. However, the turn of the 21st century witnessed a renaissance of interest in this scaffold, driven by the relentless pursuit of novel therapeutics with improved potency and selectivity.

Unlike many privileged structures, the Furo[2,3-b]pyridine core is relatively rare in natural products, with a few exceptions such as the furoquinoline alkaloids found in the Rutaceae plant family.[3] This relative scarcity in nature has, in part, fueled the drive for innovative synthetic strategies to access this versatile core. Its unique electronic properties, stemming from the fusion of an electron-rich furan ring to an electron-deficient pyridine ring, confer upon it the ability to engage in a wide array of biological interactions, making it a highly sought-after pharmacophore in modern drug design.[3]

Synthetic Strategies: From Classical to Contemporary

The synthesis of the Furo[2,3-b]pyridine core has evolved significantly, with a diverse toolbox of reactions now available to the synthetic chemist. These methodologies can be broadly categorized into classical and modern approaches, each with its own set of advantages and applications.

Classical Approaches: The Thorpe-Ziegler Cyclization

One of the foundational methods for the construction of 3-amino-furo[2,3-b]pyridine derivatives is the Thorpe-Ziegler cyclization. This intramolecular condensation of a dinitrile, or in this case, a cyanopyridine bearing a tethered nitrile precursor, provides a robust entry into this class of compounds. The reaction proceeds via a base-catalyzed intramolecular cyclization to form a cyclic enamine, which then tautomerizes to the more stable 3-aminofuro[2,3-b]pyridine.

Experimental Protocol: Synthesis of Ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate

This protocol is adapted from the synthesis of a similar derivative and illustrates the core principles of the Thorpe-Ziegler approach to the Furo[2,3-b]pyridine core.[2]

  • Materials:

    • Appropriately substituted 2-alkoxy-3-cyanopyridine derivative (1.0 eq)

    • Sodium ethoxide (catalytic to stoichiometric amount)

    • Anhydrous ethanol

    • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a solution of sodium ethoxide in anhydrous ethanol in a round-bottom flask under an inert atmosphere, add the 2-alkoxy-3-cyanopyridine derivative.

    • Heat the reaction mixture to reflux with vigorous stirring.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

    • Upon completion, cool the reaction mixture to room temperature.

    • Carefully neutralize the reaction mixture with a suitable acid (e.g., acetic acid or dilute HCl).

    • The product may precipitate upon cooling or neutralization. If so, collect the solid by filtration.

    • If the product remains in solution, remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

    • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).

Modern Methodologies: The Power of Palladium Catalysis

The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of complex heterocyclic systems, and the Furo[2,3-b]pyridine core is no exception. These methods offer high efficiency, functional group tolerance, and the ability to construct the fused ring system in a single step from readily available starting materials.

A prominent example is the palladium-catalyzed synthesis from β-ketodinitriles and alkynes.[4][5] This elegant approach involves the simultaneous participation of both cyano groups of the β-ketodinitrile in the construction of the fused furan and pyridine rings.[5]

Experimental Protocol: Palladium(II)-Catalyzed Synthesis of 2,5,6-Triphenylfuro[2,3-b]pyridin-4-amine

This protocol is based on the work of Rakshit et al. and provides a detailed procedure for a modern synthesis of a Furo[2,3-b]pyridine derivative.[5]

  • Materials:

    • β-ketodinitrile (e.g., benzoylacetonitrile, 1.0 eq)

    • Alkyne (e.g., diphenylacetylene, 1.0 eq)

    • Palladium(II) acetate (Pd(OAc)₂, 5 mol%)

    • 2,2'-Bipyridine (5 mol%)

    • p-Toluenesulfonic acid monohydrate (PTSA·H₂O, 2.0 eq)

    • 1,2-Dichloroethane (DCE)

    • Pressure tube

    • Inert atmosphere (Nitrogen)

  • Procedure:

    • To a pressure tube, add the β-ketodinitrile, alkyne, Pd(OAc)₂, 2,2'-bipyridine, and PTSA·H₂O.

    • Evacuate and backfill the tube with nitrogen three times.

    • Add 1,2-dichloroethane as the solvent.

    • Seal the pressure tube and heat the reaction mixture to 120 °C for 12 hours with stirring.

    • After cooling to room temperature, carefully vent the pressure tube.

    • Dilute the reaction mixture with an organic solvent (e.g., dichloromethane) and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

    • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and HRMS).

Biological Significance and Therapeutic Applications

The Furo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities.[6] This has led to its exploration in a multitude of therapeutic areas.

Anticancer Activity and Kinase Inhibition

A significant area of research for Furo[2,3-b]pyridine derivatives is in oncology.[3][7] These compounds have demonstrated potent antiproliferative activity against a range of cancer cell lines.[8] The primary mechanism of their anticancer effects often involves the inhibition of protein kinases, which are critical regulators of cell growth, proliferation, and survival.

Furo[2,3-b]pyridine derivatives have been identified as potent inhibitors of several key kinases, including:

  • Cyclin-Dependent Kinase 2 (CDK2): A derivative has shown potent inhibitory effects on CDK2, a key regulator of the cell cycle.[2][9]

  • Lymphocyte-specific protein tyrosine kinase (Lck) and Akt: These kinases are involved in T-cell signaling and cell survival pathways, respectively, and have been identified as targets for Furo[2,3-b]pyridine derivatives.[9]

  • Interleukin-1 receptor-associated kinase 4 (IRAK4): Dihydrofuro[2,3-b]pyridine derivatives have been developed as potent inhibitors of IRAK4, a key mediator of the innate immune response, highlighting their potential in treating inflammatory diseases and certain cancers.[2]

Compound Target Kinase IC₅₀ (µM) Cancer Cell Line GI₅₀ (µM) Reference
Compound A CDK20.93HCT-116 (Colon)-[2][9]
Compound B Lck-MDA-MB-435 (Melanoma)0.023[8]
Compound C Akt-MDA-MB-468 (Breast)0.046[8]
Compound D IRAK40.0073--[2]

Table 1: Representative biological activity data for Furo[2,3-b]pyridine and its derivatives.

Anti-inflammatory and Immunomodulatory Effects

The inhibition of kinases such as IRAK4 underscores the potential of Furo[2,3-b]pyridine derivatives in the treatment of inflammatory and autoimmune diseases.[2] By modulating key signaling pathways in the immune system, these compounds can reduce the production of pro-inflammatory cytokines. Additionally, certain derivatives have shown antianaphylactic activity.[1]

Antimicrobial and Antiviral Potential

The Furo[2,3-b]pyridine scaffold has also been investigated for its antimicrobial and antiviral properties.[10] One of the earliest reported applications of a furopyridine derivative was in the development of the HIV protease inhibitor L-754,394.[3]

Applications in Neurodegenerative Diseases

Emerging research suggests that Furo[2,3-b]pyridine derivatives may have therapeutic potential in the treatment of neurodegenerative diseases.[10] Their ability to act as acetylcholinesterase inhibitors and their anti-inflammatory properties are of particular interest in this context.[10] Furthermore, the inhibition of certain kinases that are dysregulated in neurodegenerative conditions presents another avenue for their application.

Structure-Activity Relationship (SAR) Insights

The biological activity of Furo[2,3-b]pyridine derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds.

For kinase inhibitors, the Furo[2,3-b]pyridine core often serves as a hinge-binding motif, forming key hydrogen bond interactions with the kinase active site. Substituents at the 2-, 3-, and 5-positions are commonly explored to enhance binding affinity and target selectivity. For example, in the development of IRAK4 inhibitors, modifications to the scaffold were aimed at improving metabolic stability and oral bioavailability while maintaining high potency.[2]

Future Directions and Conclusion

The Furo[2,3-b]pyridine scaffold has firmly established itself as a versatile and valuable platform in drug discovery. The continued development of novel and efficient synthetic methodologies will undoubtedly accelerate the exploration of its chemical space. Future research will likely focus on:

  • Elucidation of Novel Biological Targets: Expanding the scope of biological screening to identify new therapeutic applications.

  • Optimization of Pharmacokinetic Properties: Fine-tuning the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to improve their drug-like characteristics.

  • Development of Selective Inhibitors: Leveraging SAR insights to design highly selective ligands for specific biological targets, thereby minimizing off-target effects.

Visualizations

Synthetic_Pathways cluster_classical Classical Synthesis: Thorpe-Ziegler Cyclization cluster_modern Modern Synthesis: Palladium-Catalyzed Annulation 2-Alkoxy-3-cyanopyridine 2-Alkoxy-3-cyanopyridine Enamine_Intermediate Cyclic Enamine Intermediate 2-Alkoxy-3-cyanopyridine->Enamine_Intermediate Base (e.g., NaOEt) 3-Aminofuro[2,3-b]pyridine 3-Aminofuro[2,3-b]pyridine Enamine_Intermediate->3-Aminofuro[2,3-b]pyridine Tautomerization beta-Ketodinitrile beta-Ketodinitrile Furo[2,3-b]pyridine_Product Substituted Furo[2,3-b]pyridine beta-Ketodinitrile->Furo[2,3-b]pyridine_Product Alkyne Alkyne Alkyne->Furo[2,3-b]pyridine_Product Pd_Catalyst Pd(II) Catalyst Pd_Catalyst->Furo[2,3-b]pyridine_Product Kinase_Inhibition_Pathway Furo[2,3-b]pyridine Furo[2,3-b]pyridine Derivative Block X Furo[2,3-b]pyridine->Block Kinase Protein Kinase (e.g., CDK2, IRAK4) Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Cellular_Response Cellular Response (e.g., Proliferation, Inflammation) Phosphorylated_Substrate->Cellular_Response Block->Kinase

Sources

An In-Depth Technical Guide to the Physicochemical Characterization of Furo[2,3-b]pyridin-5-ylmethanol

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Scientific Imperative for Characterizing Furo[2,3-b]pyridin-5-ylmethanol

The furo[2,3-b]pyridine scaffold represents a class of heterocyclic compounds of significant interest in medicinal chemistry. This fused ring system, combining a π-deficient pyridine ring with a π-excessive furan ring, has given rise to derivatives exhibiting a wide range of biological activities, including antiproliferative, antitumor, and antioxidant effects.[1][2] Compounds containing this scaffold are being explored as potential anticancer drugs and as agents targeting various receptors.[1][3]

Furo[2,3-b]pyridin-5-ylmethanol is a specific derivative within this promising class. As with any potential therapeutic agent, a thorough understanding of its fundamental physicochemical properties is a prerequisite for successful drug development. Properties such as solubility and stability are not mere data points; they are critical determinants of a molecule's bioavailability, formulability, and shelf-life. An inadequate grasp of these parameters can lead to failed clinical trials and the abandonment of otherwise promising candidates.

This guide serves as a comprehensive technical framework for researchers, scientists, and drug development professionals. In the absence of extensive published data for this specific molecule, this document provides the strategic rationale and detailed experimental protocols necessary to thoroughly determine the solubility and stability of Furo[2,3-b]pyridin-5-ylmethanol. It is designed not as a static data sheet, but as a practical manual to empower researchers to generate the high-quality, reproducible data essential for advancing a compound from the laboratory to clinical consideration.

Part 1: Solubility Profiling

Aqueous solubility is a master variable in drug development, directly influencing absorption and, consequently, the ultimate therapeutic efficacy of an orally administered drug. For Furo[2,3-b]pyridin-5-ylmethanol, the presence of a polar hydroxyl group and a basic pyridine nitrogen suggests a complex solubility profile that must be experimentally elucidated.

Rationale for Experimental Approach

The "shake-flask" method remains the gold standard for determining thermodynamic solubility due to its directness and reliability. To fully characterize a molecule like Furo[2,3-b]pyridin-5-ylmethanol, which possesses an ionizable center (the pyridine nitrogen), it is crucial to assess its solubility not only in neutral aqueous media but also across a physiologically relevant pH range. This pH-dependent profile is critical for predicting its behavior in the gastrointestinal tract.

Experimental Protocol: Thermodynamic Solubility in Aqueous and Organic Solvents (Shake-Flask Method)

This protocol outlines the definitive method for measuring the equilibrium solubility of the compound.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of Furo[2,3-b]pyridin-5-ylmethanol (e.g., 5-10 mg, ensuring solid remains after equilibration) to a series of clear glass vials.

  • Solvent Addition: To each vial, add a precise volume (e.g., 1 mL) of the desired solvent. A recommended starting set includes:

    • Purified Water (Milli-Q or equivalent)

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • 0.1 M HCl (simulating gastric fluid)

    • pH 4.5 Acetate Buffer (simulating intestinal fluid)

    • Ethanol

    • Dimethyl Sulfoxide (DMSO)

  • Equilibration: Seal the vials tightly. Place them in a temperature-controlled shaker or rotator set to 25 °C (or 37 °C for physiological relevance). Agitate for a minimum of 24 hours to ensure equilibrium is reached. A 48-hour period is often preferred to guarantee saturation.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least one hour to let the undissolved solid settle. Subsequently, centrifuge the samples (e.g., at 14,000 rpm for 15 minutes) to pellet any remaining suspended particles.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant.

  • Dilution & Quantification: Dilute the supernatant with a suitable mobile phase to a concentration within the linear range of a pre-validated analytical method. Quantification is typically performed using High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve of Furo[2,3-b]pyridin-5-ylmethanol must be prepared in the same analytical mobile phase.

  • Calculation: The solubility is calculated based on the measured concentration and the dilution factor.

Visualization: Solubility Determination Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add Excess Compound to Vial B Add Precise Volume of Solvent A->B C Seal and Agitate (24-48h at 25°C) B->C D Centrifuge to Pellet Solid C->D E Collect Clear Supernatant D->E F Dilute Supernatant E->F G Analyze by HPLC-UV F->G H Calculate Concentration vs. Calibration Curve G->H

Caption: Workflow for Thermodynamic Solubility Determination.

Data Presentation: Solubility Profile

All experimentally determined solubility data should be summarized in a clear, tabular format.

Solvent SystemTemperature (°C)pHSolubility (mg/mL)Solubility (µg/mL)Method
Purified Water25~7.0Experimental ValueExperimental ValueShake-Flask
0.1 M HCl251.0Experimental ValueExperimental ValueShake-Flask
PBS257.4Experimental ValueExperimental ValueShake-Flask
Acetate Buffer254.5Experimental ValueExperimental ValueShake-Flask
Ethanol25N/AExperimental ValueExperimental ValueShake-Flask
DMSO25N/AExperimental ValueExperimental ValueShake-Flask

Part 2: Chemical Stability Assessment

Evaluating the intrinsic chemical stability of Furo[2,3-b]pyridin-5-ylmethanol is essential for defining its storage requirements, shelf-life, and potential degradation products. Forced degradation, or stress testing, is the cornerstone of this evaluation. It involves subjecting the compound to harsh conditions to accelerate its decomposition, thereby providing critical insights into its degradation pathways and informing the development of a stability-indicating analytical method.

Rationale for Experimental Approach

The selection of stress conditions is guided by international regulatory standards, such as the ICH Q1A(R2) guidelines. The goal is to explore degradation across hydrolytic, oxidative, photolytic, and thermal pathways. A key outcome of this process is the development of a stability-indicating analytical method—typically an HPLC method—that can resolve the parent compound from all major degradation products, ensuring accurate quantification over time.

Experimental Protocol: Forced Degradation Study

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a stock solution of Furo[2,3-b]pyridin-5-ylmethanol in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Condition Setup:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH.

    • Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide (H₂O₂).

    • Thermal Degradation: Store a vial of the stock solution and a vial of the solid compound in an oven set at 60°C.

    • Photostability: Expose a solution and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil.

  • Incubation: Incubate all stressed samples (except the photostability samples, which follow their own protocol) at a controlled temperature (e.g., 40-60°C) for a defined period (e.g., 24-72 hours). The goal is to achieve 5-20% degradation.

  • Time-Point Sampling: Withdraw aliquots at various time points (e.g., 0, 4, 8, 24, 48 hours). For acid/base samples, neutralize the aliquot before analysis.

  • Analysis: Analyze all samples using a developed HPLC-UV/MS method. The method must demonstrate specificity, separating the parent peak from all degradation product peaks. Mass spectrometry (MS) is invaluable for obtaining mass information on the degradants to help elucidate their structures.

  • Data Evaluation: For each condition, calculate the percentage of the parent compound remaining and the percentage of each major degradant formed (as a percentage of the total peak area).

Potential Degradation Pathways

The furo[2,3-b]pyridine core possesses several sites susceptible to degradation. The furan ring is known to be sensitive to strong acids and oxidative conditions, which could lead to ring-opening.[4][5] The hydroxymethyl group is a potential site for oxidation to the corresponding aldehyde or carboxylic acid. Understanding these potential liabilities is key to interpreting the results of the forced degradation study.

Visualization: Forced Degradation Workflow

G cluster_stress Stress Conditions (Incubate & Sample at Time Points) A Prepare Stock Solution (1 mg/mL) B Acid Hydrolysis (0.1 M HCl, 60°C) A->B C Base Hydrolysis (0.1 M NaOH, 60°C) A->C D Oxidation (3% H₂O₂, RT) A->D E Thermal (60°C, Solid & Soln) A->E F Photolytic (ICH Q1B Light) A->F G Neutralize (if needed) & Dilute Samples B->G C->G D->G E->G F->G H Analyze by Stability-Indicating HPLC-UV/MS Method G->H I Quantify Parent Peak & Degradant Peaks H->I J Identify Degradants & Propose Pathways I->J

Caption: Workflow for a Forced Degradation (Stress) Study.

Data Presentation: Stability Summary

Results from the forced degradation study should be compiled into a comprehensive table.

Stress ConditionTime (hours)% Parent RemainingMajor Degradant 1 (% Area)Major Degradant 2 (% Area)Observations
0.1 M HCl @ 60°C24Experimental ValueExperimental ValueExperimental Valuee.g., No significant degradation
0.1 M NaOH @ 60°C24Experimental ValueExperimental ValueExperimental Valuee.g., ~15% degradation
3% H₂O₂ @ RT24Experimental ValueExperimental ValueExperimental Valuee.g., ~10% degradation
Thermal @ 60°C72Experimental ValueExperimental ValueExperimental Valuee.g., Stable
Photolytic (ICH Q1B)-Experimental ValueExperimental ValueExperimental Valuee.g., Photolabile, yellow color dev.

Conclusion

The protocols and frameworks detailed in this guide provide a robust and scientifically rigorous approach to characterizing the solubility and stability of Furo[2,3-b]pyridin-5-ylmethanol. By systematically applying these methodologies, researchers can generate the essential data package required to make informed decisions in the drug development process. This foundational knowledge of a compound's physicochemical behavior is indispensable for optimizing formulation strategies, establishing appropriate storage conditions, and ultimately, unlocking the full therapeutic potential of this promising molecular scaffold.

References

  • Sirakanyan, S. N., et al. (2012). Synthesis, Transformations and Biological Properties of Furo[2,3-b]pyridines. Chemistry of Heterocyclic Compounds, 47, 1371-1395. Available at: [Link]

  • Haynes, K., et al. (2014). Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives. European Journal of Medicinal Chemistry, 86, 673-686. Available at: [Link]

  • Shiotani, S., et al. (1997). FUROPYRIDINES. SYNTHESIS AND PROPERTIES. HETEROCYCLES, 45(5), 975. Available at: [Link]

  • Sirakanyan, S. N., et al. (2015). Synthesis, transformations and biological properties of furo[2,3-b]pyridines. Russian Chemical Reviews, 84(4), 363-386. Available at: [Link]

  • Abdel-Aziz, A. A.-M., et al. (2021). Synthesis, Characterization and cytotoxicity of new nicotinonitriles and furo[2,3-b]pyridine derivatives. Bioorganic Chemistry, 115, 105213. Available at: [Link]

  • European Medicines Agency (EMA). (2023). Guideline on Stability Testing: Stability testing of existing active substances and related finished products. EMA/CVMP/QWP/709423/2022. Available at: [Link]

  • Wierckx, N., et al. (2011). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. Applied Microbiology and Biotechnology, 92(6), 1095–1105. Available at: [Link]

  • Le, C., et al. (2023). Analysis of detoxification kinetics and end products of furan aldehydes in Acinetobacter baylyi ADP1. Scientific Reports, 13(1), 12345. Available at: [Link]

  • Shayan, E., et al. (2017). Measurement and Correlation of the Solubility of 5-Fluorouracil in Pure and Binary Solvents. Journal of Chemical & Engineering Data, 62(9), 2795–2803. Available at: [Link]

  • Trissel, L. A., et al. (2002). Chemical Stability of Furosemide in Minibags and Polypropylene Syringes. International Journal of Pharmaceutical Compounding, 6(1), 64-66. Available at: [Link]

  • Al-Majdhoub, Z. O., et al. (2023). Stability Assessment of Furosemide Oral Suspension in Hospital Extemporaneous Preparations. Pharmaceutics, 15(7), 1834. Available at: [Link]

  • Roy, J. (2012). Pharmaceutical Impurities- A Mini-Review. AAPS PharmSciTech, 13(2), 453-464. Available at: [Link]

Sources

Spectroscopic Elucidation of Furo[2,3-b]pyridin-5-ylmethanol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Furo[2,3-b]pyridine and its derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development, exhibiting a range of biological activities.[1] The precise characterization of these molecules is paramount for understanding their structure-activity relationships and for ensuring the quality and purity of synthesized compounds. Furo[2,3-b]pyridin-5-ylmethanol, a key intermediate and building block, presents a unique spectroscopic fingerprint that can be deciphered through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

This in-depth technical guide provides a comprehensive analysis of the expected spectroscopic data for Furo[2,3-b]pyridin-5-ylmethanol. As a self-validating system, this guide explains the causality behind the predicted spectral features, offering field-proven insights for researchers, scientists, and drug development professionals. While direct experimental spectra for this specific molecule are not widely published, this guide synthesizes data from closely related analogs and foundational spectroscopic principles to provide a robust predictive framework.

Molecular Structure and Atom Numbering

For clarity throughout this guide, the following atom numbering scheme will be used for the Furo[2,3-b]pyridin-5-ylmethanol molecule.

Caption: Structure and IUPAC numbering of Furo[2,3-b]pyridin-5-ylmethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra of Furo[2,3-b]pyridin-5-ylmethanol, along with a standardized protocol for data acquisition.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.[2]

  • Sample Preparation: Dissolve 5-10 mg of Furo[2,3-b]pyridin-5-ylmethanol in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence the chemical shifts of labile protons, such as the hydroxyl proton. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16 to 64, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds to ensure full relaxation of protons.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional proton-decoupled carbon spectrum.

    • Spectral Width: 0 to 160 ppm.[2]

    • Number of Scans: 1024 to 4096, necessary due to the low natural abundance of the ¹³C isotope.[2]

    • Relaxation Delay: 2-5 seconds.[2]

  • Data Processing: Process the raw data using appropriate NMR software. This involves Fourier transformation, phase correction, baseline correction, and referencing the spectra to the internal standard. For unambiguous assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.[3]

¹H NMR Spectroscopy: Predicted Data and Interpretation

The ¹H NMR spectrum of Furo[2,3-b]pyridin-5-ylmethanol is expected to show distinct signals for the aromatic protons of the furo[2,3-b]pyridine core, the methylene protons of the methanol group, and the hydroxyl proton.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz) Justification
H4~8.3-8.5dJ ≈ 2.0-2.5This proton is ortho to the nitrogen atom in the pyridine ring, leading to a significant downfield shift. It will appear as a doublet due to coupling with H6.
H6~7.8-8.0dJ ≈ 2.0-2.5This proton is also influenced by the electronegative nitrogen and will be coupled to H4, resulting in a doublet.
H2~7.6-7.8dJ ≈ 2.0-2.5The proton on the furan ring, coupled to H3.
H3~6.8-7.0dJ ≈ 2.0-2.5The proton on the furan ring, coupled to H2. This proton is generally the most upfield of the aromatic signals in the furo[2,3-b]pyridine system.
-CH₂OH~4.8-5.0s-The methylene protons are adjacent to the aromatic ring and the hydroxyl group, resulting in a singlet in the absence of coupling to the hydroxyl proton.
-OHVariable (e.g., ~2.0-4.0 in CDCl₃, ~5.0-5.5 in DMSO-d₆)br s-The chemical shift of the hydroxyl proton is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding. It typically appears as a broad singlet.
¹³C NMR Spectroscopy: Predicted Data and Interpretation

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Justification
C7a~155-160This is a quaternary carbon at the fusion of the two rings and adjacent to the nitrogen atom, resulting in a significant downfield shift.
C2~145-150An aromatic carbon in the furan ring, deshielded by the adjacent oxygen atom.
C4~142-147This carbon is ortho to the ring nitrogen, leading to a downfield chemical shift.
C5a~140-145A quaternary carbon at the ring junction.
C6~120-125An aromatic carbon in the pyridine ring.
C5~118-123The carbon bearing the methanol substituent.
C3~105-110This carbon in the furan ring is typically found at a relatively upfield position in the aromatic region.
-CH₂OH~60-65The aliphatic carbon of the methanol group, deshielded by the attached oxygen atom.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of Furo[2,3-b]pyridin-5-ylmethanol will be dominated by absorptions from the aromatic rings and the alcohol group.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: For a solid sample, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. For a liquid sample or a solution, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

  • Data Acquisition: A background spectrum of the empty sample holder (or pure solvent) is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Characteristic IR Absorption Bands
**Wavenumber (cm⁻¹) **Vibration Intensity Functional Group/Structural Feature
3500-3200O-H stretchStrong, broadAlcohol (-OH), hydrogen-bonded
3100-3000C-H stretchMediumAromatic C-H
2950-2850C-H stretchMediumAliphatic C-H (-CH₂-)
1600-1450C=C and C=N stretchMedium to strongAromatic ring stretching (furo[2,3-b]pyridine core)
1300-1000C-O stretchStrongAlcohol (C-O) and Furan (C-O-C)
900-675C-H bend (out-of-plane)StrongAromatic C-H

The most prominent feature in the IR spectrum will be the broad O-H stretching band of the alcohol, which is a key diagnostic peak.[4] The presence of sharp peaks in the 1600-1450 cm⁻¹ region confirms the aromatic nature of the furo[2,3-b]pyridine core.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.

Experimental Protocol: MS Data Acquisition
  • Sample Preparation: A dilute solution of the sample (typically in methanol or acetonitrile) is prepared.

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI), is used.[2]

  • ESI-MS Acquisition (Soft Ionization):

    • The sample solution is infused into the ESI source.

    • The spectrum is typically acquired in positive ion mode to observe the protonated molecule [M+H]⁺.

    • This technique is "soft" and often results in minimal fragmentation, providing a clear molecular ion peak.

  • EI-MS Acquisition (Hard Ionization):

    • The sample is introduced into the ion source, where it is bombarded with high-energy electrons (typically 70 eV).[2]

    • This "hard" ionization technique causes extensive fragmentation, providing a detailed fragmentation pattern that can be used for structural elucidation.

Predicted Mass Spectrum and Fragmentation
  • Molecular Ion (M⁺) or Protonated Molecule ([M+H]⁺): The molecular weight of Furo[2,3-b]pyridin-5-ylmethanol (C₈H₇NO₂) is 149.15 g/mol . In EI-MS, a molecular ion peak (M⁺) at m/z = 149 would be expected. In ESI-MS, the protonated molecule ([M+H]⁺) at m/z = 150 would be the base peak.

  • Key Fragmentation Pathways:

    • Loss of a hydrogen radical (-H•): A peak at m/z = 148, corresponding to the [M-H]⁺ ion, is likely, representing the formation of a stable oxonium ion.

    • Loss of a hydroxyl radical (-•OH): A fragment at m/z = 132 would result from the loss of the hydroxyl group.

    • Loss of formaldehyde (-CH₂O): A significant fragment at m/z = 119 would correspond to the loss of the entire hydroxymethyl group as formaldehyde, leaving the stable furo[2,3-b]pyridine cation. This is often a dominant fragmentation pathway for benzylic-type alcohols.

    • Ring Fragmentation: Further fragmentation of the furo[2,3-b]pyridine ring system can occur, leading to smaller fragments, but the bicyclic core is expected to be relatively stable.

Integrated Spectroscopic Workflow

The comprehensive characterization of Furo[2,3-b]pyridin-5-ylmethanol relies on the synergistic use of these spectroscopic techniques.

G cluster_0 Spectroscopic Analysis Workflow Sample Furo[2,3-b]pyridin-5-ylmethanol Sample NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR Elucidation of Connectivity IR IR Spectroscopy Sample->IR Identification of Functional Groups MS Mass Spectrometry (ESI, EI) Sample->MS Determination of Molecular Weight & Formula Structure Definitive Structure and Purity Assessment NMR->Structure IR->Structure MS->Structure

Caption: Integrated workflow for the spectroscopic characterization.

Conclusion

The spectroscopic characterization of Furo[2,3-b]pyridin-5-ylmethanol is a critical step in its synthesis and application in research and development. This technical guide provides a detailed predictive analysis of its ¹H NMR, ¹³C NMR, IR, and Mass spectra, grounded in established scientific principles. By understanding the expected spectral features and the causality behind them, researchers can confidently identify and characterize this important heterocyclic compound, ensuring the integrity and validity of their scientific endeavors. The combination of these powerful analytical techniques provides a self-validating system for the unambiguous structural elucidation of Furo[2,3-b]pyridin-5-ylmethanol.

References

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A Technical Guide to the Biological Activities of Furo[2,3-b]pyridine Compounds

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide

Abstract

The Furo[2,3-b]pyridine core is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry.[1] Its rigid, planar structure and unique electronic properties serve as an excellent foundation for designing selective modulators of various biological targets.[2] This technical guide provides a comprehensive analysis of the diverse pharmacological activities associated with Furo[2,3-b]pyridine derivatives. The primary focus is on their well-documented anticancer and anti-inflammatory properties, which are often mediated through the inhibition of key protein kinases such as Cyclin-Dependent Kinase 2 (CDK2) and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[3][4] Additionally, this guide explores emerging evidence for their antimicrobial, antiviral, and other niche biological activities.[5][6] By synthesizing data from cytotoxicity assays, mechanistic studies, and structure-activity relationships, this document serves as a resource for researchers and professionals in drug discovery and development, offering detailed experimental protocols and insights into future therapeutic applications.

Introduction

The Furo[2,3-b]pyridine Scaffold: A Privileged Heterocycle

In the landscape of medicinal chemistry, fused heterocyclic systems are paramount due to their structural complexity and ability to mimic the architecture of biological macromolecules. The Furo[2,3-b]pyridine scaffold, an isostere of indole and benzofuran, has emerged as a structure of significant interest.[7] This framework provides a rigid, planar backbone ideal for precise interactions within the binding pockets of enzymes and receptors. Its diverse pharmacological profile has made it a promising template for the development of novel therapeutic agents across multiple disease areas, from oncology to immunology.[2][6]

Overview of Synthetic Strategies

The biological exploration of Furo[2,3-b]pyridine derivatives is underpinned by robust and versatile synthetic methodologies. The construction of this fused ring system can be achieved through various routes, including the cyclization of substituted pyridones and palladium-catalyzed annulation reactions.[8][9] For instance, a common strategy involves the ring cyclization of nicotinonitrile derivatives in the presence of a base to yield the Furo[2,3-b]pyridine core.[8] More advanced methods utilize Pd(II)-catalyzed N–H/C annulation between β-ketodinitriles and alkynes, allowing for the simultaneous construction of both the furan and pyridine rings in a single pot.[9] The accessibility of these synthetic pathways allows for systematic structural modifications, facilitating the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Chapter 1: Anticancer and Antiproliferative Activities

The most extensively documented therapeutic application of Furo[2,3-b]pyridine compounds is in oncology.[2] These derivatives have demonstrated potent cytotoxic effects against a wide array of human cancer cell lines, with their mechanism of action frequently linked to the inhibition of critical cell cycle and survival signaling pathways.[1][10]

Mechanism 1: Kinase Inhibition - The Primary Driver of Efficacy

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[1] The Furo[2,3-b]pyridine scaffold has proven to be an exceptional template for designing potent and selective kinase inhibitors.[1][11]

  • Cyclin-Dependent Kinase 2 (CDK2) Inhibition: CDK2, in complex with cyclin A2, is a key regulator of cell cycle progression. Its inhibition can induce cell cycle arrest and is a validated strategy in cancer therapy.[11] Several Furo[2,3-b]pyridine derivatives have been identified as potent inhibitors of the CDK2/cyclin A2 complex, with activities comparable to or exceeding that of the reference inhibitor, Roscovitine.[4] For example, 2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile, a precursor to furopyridine synthesis, showed a potent IC50 value of 0.24 µM.[4]

  • Other Kinase Targets (Akt, FAK): Beyond CDK2, Furo[2,3-b]pyridine derivatives have been investigated as inhibitors of other key oncogenic kinases. Molecular docking studies have suggested strong binding affinities to serine/threonine kinase AKT1, a central node in the PI3K/AKT signaling pathway that governs cell survival and proliferation.[2][10] Furthermore, the scaffold is being explored for its potential to inhibit Focal Adhesion Kinase (FAK), which plays a role in cell adhesion, migration, and survival.[12]

Inhibitor Furo[2,3-b]pyridine Derivative AKT AKT Kinase Inhibitor->AKT Inhibits CDK2 CDK2/Cyclin A Inhibitor->CDK2 Inhibits Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes Apoptosis Apoptosis AKT->Apoptosis G1_S G1/S Phase Transition CDK2->G1_S Promotes

Caption: Inhibition of AKT and CDK2 pathways by Furo[2,3-b]pyridine derivatives.

Cytotoxicity Against Cancer Cell Lines

The anticancer potential of these compounds has been validated through in vitro screening against a panel of human cancer cell lines. The nature and position of substituents on the Furo[2,3-b]pyridine core are crucial in determining their cytotoxic potency.[1]

Compound ID/ReferenceHCT-116 (Colon) IC50 (µM)MCF-7 (Breast) IC50 (µM)HepG2 (Liver) IC50 (µM)A549 (Lung) IC50 (µM)HeLa (Cervical) IC50 (µM)Reference
Compound 1 31.319.322.736.8-[1]
Compound 4 49.055.544.870.7-[1]
Compound 2d --<20-<20[8]
Compound 3e -<20 (MDA-MB-231)<20-<20[8]
Compound 6g ---<25<25[13]
Doxorubicin 40.064.824.758.1-[1]
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines the methodology for determining the cytotoxic activity of Furo[2,3-b]pyridine compounds against cancer cell lines, adapted from established methods.[8]

  • Cell Culture: Culture human cancer cell lines (e.g., HeLa, HepG2, MCF-7) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, maintained at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Harvest cells using trypsin-EDTA and seed them into 96-well plates at a density of approximately 5x10³ cells per well. Allow cells to adhere for 24 hours.

  • Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Serially dilute the compounds in culture media to achieve a range of final concentrations. Replace the old media in the 96-well plates with 100 µL of media containing the test compounds. Include wells with vehicle (DMSO) as a negative control and a known cytotoxic agent (e.g., Doxorubicin) as a positive control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The MTT is reduced by metabolically active cells to form insoluble purple formazan crystals.

  • Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.

Chapter 2: Anti-inflammatory and Immunomodulatory Potential

Chronic inflammation is a driver of numerous human diseases, including autoimmune disorders. The Furo[2,3-b]pyridine scaffold has emerged as a promising platform for developing novel anti-inflammatory agents.[2]

Mechanism: Inhibition of the IRAK4 Signaling Pathway

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical upstream kinase in the innate immune response signaling cascade.[3] Upon activation of Toll-like receptors (TLRs) and IL-1 receptors, IRAK4 initiates a signaling cascade that leads to the activation of downstream pathways, including NF-κB and MAPK. This results in the production of pro-inflammatory cytokines like TNF-α.[1][3] Potent inhibitors based on a dihydrofuro[2,3-b]pyridine scaffold have been developed that effectively block this pathway, demonstrating the therapeutic potential of this chemical class for treating inflammatory and autoimmune diseases.[2][3]

cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS / IL-1 TLR TLR / IL-1R LPS->TLR IRAK4 IRAK4 TLR->IRAK4 Activates NFkB NF-κB / MAPK Pathways IRAK4->NFkB Activates Cytokines Pro-inflammatory Cytokine Production (e.g., TNF-α) NFkB->Cytokines Induces Inhibitor Furo[2,3-b]pyridine Derivative Inhibitor->IRAK4 Inhibits

Caption: Inhibition of the IRAK4 signaling cascade by Furo[2,3-b]pyridine derivatives.

Quantitative Data

Structural modifications of initial screening hits have led to the development of highly potent IRAK4 inhibitors.

Compound IDIRAK4 IC50 (nM)Oral Bioavailability (F%) in MouseReference
Hit Compound 16 243-[3]
Optimized Compound 21 6.21.6%[3]
Lead Compound 38 7.321%[3]

Compound 38 not only maintained excellent biochemical potency but also showed significantly improved pharmacokinetic properties, reducing the production of pro-inflammatory cytokines both in vitro and in an in vivo LPS-induced mouse model.[3]

Experimental Protocol: IRAK4 Kinase Inhibition Assay (Luminescent Assay)

This protocol describes a typical in vitro assay to quantify the inhibitory activity of compounds against IRAK4 kinase.[2]

  • Reagents: Prepare assay buffer, recombinant human IRAK4 enzyme, peptide substrate, and ATP. The ADP-Glo™ Kinase Assay system (Promega) is commonly used.

  • Compound Preparation: Serially dilute the Furo[2,3-b]pyridine test compounds in DMSO and then in the assay buffer to the desired final concentrations.

  • Kinase Reaction: In a 96-well plate, add the IRAK4 enzyme, the test compound, and the substrate. Initiate the reaction by adding ATP. Incubate at room temperature for 1 hour.

  • ADP Detection: Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent depletes the remaining ATP.

  • Luminescence Generation: Add the Kinase Detection Reagent to convert the newly formed ADP into ATP, which then drives a luciferase/luciferin reaction to produce a luminescent signal. Incubate for 30-60 minutes.

  • Signal Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescence signal is directly proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value using a dose-response curve.

Chapter 3: Antimicrobial and Antiviral Activities

While less explored than their anticancer properties, Furo[2,3-b]pyridines and related fused pyridine systems possess a spectrum of antimicrobial and antiviral activities.[1][6][14]

Antibacterial and Antifungal Properties

Several Furo[2,3-b]pyridine derivatives have been evaluated for their activity against various bacterial and fungal strains.[1] While data is somewhat limited for this specific scaffold, the broader class of pyridine-containing compounds is well-known for its antimicrobial properties.[14][15] For instance, certain novel annulated Furo[2,3-b]pyridine derivatives showed high inhibitory action against fungal strains and good inhibitory effects against a range of microorganisms.[16]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol details the broth microdilution method for assessing the antimicrobial potency of the test compounds.[1]

  • Microorganism Preparation: Prepare a standardized inoculum of the test bacteria or fungi (e.g., S. aureus, E. coli, C. albicans) in a suitable broth medium (e.g., Mueller-Hinton for bacteria, RPMI for fungi).

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in the broth medium.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or at a suitable temperature for 24-48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density.

Antiviral Potential

Fused pyridine heterocycles are recognized for their antiviral activities.[6] Compounds containing a Furo[2,3-b]pyridine scaffold have been noted to exhibit potential antiviral properties, although specific, targeted studies against viruses like HIV, HCV, or HBV are still an emerging area of research for this particular chemical class.[6][17] The structural similarity of many pyridine derivatives to DNA bases is a key factor often cited to explain their effectiveness as antiviral agents.[7]

Chapter 4: Other Investigated Biological Activities

The versatility of the Furo[2,3-b]pyridine scaffold has led to its investigation in several other therapeutic contexts.

  • Antianaphylactic Activity: The synthesis of specific Furo[2,3-b]pyridine amidines has resulted in compounds that demonstrated antianaphylactic activity in preclinical models.[5]

  • Cannabinoid Receptor (CB1R) Inverse Agonism: Certain derivatives act as inverse agonists of the cannabinoid-1 receptor (CB1R), a target for metabolic disorders and other conditions.[6]

  • Ferritinophagy Inhibition: A novel class of benzofuro[2,3-b]pyridine pseudonatural products has been identified as potent inhibitors of ferritinophagy, a process of selective autophagy of ferritin. By targeting NCOA4 and disrupting its interaction with ferritin, these compounds can potently suppress ferroptosis, a form of iron-dependent cell death implicated in various diseases.[18]

Conclusion and Future Directions

The Furo[2,3-b]pyridine scaffold represents a highly versatile and "privileged" structure in modern medicinal chemistry. The existing body of research strongly supports its potential in oncology and inflammation, primarily through the targeted inhibition of key protein kinases like CDK2 and IRAK4. The well-defined synthetic routes allow for extensive structural diversification, enabling fine-tuning of potency, selectivity, and pharmacokinetic profiles.

Future research should focus on several key areas:

  • Deepen Mechanistic Understanding: Move beyond primary screening to elucidate downstream effects and potential off-target activities.

  • Pharmacokinetic Optimization: Address challenges such as poor oral bioavailability that have been observed with some early-stage inhibitors.[3]

  • Expand Therapeutic Scope: Systematically investigate the antimicrobial and antiviral potential against a broad panel of pathogens.

  • Explore Novel Targets: Leverage the scaffold's unique geometry to design inhibitors for other challenging therapeutic targets.

By continuing these efforts, the scientific community can unlock the full therapeutic potential of Furo[2,3-b]pyridine-based compounds, translating promising laboratory findings into next-generation medicines.

References

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  • Al-Warhi, T., et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 26(13), 3923. Retrieved from [Link]

  • Rakshit, A., et al. (2022). Pd(II)-Catalyzed Synthesis of Furo[2,3-b]pyridines from β-Ketodinitriles and Alkynes via Cyclization and N–H/C Annulation. Organic Letters, 24(21), 3844-3848. Retrieved from [Link]

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  • RSC Publishing. (2022). Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2006). Discovery of N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide, an Agonist of the α7 Nicotinic Acetylcholine Receptor, for the Potential Treatment of Cognitive Deficits in Schizophrenia: Synthesis and Structure−Activity Relationship. Retrieved from [Link]

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Technical Whitepaper: Furo[2,3-b]pyridin-5-ylmethanol in Advanced Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the pursuit of novel, patentable chemical space frequently relies on the utilization of privileged scaffolds. The furo[2,3-b]pyridine core is a highly valued isostere of indole and benzofuran, offering a rigid, planar architecture capable of selective interaction with diverse biological targets, including kinase ATP-binding sites[1].

Furo[2,3-b]pyridin-5-ylmethanol (CAS: 169815-81-0) [2] emerges as a critical synthetic intermediate in this domain. By positioning a hydroxymethyl handle at the C5 position, chemists gain a versatile node for divergent synthesis. This whitepaper provides an in-depth technical analysis of Furo[2,3-b]pyridin-5-ylmethanol, detailing its physicochemical properties, validated synthetic protocols, and its strategic application in the development of targeted therapeutics such as SHP2 antagonists, PI3K-alpha inhibitors, and PD-1/PD-L1 immunomodulators.

Structural Significance & Chemical Profile

The fusion of a π-electron-deficient pyridine ring with a π-electron-rich furan ring creates a unique electronic "push-pull" system. This structural dichotomy imparts excellent metabolic stability while maintaining favorable physicochemical properties (e.g., solubility, lipophilicity, and hydrogen-bonding capacity) compared to traditional carbocyclic analogs[3].

The C5-hydroxymethyl group is strategically significant. It serves as a transient state that can be readily oxidized to an aldehyde for reductive amination or converted to a halomethyl derivative for nucleophilic displacement. This flexibility is paramount for appending solubilizing basic amines or complex pharmacophores required in late-stage drug development[4].

Quantitative Data Summary
Property / MetricValue / Description
Chemical Name Furo[2,3-b]pyridin-5-ylmethanol
CAS Registry Number 169815-81-0[2]
Molecular Formula C8H7NO2
Molecular Weight 149.15 g/mol
Precursor Methyl furo[2,3-b]pyridine-5-carboxylate[5]
Typical Reduction Yield 85% – 92% (using DIBAL-H)[5]
Typical Oxidation Yield 90% – 95% (using Dess-Martin Periodinane)[4]
Primary Applications Kinase inhibitors (AKT, EGFR), SHP2 antagonists, Immunomodulators[1][4][6]

Synthetic Methodologies & Self-Validating Protocols

As a Senior Application Scientist, I emphasize that successful library generation relies on robust, scalable, and reproducible protocols. The synthesis of Furo[2,3-b]pyridin-5-ylmethanol is most efficiently achieved via the controlled reduction of its corresponding ester, methyl furo[2,3-b]pyridine-5-carboxylate[5].

Protocol 1: Synthesis of Furo[2,3-b]pyridin-5-ylmethanol via Ester Reduction

Causality & Rationale: Diisobutylaluminum hydride (DIBAL-H) is selected over Lithium Aluminum Hydride (LiAlH4) to provide a more controlled reduction profile, minimizing the risk of furan ring opening or over-reduction. The critical step in this protocol is the quench; aluminum salts form thick emulsions that trap polar products. The use of Rochelle's salt (potassium sodium tartrate) chelates the aluminum, breaking the emulsion and ensuring high recovery of the water-soluble hydroxymethyl product.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 500 mL round-bottom flask under an inert argon atmosphere.

  • Dissolution: Charge the flask with methyl furo[2,3-b]pyridine-5-carboxylate (1.0 equiv, e.g., 18.08 mmol) and dissolve in anhydrous Tetrahydrofuran (THF) (0.2 M concentration). Cool the system to 0 °C using an ice-water bath[5].

  • Reagent Addition: Slowly add DIBAL-H (2.5 equiv, 1.0 M solution in hexanes) dropwise over 15 minutes. The excess reagent accounts for the coordination of aluminum to the pyridine nitrogen[5].

  • Reaction: Remove the cooling bath and allow the mixture to stir at room temperature for 4 hours. Monitor completion via TLC (Ethyl Acetate/Hexanes).

  • Quench (Critical Step): Cool the reaction back to 0 °C. Slowly and cautiously add a saturated aqueous solution of Rochelle's salt (approx. 1:1 volume ratio to THF)[5]. Stir vigorously for 12–18 hours until the mixture separates into two clear phases.

  • Workup: Separate the organic layer. Extract the aqueous layer with Ethyl Acetate (4 × 40 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the title compound as an off-white solid[5].

Protocol 2: Downstream Functionalization to 5-(Chloromethyl)furo[2,3-b]pyridine

Causality & Rationale: Conversion of the alcohol to a chloride is preferred over a bromide or iodide for subsequent cross-coupling or substitution, as the chloride offers an optimal balance between reactivity and stability, preventing premature degradation during storage.

Step-by-Step Methodology:

  • Dissolve Furo[2,3-b]pyridin-5-ylmethanol in anhydrous Dichloromethane (DCM) at 0 °C[5].

  • Add Thionyl Chloride (SOCl2, 1.5 equiv) dropwise. The reaction proceeds cleanly via an SNi mechanism, driven by the expulsion of SO2 gas[5].

  • Remove the ice bath and stir for 1 hour.

  • Concentrate the mixture directly under reduced pressure to remove DCM and excess SOCl2, affording the chloromethyl derivative in near-quantitative yield[5].

Workflows and Pharmacological Integration

The true value of Furo[2,3-b]pyridin-5-ylmethanol lies in its downstream utility. Oxidation to the carbaldehyde (using Dess-Martin Periodinane to avoid over-oxidation to the carboxylic acid) sets the stage for reductive amination[4]. This workflow has been instrumental in synthesizing libraries of PD-1/PD-L1 modulators and isoform-selective PI3K-alpha inhibitors[4][7].

SynthWorkflow A Methyl furo[2,3-b]pyridine -5-carboxylate B Furo[2,3-b]pyridin -5-ylmethanol (CAS: 169815-81-0) A->B DIBAL-H / THF 0°C to RT C Furo[2,3-b]pyridine -5-carbaldehyde B->C Dess-Martin Periodinane D 5-(Chloromethyl)furo [2,3-b]pyridine B->D SOCl2 / DCM 0°C E Reductive Amination (Kinase Inhibitors) C->E NaBH(OAc)3 Amines F Nucleophilic Substitution (Targeted Ligands) D->F Nucleophiles Base

Synthetic workflow for Furo[2,3-b]pyridin-5-ylmethanol generation and downstream functionalization.

Applications in Oncology and Immunology

Derivatives synthesized from the 5-ylmethanol intermediate have demonstrated potent activity against hyperproliferative diseases[6]. For instance, spirocyclic and pyrimidinone derivatives bearing the furo[2,3-b]pyridine motif act as highly effective SHP2 antagonists[6]. SHP2 is a critical positive regulator of the ERK/MAPK signaling pathway; its inhibition blocks tumor cell proliferation. Furthermore, these compounds are utilized as isosteric hinge-binding replacements in kinase inhibitors targeting AKT and EGFR[8].

BioPathway Ligand Furo[2,3-b]pyridine Derivative SHP2 SHP2 Phosphatase Ligand->SHP2 Antagonizes PI3K PI3K-alpha Ligand->PI3K Inhibits Receptor Receptor Tyrosine Kinase (RTK) Receptor->SHP2 Activates Receptor->PI3K Activates ERK ERK/MAPK Pathway SHP2->ERK Promotes AKT AKT Signaling PI3K->AKT Promotes Proliferation Tumor Cell Proliferation AKT->Proliferation Drives ERK->Proliferation Drives

Pharmacological intervention of Furo[2,3-b]pyridine derivatives in RTK-mediated signaling.

References

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  • Merck & Co., Inc. "Biological resolution of racemic indene oxide to (1s,2r).
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  • Google Patents. "Pyrimidinone derivatives as SHP2 antagonists.
  • Google Patents. "Fused pyrimidines as isoform selective phosphoinositide-3-kinase-alpha inhibitors and process for preparation thereof.

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The Furo[2,3-b]pyridine Scaffold: A Technical Guide to Synthesis, Reactivity, and Medicinal Applications

Author: BenchChem Technical Support Team. Date: April 2026

As an application scientist overseeing library synthesis and drug discovery campaigns, I frequently encounter the challenge of finding hinge-binding scaffolds that balance potency, metabolic stability, and synthetic tractability. The furo[2,3-b]pyridine core has emerged as a privileged heterocyclic motif that elegantly addresses these challenges. Serving as an isosteric replacement for the often promiscuous azaindole scaffold, furo[2,3-b]pyridines offer a unique electronic distribution—an electron-deficient pyridine ring fused to an electron-rich furan—that perfectly complements the ATP-binding pockets of critical kinases[1].

This whitepaper provides an in-depth analysis of the furo[2,3-b]pyridine scaffold, detailing the causality behind its synthetic methodologies, its biological applications, and self-validating protocols for both its chemical assembly and biological evaluation.

Structural Rationale and Medicinal Chemistry Applications

The rigid, planar structure of the furo[2,3-b]pyridine core provides an exceptional platform for structure-activity relationship (SAR) optimization. By strategically functionalizing the C3 and C5 positions, we can dictate the molecule's orientation within target binding sites.

Kinase Inhibition and Anticancer Activity

Furo[2,3-b]pyridine derivatives have demonstrated potent inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2), a critical regulator of the G1/S phase transition in the cell cycle [2]. Inhibition of CDK2 leads to cell cycle arrest, a validated strategy in oncology. Furthermore, related analogs have shown efficacy against Interleukin-1 receptor-associated kinase 4 (IRAK4), modulating downstream NF-κB pathways critical in inflammation and autoimmune diseases [1].

To understand the structure-activity relationship, we must analyze the quantitative data. The table below summarizes the in vitro biological activity of several substituted pyridine and furo[2,3-b]pyridine analogs against human cancer cell lines and the CDK2/Cyclin A2 enzyme [1, 2].

Quantitative Data Summary

Table 1: In Vitro Anticancer and CDK2 Inhibitory Activity of Selected Analogs

Compound / Scaffold TypeCDK2 IC₅₀ (µM)HCT-116 IC₅₀ (µM)MCF-7 IC₅₀ (µM)HepG2 IC₅₀ (µM)A549 IC₅₀ (µM)
Roscovitine (Purine Control)0.394N/AN/AN/AN/A
Doxorubicin (Chemo Control)N/A40.064.824.758.1
Compound 1 (Nicotinonitrile)0.5731.319.322.736.8
Compound 4 (Nicotinonitrile)0.2449.055.544.870.7
Compound 8 (Pyrazolo[3,4-b]pyridine)0.65N/AN/AN/AN/A
Compound 14 (Furo[2,3-b]pyridine)0.93PotentPotentPotentPotent

*Specific cell line IC₅₀ values for Compound 14 were highlighted for potent broad-spectrum cytotoxicity driven by its CDK2 inhibition [1, 2].

Mechanism of Action

The biological efficacy of these compounds is rooted in their ability to act as ATP-competitive inhibitors. By binding to the hinge region of CDK2, furo[2,3-b]pyridines prevent the phosphorylation of the Retinoblastoma (Rb) protein, thereby halting the release of the E2F transcription factor and arresting the cell cycle.

Pathway Furo Furo[2,3-b]pyridine Inhibitor CDK2 CDK2 / Cyclin E Complex Furo->CDK2 Inhibits (ATP-competitive) Rb Retinoblastoma (Rb) Protein CDK2->Rb Phosphorylates E2F E2F Transcription Factor Rb->E2F Releases CellCycle G1/S Phase Transition E2F->CellCycle Promotes

Mechanism of cell cycle arrest via CDK2 inhibition by furo[2,3-b]pyridines.

Synthetic Methodologies: Domino Annulations and Core Assembly

Historically, synthesizing the furo[2,3-b]pyridine core required harsh conditions or resulted in poor yields due to the instability of intermediates [3]. Recent advances have introduced domino annulation reactions—such as (4+2) annulations of enyne-amides—enabling the one-step assembly of diverse cyclic architectures [3].

However, for robust, gram-scale library synthesis, I rely on a tandem Nucleophilic Aromatic Substitution (S_NAr) and Thorpe-Ziegler cyclization strategy [4]. The causality behind this choice is simple: it avoids the isolation of highly reactive ether intermediates and utilizes thermodynamically driven ring closure to push the reaction to completion.

SynthWorkflow Step1 2-Chloro-3-cyanopyridine Precursor Step2 Alkoxide Formation (NaH, THF, 0 °C) Step1->Step2 tert-butyl 2-hydroxyacetate Step3 SNAr Addition (C2 Position) Step2->Step3 Nucleophilic Attack Step4 Thorpe-Ziegler Cyclization (Intramolecular) Step3->Step4 Ring Closure Step5 Decarboxylation (TFA) Yielding Furo[2,3-b]pyridine Step4->Step5 Ester Cleavage

Step-by-step synthetic workflow for the furo[2,3-b]pyridine core.

Protocol 1: Gram-Scale Synthesis of the Furo[2,3-b]pyridine Core

This protocol details the synthesis of the core via a tandem S_NAr-cyclization utilizing tert-butyl 2-hydroxyacetate[4].

Reagents & Materials:

  • Functionalized 2-chloro-3-cyanopyridine (1.0 equiv)

  • tert-Butyl 2-hydroxyacetate (1.2 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Trifluoroacetic acid (TFA)

Step-by-Step Methodology:

  • Alkoxide Generation: Suspend NaH in anhydrous THF at 0 °C under an inert argon atmosphere. Slowly add tert-butyl 2-hydroxyacetate dropwise. Causality: The 0 °C temperature prevents the premature decomposition of the alkoxide and controls the exothermic evolution of hydrogen gas.

  • S_NAr Addition: After 30 minutes, add the 2-chloro-3-cyanopyridine precursor dissolved in THF. Stir the reaction mixture at room temperature for 2 hours. The alkoxide attacks the electron-deficient C2 position, displacing the chloride ion.

  • Tandem Cyclization: Heat the reaction mixture to 65 °C for 4 hours. Causality: The elevated temperature provides the necessary activation energy for the carbanion (generated by the excess NaH) to attack the adjacent nitrile group, executing the Thorpe-Ziegler cyclization to form the furan ring.

  • Work-up: Quench the reaction carefully with saturated aqueous NH₄Cl to neutralize excess NaH. Extract with ethyl acetate, dry over MgSO₄, and concentrate in vacuo.

  • Decarboxylation: Dissolve the crude intermediate in a 1:1 mixture of TFA and Dichloromethane (DCM). Stir at room temperature for 3 hours to cleave the tert-butyl ester and induce decarboxylation, yielding the final furo[2,3-b]pyridine core.

Validation & QC Checkpoint: This is a self-validating system. Before proceeding to step 5, perform an in-process LC-MS analysis of the reaction mixture. The complete disappearance of the starting 2-chloro-3-cyanopyridine mass and the appearance of the cyclized intermediate mass ( M+H+ ) confirms successful tandem S_NAr-cyclization. If the uncyclized ether intermediate is detected, the reaction requires further heating (Step 3) before work-up.

Biological Evaluation: Experimental Workflows

Once the furo[2,3-b]pyridine library is synthesized, rigorous biological evaluation is required. Because these compounds are designed as kinase inhibitors, a highly sensitive and reproducible assay is paramount [5].

Protocol 2: In Vitro CDK2/Cyclin A2 Kinase Inhibition Assay

We employ a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. Causality: TR-FRET is chosen over standard colorimetric assays because its ratiometric readout normalizes well-to-well variations (e.g., pipetting errors or compound autofluorescence), ensuring high-fidelity data.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a kinase buffer consisting of 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT. Dilute the CDK2/Cyclin A2 enzyme and the ULight-labeled substrate to their optimal working concentrations.

  • Compound Incubation: Dispense 100 nL of the furo[2,3-b]pyridine compounds (in DMSO) into a 384-well proxiplate using an acoustic dispenser. Add 5 µL of the enzyme solution and incubate at room temperature for 15 minutes. Causality: Pre-incubation allows the inhibitor to reach binding equilibrium with the enzyme before the competitive substrate (ATP) is introduced.

  • Reaction Initiation: Add 5 µL of a mixture containing ATP (at its Km​ value) and the ULight-labeled substrate. Incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction by adding 10 µL of a stop solution containing EDTA (to chelate Mg²⁺) and a Europium-labeled anti-phospho antibody. Read the plate on a TR-FRET compatible microplate reader (excitation at 320 nm, emission at 615 nm and 665 nm).

Validation & QC Checkpoint: To ensure the assay is self-validating, every plate must include a known reference inhibitor (e.g., Roscovitine) and a no-enzyme control. Calculate the Z'-factor for each plate; a Z' > 0.6 validates the assay's dynamic range and confirms that the calculated IC₅₀ values represent true binding affinities rather than assay drift.

Conclusion

The furo[2,3-b]pyridine scaffold is a highly versatile and privileged structure in medicinal chemistry. By understanding the causality behind its synthetic assembly—specifically utilizing tandem S_NAr-cyclization to bypass unstable intermediates—researchers can efficiently generate diverse libraries. When coupled with self-validating biological assays like TR-FRET, this scaffold offers a robust pathway for discovering next-generation kinase inhibitors and targeted therapeutics.

References

  • MDPI. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules. Available at: [Link]

  • Springer Nature. Recent advances in the synthesis of furo[2,3-b]pyridine derivatives through novel domino annulations. Discover Chemistry (2026). Available at:[Link]

  • National Institutes of Health (NIH) / PMC. Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling. Available at:[Link]

  • IntechOpen. Fused Pyridine Derivatives: Synthesis and Biological Activities. Available at:[Link]

Advanced Safety, Handling, and Synthetic Utilization of Furo[2,3-b]pyridin-5-ylmethanol

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Standard Operating Procedure (SOP)

Executive Summary & Structural Context

Furo[2,3-b]pyridin-5-ylmethanol (CAS: 169815-81-0) is a highly specialized bicyclic heteroaromatic building block frequently utilized in the design of kinase inhibitors, vasodilators, and novel pharmacophores[1]. As a Senior Application Scientist, I approach the handling of this compound not merely as a checklist of precautions, but as a system governed by molecular causality.

The molecule features an electron-rich furan ring fused to an electron-deficient pyridine ring, capped with a reactive primary alcohol. This structural dichotomy dictates its physicochemical behavior: the pyridine nitrogen acts as a Lewis base, rendering the compound potentially hygroscopic and irritating to mucosal membranes, while the primary alcohol presents a site for targeted synthetic functionalization[2]. Understanding these intrinsic properties is the foundation of safe and effective laboratory utilization.

Physicochemical Profiling & Hazard Causality

To design a robust safety protocol, we must first extrapolate the hazard profile based on the compound's structural features and closely related analogs (such as 3-pyridinemethanol and pyrrolo-pyridine derivatives)[3],[4]. The hazards are not arbitrary; they are direct consequences of the molecule's electronic distribution.

Table 1: Physicochemical Properties & Hazard Causality Summary
Property / Hazard ParameterValue / ClassificationMechanistic Causality & Practical Implication
CAS Number 169815-81-0Unique identifier for procurement and SDS tracking[1].
Molecular Formula C8H7NO2Bicyclic system with a high degree of unsaturation (Index of Hydrogen Deficiency = 6).
Molecular Weight 149.15 g/mol Relatively low molecular weight; capable of crossing biological membranes if dissolved in lipophilic solvents.
GHS Classification Skin Irrit. 2 (H315)Eye Irrit. 2 (H319)STOT SE 3 (H335)The basic pyridine nitrogen alters local pH upon contact with moisture on skin/eyes, causing acute irritation[3].
Hygroscopicity Moderate to HighThe exposed nitrogen lone pair and the hydroxyl group readily form hydrogen bonds with atmospheric water[4].
Oxidation Potential SensitiveThe primary alcohol is susceptible to auto-oxidation over time if exposed to strong light and atmospheric oxygen.

Standard Operating Procedures (SOP): Handling & Storage Logic

Safety protocols must be self-validating. This means the environment and the chemist's actions should inherently confirm that the system is secure.

Personal Protective Equipment (PPE) & Engineering Controls
  • Respiratory Protection: Handle strictly within a certified chemical fume hood with a minimum face velocity of 100 fpm. Causality: The compound's potential to form fine, irritating dusts (if solid) or aerosols requires negative pressure containment to prevent inhalation (STOT SE 3)[3].

  • Dermal Protection: Double-gloving with nitrile gloves is mandatory. Causality: Nitrile provides an excellent barrier against polar organic molecules. If dissolved in penetrating solvents like DMSO or DMF during biological assays, the compound's systemic absorption risk increases exponentially.

Storage Logic

Store Furo[2,3-b]pyridin-5-ylmethanol in an amber glass vial, backfilled with an inert gas (Argon or Nitrogen), at 2–8°C.

  • Self-Validation Check: The use of Parafilm over the cap combined with a desiccator visually confirms the exclusion of moisture, preventing the degradation of the primary alcohol via ambient moisture-driven side reactions.

HazardMitigation Start Furo[2,3-b]pyridin-5-ylmethanol Handling & Storage PPE Don PPE (Nitrile, Goggles, Lab Coat) Start->PPE Vent Fume Hood Operation (Min. 100 fpm face velocity) PPE->Vent Spill Spill or Exposure Detected? Vent->Spill Evac Evacuate & Ventilate Area Spill->Evac Yes Safe Safe Execution of Synthesis Spill->Safe No Clean Absorb with Inert Material (e.g., Vermiculite) Evac->Clean Clean->Safe

Caption: Workflow for hazard mitigation, PPE validation, and emergency spill response.

Safe Synthetic Utilization: A Self-Validating Protocol

A common application of Furo[2,3-b]pyridin-5-ylmethanol in drug discovery is its oxidation to the corresponding aldehyde (Furo[2,3-b]pyridine-5-carbaldehyde) for subsequent reductive amination.

Reagent Selection Causality: We select Dess-Martin Periodinane (DMP) over Jones Reagent (CrO3/H2SO4). Why? The furan ring is sensitive to strong aqueous acids and heavy metal oxidants, which can cause ring-opening or over-oxidation. DMP provides a mild, neutral pathway that maximizes yield while eliminating the generation of highly toxic, carcinogenic chromium waste.

Step-by-Step Methodology: Oxidation via Dess-Martin Periodinane
  • Preparation (Inert Atmosphere): Flame-dry a round-bottom flask. Add Furo[2,3-b]pyridin-5-ylmethanol (1.0 eq) and dissolve in anhydrous Dichloromethane (CH2Cl2) (0.1 M concentration).

    • Safety Note: CH2Cl2 is volatile and a suspected carcinogen; keep the sash low.

  • Reagent Addition: Cool the flask to 0°C using an ice bath. Slowly add Dess-Martin Periodinane (1.2 eq) in portions.

    • Causality: DMP is mildly shock-sensitive and thermally unstable in bulk. Adding it at 0°C controls the exothermic formation of the iodane-alcohol intermediate.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1–2 hours.

    • Self-Validation (TLC): Monitor via Thin Layer Chromatography (UV active). The disappearance of the highly polar alcohol spot and the appearance of a less polar aldehyde spot validates reaction completion, ensuring no unreacted DMP is unnecessarily carried forward.

  • Safe Quenching (Critical Step): Dilute the mixture with diethyl ether, then add a 1:1 mixture of saturated aqueous NaHCO3 and saturated aqueous Na2S2O3 (Sodium thiosulfate).

    • Self-Validation (Visual): The Na2S2O3 reduces unreacted hypervalent iodine species. The reaction mixture will initially turn cloudy/yellow and then clear up as the iodine species are neutralized. Do not proceed to extraction until the organic layer is completely clear. This visual cue is a self-validating safety mechanism preventing explosive residues during solvent evaporation.

  • Isolation: Extract with CH2Cl2, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure (water bath < 30°C to protect the volatile aldehyde).

ReactionPathway Reactant Furo[2,3-b]pyridin-5-ylmethanol (CAS: 169815-81-0) Reagent Dess-Martin Periodinane (DMP) CH2Cl2, 0°C to RT Reactant->Reagent Intermediate Hypervalent Iodane Complex Reagent->Intermediate Ligand Exchange Product Furo[2,3-b]pyridine-5-carbaldehyde (Target Pharmacophore) Intermediate->Product Oxidation & Elimination Quench Quench: Sat. Na2S2O3 / NaHCO3 (Visual Validation: Clear Solution) Product->Quench Neutralization Workup

Caption: Safe synthetic oxidation pathway utilizing Dess-Martin Periodinane with built-in visual validation.

Emergency Response & Spill Mitigation

Despite rigorous engineering controls, accidental exposure can occur. The response must be immediate and chemically logical[3].

  • Solid Spill: Do not sweep dry, as this generates inhalable dust. Gently cover the spill with damp absorbent paper or an inert absorbent like vermiculite. Transfer to a hazardous waste container using a non-sparking anti-static spatula.

  • Solution Spill (e.g., in CH2Cl2): Evacuate the immediate area to prevent inhalation of solvent vapors. Allow the fume hood to exhaust the volatile solvent, then clean the residual solid Furo[2,3-b]pyridin-5-ylmethanol with a solvent-wetted (e.g., ethanol) absorbent pad.

  • Dermal Exposure: The pyridine moiety accelerates dermal penetration. Immediately flush the affected area with copious amounts of water for at least 15 minutes. Do not use chemical neutralizers (like weak acids) on the skin, as the exothermic neutralization can cause thermal burns.

By understanding the mechanistic causality behind the physical properties of Furo[2,3-b]pyridin-5-ylmethanol, researchers can transition from blindly following safety sheets to engineering inherently safe, self-validating experimental workflows.

References

  • PubChem. "3-Pyridinemethanol | CID 7510". National Center for Biotechnology Information. URL: [Link]

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Methodological & Application

High-Resolution Purification Protocol for Furo[2,3-b]pyridin-5-ylmethanol via Column Chromatography

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The furo[2,3-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, frequently utilized as a hinge-binding template in the development of kinase inhibitors, antiviral agents, and anti-inflammatory drugs[1][2]. Within this class, Furo[2,3-b]pyridin-5-ylmethanol (CAS: 169815-81-0) serves as a highly versatile synthetic intermediate[3]. However, the purification of this molecule via normal-phase silica gel chromatography presents distinct physicochemical challenges. This application note details a field-proven, self-validating protocol for the isolation of Furo[2,3-b]pyridin-5-ylmethanol, emphasizing the causality behind stationary phase deactivation, loading techniques, and gradient optimization.

Physicochemical Profiling & Chromatographic Causality

To design an effective purification strategy, we must first deconstruct the molecule's structural liabilities on standard silica gel:

  • The Basic Pyridine Nitrogen: The furo[2,3-b]pyridine core contains a basic nitrogen atom. Standard bare silica gel ( SiO2​ ) possesses surface silanol groups ( −Si−OH ) that are weakly acidic (pKa ~ 4.5–5.0). The basic pyridine nitrogen engages in strong ion-exchange and hydrogen-bonding interactions with these silanols, leading to severe peak tailing, band broadening, and poor mass recovery[4][5].

  • The Hydroxymethyl Group ( −CH2​OH ): Positioned at C5, this primary alcohol acts as a strong hydrogen bond donor and acceptor, significantly increasing the molecule's overall polarity.

  • Solvent System Selection: Due to the high polarity imparted by the hydroxymethyl group, traditional non-polar solvent systems (e.g., Hexane/Ethyl Acetate) often fail to elute the compound efficiently or require excessively high proportions of the polar modifier. Instead, a Dichloromethane (DCM) / Methanol (MeOH) gradient is the authoritative standard for hydroxymethylpyridines[6][7].

  • Silanol Deactivation: To mitigate the basic nitrogen's interaction with the stationary phase, the mobile phase must be doped with a sacrificial basic modifier. 1% Triethylamine (TEA) dynamically caps the acidic silanols, ensuring sharp, symmetrical elution bands[4].

Purification Workflow

G Crude Crude Furo[2,3-b]pyridin- 5-ylmethanol Prep Column Preparation (Silica Gel + 1% TEA) Crude->Prep Dissolve & Prep Load Sample Loading (Dry Loading on Celite) Prep->Load Pre-equilibrate Elution Gradient Elution (DCM to DCM:MeOH 95:5) Load->Elution Apply to Column TLC Fraction Analysis (UV 254 nm & KMnO4) Elution->TLC Collect Fractions Pure Pure Furo[2,3-b]pyridin- 5-ylmethanol TLC->Pure Pool & Concentrate

Workflow for the chromatographic purification of Furo[2,3-b]pyridin-5-ylmethanol.

Quantitative Data & Method Validation

Before initiating the column, it is critical to validate the mobile phase via Thin Layer Chromatography (TLC). The optimal Rf​ value for the target compound should be between 0.25 and 0.35 to ensure maximum resolution from closely eluting impurities.

Table 1: TLC Method Validation Parameters

Mobile Phase CompositionBasic Modifier Rf​ Value (Product)Observation / Causality
100% DCMNone0.00Compound is too polar; remains at the baseline.
95:5 DCM:MeOHNone0.15 (Tailing)MeOH increases mobility, but un-capped silanols cause severe streaking.
95:5 DCM:MeOH 1% TEA (v/v) 0.32 (Sharp) Optimal. TEA neutralizes silanols; MeOH disrupts H-bonding.
90:10 DCM:MeOH1% TEA (v/v)0.65Elution is too fast; risk of co-eluting with polar impurities.

Table 2: Step Gradient Elution Profile

StepMobile Phase (DCM:MeOH)TEA AdditiveVolume (CV)Target Fraction / Purpose
1100:01% (v/v)2 CVColumn equilibration and elution of non-polar impurities.
299:11% (v/v)3 CVElution of moderately polar byproducts.
397:31% (v/v)3 CVElution of Furo[2,3-b]pyridin-5-ylmethanol begins.
495:51% (v/v)4 CVMain product elution.
590:101% (v/v)2 CVColumn flush for highly polar baseline impurities.

Detailed Step-by-Step Protocol

Phase 1: Column Preparation & Stationary Phase Deactivation

Causality: Pre-treating the silica gel with TEA prevents the target molecule from being irreversibly adsorbed upon initial contact.

  • Select a glass chromatography column appropriate for the scale (typically 30–50 grams of silica gel per 1 gram of crude mixture).

  • Prepare the initial mobile phase: 100% DCM containing 1% TEA (v/v).

  • Create a slurry of Silica Gel (230–400 mesh) in the initial mobile phase and pour it smoothly into the column.

  • Use compressed air or a pump to pack the bed tightly. Flush the column with at least 2 Column Volumes (CV) of the TEA-doped DCM to ensure complete deactivation of the silica surface.

Phase 2: Sample Loading (Dry Loading Strategy)

Causality: Polar heterocycles often exhibit poor solubility in DCM. Wet-loading a concentrated DCM solution can lead to precipitation at the column head, causing channeling and band broadening. Dry loading ensures a perfectly uniform, narrow sample band.

  • Dissolve the crude Furo[2,3-b]pyridin-5-ylmethanol in a minimum volume of a volatile, polar solvent (e.g., Tetrahydrofuran or a 1:1 mixture of DCM/MeOH).

  • Add Celite 545 (or deactivated silica gel) to the flask at a ratio of 2:1 (Celite:Crude mass).

  • Evaporate the solvent slowly under reduced pressure using a rotary evaporator until a fine, free-flowing powder is obtained.

  • Carefully pour the dry-loaded powder onto the flat head of the pre-equilibrated silica column.

  • Add a 1 cm protective layer of clean sea sand on top of the sample band to prevent physical disruption during solvent addition.

Phase 3: Gradient Elution
  • Carefully add the Step 1 mobile phase (100% DCM + 1% TEA) down the sides of the column to avoid disturbing the sand layer.

  • Begin elution, collecting fractions in appropriately sized test tubes (e.g., 20 mL fractions for a 1 g scale purification).

  • Transition the mobile phase according to the Step Gradient Elution Profile (Table 2), moving from 100% DCM to 95:5 DCM:MeOH. Ensure that 1% TEA is maintained throughout all gradient steps.

Phase 4: Fraction Analysis & Pooling

Causality: The molecule's fused aromatic system provides strong UV absorbance, while the primary alcohol provides a secondary, orthogonal method of detection via oxidation.

  • Spot every third fraction onto a silica gel TLC plate.

  • Develop the plate using the optimized 95:5 DCM:MeOH (1% TEA) solvent system.

  • Primary Visualization: Examine the plate under short-wave UV light (254 nm). The furo[2,3-b]pyridine core will appear as a dark quenching spot against the fluorescent green background.

  • Secondary Visualization (Orthogonal Validation): Dip the plate in a Potassium Permanganate ( KMnO4​ ) stain and gently heat. The 5-hydroxymethyl group will rapidly oxidize, reducing the permanganate and appearing as a bright yellow/brown spot on a purple background.

  • Pool all fractions containing the pure product.

  • Concentrate the pooled fractions under reduced pressure. To remove residual TEA, co-evaporate the final residue with toluene ( 2×10 mL ), followed by high vacuum drying for 12 hours.

References

  • M. A. M. Subbaiah et al. "Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling." PMC - NIH,[Link]

  • J. Smith et al. "Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons." MDPI,[Link]

  • X. Wang et al. "Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides." The Journal of Organic Chemistry - ACS Publications,[Link]

  • A. Kumar et al. "(α-Pyridyl) methyl phosphoro-bis-triazolide as a new phosphorylating reagent for internucleotide bond formation." Indian Academy of Sciences,[Link]

  • Defense Technical Information Center. "Synthesis and Characterization of Dipolar Organic Molecules for Nonlinear Optical Materials." DTIC,[Link]

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Application Notes and Protocols: Derivatization of the Hydroxyl Group of Furo[2,3-b]pyridin-5-ylmethanol

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The furo[2,3-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its significant potential in the development of novel therapeutic agents.[1] This class of compounds has demonstrated a wide range of pharmacological activities, including potent anticancer and anti-inflammatory properties.[1][2] The rigid, planar structure of the furo[2,3-b]pyridine core provides an excellent platform for the design of molecules that can selectively interact with various biological targets.[1] Furo[2,3-b]pyridin-5-ylmethanol, featuring a reactive primary hydroxyl group, presents a key opportunity for structural modification and the exploration of structure-activity relationships (SAR). Derivatization of this hydroxyl group into esters, ethers, and carbamates can significantly alter the molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile.

This guide provides detailed protocols for the derivatization of the hydroxyl group of Furo[2,3-b]pyridin-5-ylmethanol, focusing on three common and versatile transformations: esterification, etherification, and carbamate formation. The causality behind experimental choices and self-validating systems for each protocol are explained to ensure technical accuracy and reproducibility.

Strategic Importance of Hydroxyl Group Derivatization

The hydroxyl group of Furo[2,3-b]pyridin-5-ylmethanol serves as a critical handle for introducing a diverse array of functional groups. This strategic derivatization is often a key step in lead optimization campaigns within drug discovery programs. By converting the hydroxyl group into various esters, ethers, and carbamates, researchers can fine-tune the molecule's properties to enhance its therapeutic potential. For instance, esterification can be employed to create prodrugs that improve oral bioavailability, while etherification can introduce bulky or flexible chains to probe the steric and conformational requirements of a biological target. Carbamate formation offers a means to introduce hydrogen bond donors and acceptors, potentially increasing binding affinity to target proteins.

Experimental Protocols

Protocol 1: Esterification of Furo[2,3-b]pyridin-5-ylmethanol via Acyl Chloride

This protocol describes a standard method for the esterification of a primary alcohol using an acyl chloride in the presence of a non-nucleophilic base. The use of an acyl chloride ensures a high-yielding reaction due to its high reactivity.

Methodology:

  • Reagent Preparation:

    • Dissolve Furo[2,3-b]pyridin-5-ylmethanol (1.0 eq) in anhydrous dichloromethane (DCM) in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq) to the solution. These bases act as scavengers for the HCl generated during the reaction.

  • Reaction Setup:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add the desired acyl chloride (1.1 eq) dropwise to the stirred solution. The slow addition helps to control the exothermic nature of the reaction.

  • Reaction Monitoring:

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane).

  • Work-up and Purification:

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure ester.[1]

Causality of Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvent and an inert atmosphere is crucial to prevent the hydrolysis of the highly reactive acyl chloride.

  • Base Selection: Non-nucleophilic bases like TEA or DIPEA are used to avoid competing reactions with the acyl chloride.

  • Temperature Control: Starting the reaction at 0 °C helps to mitigate the initial exothermicity of the acylation reaction.

Protocol 2: Williamson Ether Synthesis for Furo[2,3-b]pyridin-5-ylmethoxide

This protocol outlines the synthesis of ethers from Furo[2,3-b]pyridin-5-ylmethanol via the Williamson ether synthesis, a reliable method involving the reaction of an alkoxide with a primary alkyl halide.

Methodology:

  • Alkoxide Formation:

    • To a solution of Furo[2,3-b]pyridin-5-ylmethanol (1.0 eq) in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) in a flame-dried flask under an inert atmosphere, add a strong base such as sodium hydride (NaH) (1.1 eq) portion-wise at 0 °C.

    • Stir the mixture at room temperature for 30 minutes to an hour, or until the evolution of hydrogen gas ceases, indicating complete formation of the alkoxide.

  • Alkylation:

    • Add the desired alkyl halide (e.g., methyl iodide, ethyl bromide) (1.2 eq) to the reaction mixture.

    • Stir the reaction at room temperature or gently heat to 50-60 °C if necessary.

  • Reaction Monitoring:

    • Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Carefully quench the reaction by the slow addition of water or saturated aqueous ammonium chloride at 0 °C to decompose any unreacted NaH.

    • Extract the product with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude ether by silica gel column chromatography.

Causality of Experimental Choices:

  • Strong Base: A strong, non-nucleophilic base like NaH is required to deprotonate the alcohol to form the more nucleophilic alkoxide.

  • Aprotic Solvent: Anhydrous aprotic solvents like THF or DMF are used as they do not interfere with the strong base and can solvate the resulting alkoxide.

  • Alkyl Halide Reactivity: Primary alkyl halides are preferred as they are more susceptible to SN2 attack and less prone to elimination side reactions.

Protocol 3: Carbamate Formation using Isocyanates

This protocol details the synthesis of carbamates from Furo[2,3-b]pyridin-5-ylmethanol by reacting it with an isocyanate. This is a highly efficient and often catalyst-free method.

Methodology:

  • Reaction Setup:

    • Dissolve Furo[2,3-b]pyridin-5-ylmethanol (1.0 eq) in an anhydrous aprotic solvent such as THF or DCM in a flame-dried flask under an inert atmosphere.

  • Isocyanate Addition:

    • Add the desired isocyanate (1.05 eq) to the solution at room temperature.

    • Optionally, a catalytic amount of a non-nucleophilic base like dibutyltin dilaurate (DBTDL) can be added to accelerate the reaction, particularly with less reactive isocyanates.

  • Reaction Monitoring:

    • Stir the reaction at room temperature and monitor its progress by TLC. The reaction is often complete within a few hours.

  • Work-up and Purification:

    • Once the starting alcohol is consumed, concentrate the reaction mixture under reduced pressure.

    • The crude product can often be purified by direct crystallization or by silica gel column chromatography if necessary.

Causality of Experimental Choices:

  • Isocyanate Reactivity: Isocyanates are highly electrophilic and readily react with nucleophiles like alcohols without the need for activation.[3]

  • Solvent Choice: Aprotic solvents are used to prevent any side reactions with the isocyanate.

  • Catalyst: While often not necessary, a catalyst like DBTDL can be used to increase the rate of reaction, especially for sterically hindered alcohols or less reactive isocyanates.

Data Presentation

Table 1: Summary of Derivatization Reactions

Derivative TypeReagentsBase/CatalystSolventTypical Reaction Time (h)
Ester Acyl ChlorideTEA or DIPEADCM2-4
Ether Alkyl HalideNaHTHF or DMF2-12
Carbamate Isocyanate(Optional) DBTDLTHF or DCM1-6

Visualizations

Derivatization_Workflow cluster_start Starting Material cluster_reactions Derivatization Reactions cluster_products Derivative Products Start Furo[2,3-b]pyridin-5-ylmethanol Esterification Esterification (Acyl Chloride, Base) Start->Esterification Etherification Etherification (Alkyl Halide, Base) Start->Etherification Carbamate Carbamate Formation (Isocyanate) Start->Carbamate Ester Ester Derivative Esterification->Ester Ether Ether Derivative Etherification->Ether Carbamate_Prod Carbamate Derivative Carbamate->Carbamate_Prod

Caption: General workflow for the derivatization of Furo[2,3-b]pyridin-5-ylmethanol.

Analytical_Workflow Crude_Product Crude Reaction Mixture TLC TLC Analysis (Reaction Monitoring) Crude_Product->TLC Purification Column Chromatography (Purification) Crude_Product->Purification Pure_Product Pure Derivative Purification->Pure_Product Characterization Structural Characterization (NMR, MS, IR) Pure_Product->Characterization Final_Compound Characterized Final Compound Characterization->Final_Compound

Caption: Post-reaction analysis and purification workflow.

Characterization of Derivatives

Following purification, the structure of the synthesized derivatives must be confirmed using standard spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for confirming the successful derivatization. For esters, the appearance of new signals corresponding to the acyl group and a downfield shift of the methylene protons adjacent to the oxygen will be observed. For ethers, new signals for the alkyl group and a characteristic shift of the adjacent methylene protons will be evident. For carbamates, the appearance of a new NH proton signal (if applicable) and signals for the carbamoyl group will confirm the structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the final product.

  • Infrared (IR) Spectroscopy: IR spectroscopy can provide additional evidence of functional group transformation. For example, the disappearance of the broad O-H stretch from the starting alcohol and the appearance of a strong C=O stretch for esters and carbamates are indicative of a successful reaction.

Conclusion

The derivatization of the hydroxyl group of Furo[2,3-b]pyridin-5-ylmethanol is a critical strategy in the development of novel therapeutics based on this privileged scaffold. The protocols outlined in this guide for esterification, etherification, and carbamate formation provide robust and reproducible methods for accessing a wide range of derivatives. By carefully selecting the appropriate reaction conditions and purification techniques, researchers can efficiently generate libraries of compounds for biological evaluation, ultimately accelerating the drug discovery process.

References

  • BenchChem. Application Notes and Protocols for Furo[2,3-b]pyridine Derivatives in Medicinal Chemistry.
  • BenchChem. Comparative Biological Activity of Substituted Furo[2,3-b]pyridine Analogs.
  • ACS Publications. Dehydrogenative Synthesis of Carbamates from Formamides and Alcohols Using a Pincer-Supported Iron Catalyst | ACS Catalysis. Available from: [Link]

  • Organic Chemistry Portal. Carbamate synthesis by carbamoylation. Available from: [Link]

  • ACS Publications. Transesterification/Acylation of Secondary Alcohols Mediated by N-Heterocyclic Carbene Catalysts | The Journal of Organic Chemistry. Available from: [Link]

  • RSC Publishing. Synthesis of linear O-aryl carbamates and S-thiocarbamates via benign T3P-mediated condensation of phenols and thiols with amines and carbon dioxide. Available from: [Link]

  • Organic Chemistry Portal. Ether synthesis by etherification (alkylation). Available from: [Link]

Sources

Application Notes and Protocols for the Utilization of Furo[2,3-b]pyridin-5-ylmethanol in Palladium Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Furo[2,3-b]pyridine Scaffold - A Privileged Motif in Medicinal Chemistry

The furo[2,3-b]pyridine core is a prominent heterocyclic scaffold that has garnered significant attention in the fields of medicinal chemistry and drug discovery.[1][2] This fused ring system, comprising a furan ring fused to a pyridine ring, is a key structural feature in numerous biologically active molecules, including kinase inhibitors and compounds with potential anticancer and anti-inflammatory properties.[3][4] The rigid and planar nature of the furo[2,3-b]pyridine scaffold provides an excellent platform for the design of molecules that can engage with high specificity and affinity to biological targets.[1] Consequently, the development of robust and versatile synthetic methodologies to functionalize this core is of paramount importance for the generation of novel therapeutic agents.

Palladium-catalyzed cross-coupling reactions represent one of the most powerful and versatile tools in modern organic synthesis for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds. These reactions, which were the subject of the 2010 Nobel Prize in Chemistry, have revolutionized the way complex organic molecules are constructed, offering mild reaction conditions and broad functional group tolerance.[5] This guide provides detailed application notes and protocols for the use of a key building block, Furo[2,3-b]pyridin-5-ylmethanol , in a variety of palladium-catalyzed cross-coupling reactions.

While Furo[2,3-b]pyridin-5-ylmethanol itself is not directly amenable to cross-coupling, its hydroxyl functionality provides a convenient handle for conversion into highly reactive electrophilic partners, such as halides and triflates. This two-step strategy, involving activation followed by cross-coupling, opens the door to a wide array of chemical transformations, including the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions.

Synthetic Strategy: From Methanol to Versatile Cross-Coupling Precursor

The primary strategy for employing Furo[2,3-b]pyridin-5-ylmethanol in palladium-catalyzed cross-coupling is its conversion into a more reactive species. The benzylic-like alcohol can be readily transformed into a corresponding halide (e.g., chloride or bromide) or a triflate. This initial activation step is crucial as it generates a substrate with a good leaving group, which is a prerequisite for the oxidative addition step in the palladium catalytic cycle.

G cluster_0 Activation of Furo[2,3-b]pyridin-5-ylmethanol cluster_1 Palladium Cross-Coupling Reactions Start Furo[2,3-b]pyridin-5-ylmethanol Precursor_Cl Furo[2,3-b]pyridin-5-ylmethyl Chloride Start->Precursor_Cl SOCl₂, Pyridine Precursor_OTf Furo[2,3-b]pyridin-5-ylmethyl Triflate Start->Precursor_OTf Tf₂O, Pyridine Suzuki Suzuki-Miyaura (C-C) Precursor_Cl->Suzuki Buchwald Buchwald-Hartwig (C-N) Precursor_Cl->Buchwald Sonogashira Sonogashira (C-C, sp) Precursor_Cl->Sonogashira Precursor_OTf->Suzuki Heck Heck (C-C, sp²) Precursor_OTf->Heck G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)-X L₂ OxAdd->PdII Transmetal Transmetalation (Suzuki, Sonogashira) PdII->Transmetal PdII_R PdII_R Transmetal->PdII_R R-Pd(II)-R' L₂ RedElim Reductive Elimination RedElim->Pd0 Regeneration Product R-R' RedElim->Product RX R-X RX->OxAdd R_M R'-M R_M->Transmetal PdII_R->RedElim

Sources

Application Note: Furo[2,3-b]pyridin-5-ylmethanol as a Privileged Scaffold for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide, Synthetic Protocols, and SAR Rationale

Executive Summary

The discovery of novel heterocyclic scaffolds is a cornerstone of modern targeted therapy. Historically, the 7-azaindole core has been a highly successful hinge-binding pharmacophore, famously utilized in the FDA-approved B-Raf inhibitor vemurafenib[1]. However, azaindoles often suffer from kinome promiscuity due to their dual hydrogen-bond donor/acceptor capacity, leading to off-target toxicity[1].

To circumvent this, the furo[2,3-b]pyridine core has emerged as a highly effective isosteric replacement[1]. By substituting the pyrrole nitrogen with an oxygen atom, the hydrogen-bond donor is removed, fundamentally altering the binding thermodynamics and improving kinase selectivity[1]. Within this class, Furo[2,3-b]pyridin-5-ylmethanol (CAS: 169815-81-0) serves as a highly versatile building block[2]. The 5-hydroxymethyl moiety provides a critical synthetic vector that projects directly into the solvent-exposed channel of the kinase ATP-binding pocket, allowing medicinal chemists to fine-tune pharmacokinetic (PK) properties and target selectivity without disrupting the core hinge interaction[1][3].

Mechanistic Rationale & Structural Activity Relationship (SAR)

The Hinge-Binding Hypothesis

The majority of small-molecule kinase inhibitors are Type I inhibitors, which competitively bind to the active conformation of the ATP-binding site[1]. The furo[2,3-b]pyridine core anchors the molecule to the kinase hinge region via the pyridine nitrogen (acting as a hydrogen bond acceptor)[1].

The Strategic Role of the C-5 Vector

In structure-based drug design, the trajectory of substituents is as critical as the core scaffold. X-ray crystallographic studies of furo[2,3-b]pyridine derivatives bound to kinases such as Lck and CDK2 reveal that the C-5 position is oriented toward the solvent-exposed region[3][4].

  • Causality in Design: By utilizing Furo[2,3-b]pyridin-5-ylmethanol, chemists can rapidly access electrophilic intermediates (aldehydes or alkyl halides). These intermediates are then coupled with polar, solubilizing amines (e.g., morpholine, piperazine) to improve aqueous solubility and cellular permeability—key parameters for oral bioavailability.

BindingModel ATP ATP-Binding Site Hinge Hinge Region (H-Bonding) ATP->Hinge Core Furo[2,3-b]pyridine Core (Azaindole Isostere) Hinge->Core Anchors via N & O Handle 5-ylmethanol Handle (C-5 Vector) Core->Handle Functionalization Solvent Solvent-Exposed Channel (Selectivity) Handle->Solvent Directs substituents

Kinase ATP-binding pocket interaction model for furo[2,3-b]pyridine derivatives.

Comparative Kinase Inhibition Data

The furo[2,3-b]pyridine scaffold has been successfully deployed against a variety of oncogenic and inflammatory kinase targets. The table below summarizes the inhibitory profile of representative derivatives built upon this core geometry, demonstrating its versatility across the kinome[1][3][4].

Scaffold CoreTarget KinaseRepresentative IC₅₀ (µM)Primary IndicationStructural Note
7-Azaindole B-Raf (Vemurafenib)0.031MelanomaPromiscuous hinge binder[1]
Furo[2,3-b]pyridine Lck0.002 - 0.015Autoimmune / T-CellHigh selectivity over p38α[3]
Furo[2,3-b]pyridine CDK2 / Cyclin A20.24 - 0.93OncologyC-5 functionalization critical[4]
Furo[2,3-b]pyridine AKT / EGFR< 0.10OncologyTargets PI3K/AKT pathway[1]

Synthetic Workflows & Methodologies

To leverage Furo[2,3-b]pyridin-5-ylmethanol in SAR campaigns, divergent synthetic pathways are required. The primary strategy involves converting the stable benzylic-like alcohol into a reactive electrophile.

SynthWorkflow SM Furo[2,3-b]pyridin-5-ylmethanol (Starting Material) Aldehyde Furo[2,3-b]pyridine-5-carbaldehyde (MnO2 Oxidation) SM->Aldehyde Pathway A Chloride 5-(Chloromethyl)furo[2,3-b]pyridine (SOCl2 Chlorination) SM->Chloride Pathway B Amine1 Reductive Amination (Targeting Solvent Channel) Aldehyde->Amine1 NaBH(OAc)3, R-NH2 Ether Nucleophilic Substitution (Targeting DFG Motif) Chloride->Ether Base, R-OH / R-NH2

Divergent synthetic workflow from Furo[2,3-b]pyridin-5-ylmethanol for SAR exploration.

Protocol 1: Oxidation to Furo[2,3-b]pyridine-5-carbaldehyde

Rationale: Strong oxidants (e.g., KMnO₄ or Jones reagent) risk over-oxidizing the alcohol to a carboxylic acid or cleaving the electron-rich furan ring. Manganese dioxide (MnO₂) is selected for its chemoselectivity toward benzylic/heteroallylic alcohols[1].

Reagents:

  • Furo[2,3-b]pyridin-5-ylmethanol (1.0 eq)

  • Activated Manganese(IV) oxide (MnO₂, 10.0 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

  • Dissolve Furo[2,3-b]pyridin-5-ylmethanol (10 mmol) in 50 mL of anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Add activated MnO₂ (100 mmol) in a single portion at room temperature (20-25°C).

  • Stir the black suspension vigorously for 12-16 hours under an inert nitrogen atmosphere.

  • Monitor reaction completion via TLC (Hexanes/EtOAc 1:1, UV active).

  • Filter the suspension through a pad of Celite to remove manganese salts. Wash the Celite pad thoroughly with additional DCM (3 × 20 mL) and EtOAc (20 mL).

  • Concentrate the combined filtrates under reduced pressure to afford the crude aldehyde. Purify via flash column chromatography if necessary.

Protocol 2: Conversion to 5-(Chloromethyl)furo[2,3-b]pyridine

Rationale: For direct alkylation of sterically hindered amines or phenols (to target the DFG-out conformation), the alcohol must be converted to a highly reactive alkyl halide. Thionyl chloride (SOCl₂) is utilized due to volatile byproducts (SO₂ and HCl), simplifying purification.

Reagents:

  • Furo[2,3-b]pyridin-5-ylmethanol (1.0 eq)

  • Thionyl chloride (SOCl₂, 1.5 eq)

  • Anhydrous DCM

  • N,N-Diisopropylethylamine (DIPEA, 2.0 eq) - Optional, to buffer HCl generation if the furan ring shows acid sensitivity.

Step-by-Step Procedure:

  • Charge a flame-dried flask with Furo[2,3-b]pyridin-5-ylmethanol (5 mmol) and anhydrous DCM (25 mL). Cool the solution to 0°C using an ice bath.

  • Add SOCl₂ (7.5 mmol) dropwise over 10 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • Quench the reaction carefully by pouring the mixture into saturated aqueous NaHCO₃ (30 mL) at 0°C. Caution: Vigorous gas evolution will occur.

  • Extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Use the resulting 5-(chloromethyl)furo[2,3-b]pyridine immediately in subsequent nucleophilic substitution steps to prevent degradation.

Protocol 3: Reductive Amination for Solvent-Channel Targeting

Rationale: Coupling the aldehyde (from Protocol 1) with a secondary amine (e.g., N-methylpiperazine) installs a basic center that becomes protonated at physiological pH, drastically improving the compound's aqueous solubility and ADME profile. Sodium triacetoxyborohydride (NaBH(OAc)₃) is used as it selectively reduces the intermediate iminium ion without reducing the aldehyde starting material.

Reagents:

  • Furo[2,3-b]pyridine-5-carbaldehyde (1.0 eq)

  • Secondary Amine (e.g., Morpholine or N-methylpiperazine, 1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)

  • Glacial Acetic Acid (0.1 eq)

  • 1,2-Dichloroethane (DCE)

Step-by-Step Procedure:

  • Dissolve the aldehyde (2 mmol) and the secondary amine (2.4 mmol) in 15 mL of DCE.

  • Add glacial acetic acid (0.2 mmol) to catalyze iminium ion formation. Stir at room temperature for 30 minutes.

  • Add NaBH(OAc)₃ (3.0 mmol) in portions over 5 minutes.

  • Stir the reaction mixture at room temperature for 16 hours under nitrogen.

  • Quench with 1N NaOH (10 mL) to neutralize the acetic acid and break down boron complexes.

  • Separate the organic layer, extract the aqueous layer with DCM (2 × 15 mL), dry the combined organics over Na₂SO₄, and concentrate. Purify via reverse-phase HPLC or silica gel chromatography (DCM/MeOH gradient).

References

  • Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity Source: MDPI URL:[Link]

  • Pd(II)-Catalyzed Synthesis of Furo[2,3-b]pyridines from β-Ketodinitriles and Alkynes via Cyclization and N–H/C Annulation Source: Organic Letters - ACS Publications URL:[Link]

Sources

Application of Furo[2,3-b]pyridin-5-ylmethanol in Anticancer Drug Discovery: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Furo[2,3-b]pyridine Scaffold as a Privileged Motif in Oncology

The search for novel, effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, heterocyclic compounds have emerged as a particularly fruitful area of investigation. The furo[2,3-b]pyridine core, a fused bicyclic heterocycle, is recognized as a "privileged" scaffold.[1] This designation stems from its rigid, planar structure, which provides an excellent platform for the design of molecules capable of selectively interacting with a variety of biological targets implicated in cancer.[2] The inherent aromaticity and the presence of both hydrogen bond donors and acceptors allow for diverse chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Derivatives of the furo[2,3-b]pyridine scaffold have demonstrated a broad spectrum of pharmacological activities, with particularly promising results in the realm of oncology.[2] These compounds have been shown to inhibit the proliferation of a wide array of human cancer cell lines, including those of the colon, breast, liver, and lung.[3] The anticancer effects of these molecules are often attributed to their ability to modulate the activity of key proteins that drive cancer cell growth, survival, and proliferation.[2]

This technical guide focuses on the potential application of a specific, yet under-explored, derivative: Furo[2,3-b]pyridin-5-ylmethanol . While direct extensive studies on this particular molecule are limited in the public domain, by leveraging the wealth of data on structurally related furo[2,3-b]pyridine analogs, we can extrapolate its potential as a valuable tool in anticancer drug discovery. This document will provide researchers, scientists, and drug development professionals with a comprehensive overview of its potential mechanisms of action, along with detailed, field-proven protocols for its synthesis, characterization, and biological evaluation as a putative anticancer agent.

Hypothesized Mechanisms of Action and Key Biological Targets

Based on the established biological activities of the furo[2,3-b]pyridine scaffold, Furo[2,3-b]pyridin-5-ylmethanol is hypothesized to exert its anticancer effects through one or more of the following mechanisms:

  • Inhibition of Protein Kinases: Dysregulation of protein kinase activity is a hallmark of many cancers. The furo[2,3-b]pyridine core has been identified as a promising template for the development of potent and selective kinase inhibitors.[3] Key kinases that may be targeted by Furo[2,3-b]pyridin-5-ylmethanol include:

    • Cyclin-Dependent Kinase 2 (CDK2): A crucial regulator of the cell cycle, particularly the G1/S phase transition. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells. Several furo[2,3-b]pyridine derivatives have shown potent inhibitory activity against CDK2.[4]

    • Akt (Protein Kinase B): A serine/threonine kinase that plays a central role in cell survival, proliferation, and metabolism. The PI3K/Akt signaling pathway is frequently hyperactivated in cancer.[4]

    • Lymphocyte-specific protein tyrosine kinase (Lck): A member of the Src family of tyrosine kinases, primarily expressed in T-cells and NK cells, and implicated in some leukemias and lymphomas.[4]

  • Disruption of Microtubule Dynamics: Microtubules are essential components of the cytoskeleton and the mitotic spindle, making them a validated target for anticancer drugs. Some furo[2,3-b]pyridine derivatives have been shown to interfere with tubulin polymerization, leading to mitotic arrest and apoptosis.[4]

The presence of the hydroxymethyl group at the 5-position of the furo[2,3-b]pyridine core in Furo[2,3-b]pyridin-5-ylmethanol offers a unique handle for potential hydrogen bonding interactions within the active site of target proteins, which could contribute to its binding affinity and selectivity.

Experimental Workflow for the Evaluation of Furo[2,3-b]pyridin-5-ylmethanol

A systematic approach is essential to validate the anticancer potential of Furo[2,3-b]pyridin-5-ylmethanol. The following workflow outlines the key experimental stages, from initial synthesis to in-depth biological characterization.

G cluster_0 Compound Preparation & Characterization cluster_1 In Vitro Anticancer Activity Screening cluster_2 Mechanism of Action Studies cluster_3 Lead Optimization & In Vivo Studies synthesis Synthesis of Furo[2,3-b]pyridin-5-ylmethanol purification Purification (e.g., Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, FT-IR) purification->characterization cytotoxicity Cytotoxicity Assays (e.g., MTT, SRB) characterization->cytotoxicity cell_lines Panel of Human Cancer Cell Lines kinase_inhibition In Vitro Kinase Inhibition Assays (e.g., CDK2, Akt) cytotoxicity->kinase_inhibition tubulin_polymerization Tubulin Polymerization Assay kinase_inhibition->tubulin_polymerization apoptosis Apoptosis Assays (e.g., Annexin V, Caspase Activity) tubulin_polymerization->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) apoptosis->cell_cycle sar Structure-Activity Relationship (SAR) Studies apoptosis->sar in_vivo In Vivo Xenograft Models sar->in_vivo

Figure 1: A comprehensive experimental workflow for the anticancer evaluation of Furo[2,3-b]pyridin-5-ylmethanol.

Detailed Application Notes and Protocols

PART 1: Synthesis and Characterization of Furo[2,3-b]pyridin-5-ylmethanol

Protocol 1: General Synthetic Strategy

  • Starting Materials: A common starting point involves the reaction of a substituted 2-aminopyridine with a suitable furan precursor.

  • Cyclization: The key step is the formation of the fused furo[2,3-b]pyridine ring system, which can often be achieved through a Pictet-Spengler type reaction or a palladium-catalyzed cross-coupling reaction followed by cyclization.

  • Functional Group Interconversion: Once the core scaffold is assembled, the hydroxymethyl group at the 5-position can be introduced through various methods, such as the reduction of a corresponding carboxylic acid or aldehyde, or by direct hydroxymethylation if the ring system is sufficiently activated.

  • Purification: The crude product should be purified to a high degree of purity (>95%) using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).[2]

  • Characterization: The structure and purity of the final compound must be unequivocally confirmed by a battery of spectroscopic techniques, including:

    • ¹H and ¹³C Nuclear Magnetic Resonance (NMR): To elucidate the chemical structure and confirm the position of substituents.

    • High-Resolution Mass Spectrometry (HRMS): To determine the exact mass and confirm the elemental composition.

    • Fourier-Transform Infrared Spectroscopy (FT-IR): To identify key functional groups.

PART 2: In Vitro Anticancer Activity Evaluation

The initial assessment of anticancer activity involves determining the cytotoxicity of Furo[2,3-b]pyridin-5-ylmethanol against a panel of human cancer cell lines.

Protocol 2: Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells and is a widely used method to assess cell viability and proliferation.[3]

  • Materials:

    • Human cancer cell lines (e.g., HCT-116 colorectal carcinoma, MCF-7 breast adenocarcinoma, HepG2 hepatocellular carcinoma, A549 lung carcinoma).[3]

    • Furo[2,3-b]pyridin-5-ylmethanol stock solution (e.g., 10 mM in DMSO).

    • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin/streptomycin).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl).

    • 96-well microplates.

    • Microplate reader.

  • Procedure:

    • Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.[5]

    • Compound Treatment: Treat the cells with serial dilutions of Furo[2,3-b]pyridin-5-ylmethanol (e.g., from 0.01 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[3] Incubate for 48-72 hours.[3]

    • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) using non-linear regression analysis.

Table 1: Representative IC50 Values for Furo[2,3-b]pyridine Analogs

CompoundHCT-116 (Colon)MCF-7 (Breast)HepG2 (Liver)A549 (Lung)Reference
Doxorubicin (Control)40.0 µM64.8 µM24.7 µM58.1 µM[3]
Compound 131.3 µM19.3 µM22.7 µM36.8 µM[3]
Compound 449.0 µM55.5 µM44.8 µM70.7 µM[3]
Compound 14Not ProvidedNot ProvidedNot ProvidedNot Provided[3]

Note: The IC50 values in this table are for illustrative purposes and represent the activity of various substituted furo[2,3-b]pyridine analogs. The specific activity of Furo[2,3-b]pyridin-5-ylmethanol must be determined experimentally.[3]

PART 3: Elucidating the Mechanism of Action

Once cytotoxic activity is confirmed, the next step is to investigate the underlying mechanism(s) of action.

Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase by quantifying the amount of ATP consumed during the phosphorylation reaction.

  • Materials:

    • Recombinant human kinase (e.g., CDK2/Cyclin A2, Akt1).

    • Kinase-specific substrate (e.g., Histone H1 for CDK2, GSK-3 fusion protein for Akt).[6][7]

    • ATP.

    • Kinase assay buffer.

    • Furo[2,3-b]pyridin-5-ylmethanol.

    • Luminescence-based kinase assay kit (e.g., ADP-Glo™).[8]

    • White, opaque 384-well plates.

    • Luminometer.

  • Procedure (General):

    • Reagent Preparation: Prepare serial dilutions of Furo[2,3-b]pyridin-5-ylmethanol in the appropriate kinase buffer. The final DMSO concentration should be kept low (e.g., <1%).

    • Kinase Reaction: In a 384-well plate, combine the kinase, its specific substrate, and the test compound or vehicle control.[8]

    • Reaction Initiation: Start the kinase reaction by adding ATP. Incubate at room temperature for a defined period (e.g., 60 minutes).[8]

    • Signal Detection: Stop the reaction and measure the amount of ADP produced (which is proportional to kinase activity) using a luminescence-based detection reagent according to the manufacturer's protocol.[8]

    • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value.

G cluster_0 Kinase Inhibition Assay Workflow reagent_prep Prepare Kinase, Substrate, ATP, and Inhibitor Dilutions reaction_setup Combine Kinase, Substrate, and Inhibitor in 384-well Plate reagent_prep->reaction_setup reaction_init Initiate Reaction with ATP reaction_setup->reaction_init incubation Incubate at Room Temperature reaction_init->incubation detection Add Luminescent Detection Reagent incubation->detection readout Measure Luminescence detection->readout analysis Calculate % Inhibition and IC50 readout->analysis

Figure 2: A generalized workflow for an in vitro kinase inhibition assay.

Protocol 4: Tubulin Polymerization Assay (Absorbance-Based)

This assay monitors the effect of a compound on the in vitro polymerization of purified tubulin into microtubules by measuring the increase in light scattering (turbidity).[9]

  • Materials:

    • Purified tubulin (>99% pure).

    • Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2).[10]

    • GTP solution.

    • Glycerol (as a polymerization enhancer).

    • Furo[2,3-b]pyridin-5-ylmethanol.

    • Positive controls: Paclitaxel (stabilizer), Nocodazole or Vinblastine (destabilizer).[1][10]

    • Temperature-controlled spectrophotometer with a 96-well plate reader.

  • Procedure:

    • Preparation: Pre-warm the spectrophotometer to 37°C. Keep all tubulin-containing solutions on ice.[10]

    • Reaction Setup: In a pre-warmed 96-well plate, add the test compound at various concentrations, along with positive and negative controls.

    • Polymerization Initiation: Add a cold solution of tubulin, GTP, and glycerol to each well.

    • Measurement: Immediately begin monitoring the absorbance at 340 nm every 30-60 seconds for 60-90 minutes at 37°C.[9]

    • Data Analysis: Plot the absorbance versus time to generate polymerization curves. Compare the curves of the treated samples to the control to determine if Furo[2,3-b]pyridin-5-ylmethanol inhibits or enhances tubulin polymerization.

G cluster_0 Key Signaling Pathways in Cancer cluster_1 Cell Cycle Progression cluster_2 Cell Survival & Proliferation cluster_3 Mitosis CDK2 CDK2/Cyclin E,A G1_S G1/S Transition CDK2->G1_S cell_proliferation Cancer Cell Proliferation G1_S->cell_proliferation Promotes Furo_pyridine Furo[2,3-b]pyridin-5-ylmethanol Furo_pyridine->CDK2 Inhibition Akt Akt Furo_pyridine->Akt Inhibition Tubulin Tubulin Furo_pyridine->Tubulin Disruption PI3K PI3K PI3K->Akt Downstream Downstream Effectors (mTOR, Bad) Akt->Downstream Downstream->cell_proliferation Promotes Microtubules Microtubules Tubulin->Microtubules Polymerization cell_division Cancer Cell Division Microtubules->cell_division Enables

Figure 3: Potential signaling pathways targeted by Furo[2,3-b]pyridin-5-ylmethanol in cancer cells.

Conclusion and Future Directions

The furo[2,3-b]pyridine scaffold represents a highly promising starting point for the development of novel anticancer therapeutics. While Furo[2,3-b]pyridin-5-ylmethanol itself requires dedicated investigation, the extensive research on its analogs strongly suggests its potential as a cytotoxic agent, likely acting through the inhibition of key protein kinases or the disruption of microtubule dynamics.

The protocols detailed in this guide provide a robust framework for the systematic evaluation of Furo[2,3-b]pyridin-5-ylmethanol, from its initial synthesis and characterization to in-depth mechanistic studies. The successful execution of these experiments will not only elucidate the specific anticancer properties of this molecule but also contribute to a deeper understanding of the structure-activity relationships within the broader class of furo[2,3-b]pyridine derivatives. Future work should focus on lead optimization to enhance potency and selectivity, followed by evaluation in preclinical in vivo models to assess its therapeutic potential.

References

  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit. [Link]

  • Ma, D., et al. (2020). Inhibition of cyclin-dependent kinase 2 protects against doxorubicin-induced cardiomyocyte apoptosis and cardiomyopathy. Journal of Biological Chemistry, 295(15), 4969-4982. [Link]

  • Wang, Y., et al. (2018). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Scientific Reports, 8(1), 1-11. [Link]

  • Zhang, H., et al. (2018). Design, synthesis, and cytotoxic evaluation of novel furo[2,3-b]quinoline derivatives. Archiv der Pharmazie, 351(5), e1700331. [Link]

  • Barker, D., et al. (2014). Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives. European Journal of Medicinal Chemistry, 86, 689-701. [Link]

  • Bio-protocol. (2017). In Vitro CDK2/Cyclin A2 and c-Met Activity. [Link]

  • El-Gamal, M. I., et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 26(13), 3935. [Link]

  • Robers, M. B., et al. (2022). Live-Cell NanoBRET Assay to Measure AKT Inhibitor Binding to Conformational States of AKT. Biochemistry, 61(18), 2038-2049. [Link]

  • Chen, Y. F., et al. (2015). Discovery of Akt Kinase Inhibitors through Structure-Based Virtual Screening and Their Evaluation as Potential Anticancer Agents. Molecules, 20(2), 2371-2388. [Link]

  • Wu, S., et al. (2023). Synthesis and evaluation of dihydrofuro[2,3-b]pyridine derivatives as potent IRAK4 inhibitors. European Journal of Medicinal Chemistry, 258, 115616. [Link]

  • Zhang, H., et al. (2017). Design, synthesis, and cytotoxic evaluation of novel furo[2,3-b]quinoline derivatives. Archiv der Pharmazie, 351(5). [Link]

  • Abdullahi, M., et al. (2020). Ligand-based drug design and molecular docking simulation studies of some novel anticancer compounds on MALME-3M melanoma cell line. Journal of Taibah University for Science, 14(1), 844-852. [Link]

  • Ali, M. A., et al. (2022). Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation. RSC Advances, 12(13), 8089-8103. [Link]

  • Reaction Biology. (n.d.). Optimization of synthesis and evaluation of antitumor properties. [Link]

  • ResearchGate. (n.d.). Design, synthesis, anticancer and molecular docking study of furo[2,3-c]quinolone derivatives. [Link]

  • Al-Ostoot, F. H., et al. (2023). Design, synthesis, in vitro anticancer, molecular docking and SAR studies of new series of pyrrolo[2,3-d]pyrimidine derivatives. Scientific Reports, 13(1), 14093. [Link]

  • Al-Warhi, T., et al. (2022). Exploration of Anticancer Potential of Novel Pyrrolo[2,3-b]pyridine Derivatives Targeting V600E-BRAF Kinase: Molecular Docking, Pharmacokinetic and DFT Studies. Advanced Journal of Chemistry, Section A, 5(4), 312-327. [Link]

  • Wang, T., et al. (2024). Coumarin–furo[2,3-d]pyrimidone hybrid molecules targeting human liver cancer cells: synthesis, anticancer effect, EGFR inhibition and molecular docking studies. RSC Medicinal Chemistry, 15(5), 1361-1375. [Link]

Sources

Protocol for Determining the Cytotoxicity of Furo[2,3-b]pyridine Derivatives using the MTT Assay

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for Researchers

Introduction: The Convergence of a Novel Scaffold and a Classic Assay

The Furo[2,3-b]pyridine core is a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery, with derivatives showing promise as inhibitors of various kinases and as antiproliferative agents.[1][2] Evaluating the cytotoxic potential of these novel compounds is a critical first step in preclinical development. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay remains a cornerstone for this purpose. It is a robust, colorimetric method for assessing cellular metabolic activity, which, in most contexts, serves as a reliable proxy for cell viability and proliferation.[3][4]

This document provides a comprehensive, field-tested protocol for using the MTT assay to evaluate Furo[2,3-b]pyridine derivatives. It moves beyond a simple recitation of steps to explain the underlying principles and critical considerations, ensuring that researchers can generate reliable, reproducible, and meaningful data.

The Biochemical Principle of the MTT Assay

The MTT assay's utility is grounded in cellular metabolism. The central principle is the enzymatic reduction of the water-soluble, yellow tetrazolium salt (MTT) into an insoluble, purple formazan product.[3][5] This conversion is primarily accomplished by NAD(P)H-dependent oxidoreductase enzymes located in the mitochondria of living, metabolically active cells.[4]

Therefore, the quantity of formazan produced is directly proportional to the number of viable cells.[5] When cells are damaged or killed by a cytotoxic compound, their metabolic activity ceases, and the conversion of MTT to formazan is diminished or completely halted. The insoluble formazan crystals are then dissolved in an organic solvent, and the absorbance of the resulting purple solution is measured spectrophotometrically.[6]

cluster_0 Viable Cell cluster_1 Non-Viable Cell (Apoptotic/Necrotic) MTT_in Yellow MTT (Soluble) Mito Mitochondrial NAD(P)H-dependent Oxidoreductases MTT_in->Mito Enters Cell Formazan_out Purple Formazan (Insoluble Crystals) Mito->Formazan_out Reduction MTT_in_dead Yellow MTT (Soluble) Mito_dead Compromised Mitochondria (Inactive Enzymes) MTT_in_dead->Mito_dead Enters Cell No_Formazan No Formazan Production Mito_dead->No_Formazan No Reduction

Caption: Biochemical conversion of MTT in viable vs. non-viable cells.

Critical Considerations for Furo[2,3-b]pyridine Derivatives

While the MTT assay is broadly applicable, the specific chemical nature of the test compounds requires careful consideration to ensure data integrity.

  • Solubility and Vehicle Control: Furo[2,3-b]pyridine derivatives often exhibit moderate solubility in polar organic solvents like Dimethyl Sulfoxide (DMSO).[7] It is imperative to prepare a high-concentration stock solution in 100% DMSO and then dilute it in culture medium for final treatment concentrations. The final concentration of DMSO in the culture wells should be kept constant across all treatments and must be low (typically ≤0.5%) to avoid solvent-induced cytotoxicity. A "vehicle control" (cells treated with the same final concentration of DMSO in medium, but without the compound) is mandatory to normalize the results.[6]

  • Potential for Colorimetric Interference: Furo[2,3-b]pyridine derivatives can be colorless to pale yellow.[7] While less likely to interfere than brightly colored compounds, it is a best practice to run a "compound-only" control. This involves adding the highest concentration of the test compound to a well containing medium but no cells, and then proceeding with the MTT and solubilization steps. This will reveal if the compound itself absorbs light at the measurement wavelength (550-600 nm) or reacts directly with MTT, which could lead to false results.[8]

  • Dose Range and IC50 Estimation: Initial pilot experiments are recommended to determine the effective concentration range. Based on published data for similar compounds, a broad range (e.g., 0.1 µM to 100 µM) is a reasonable starting point.[1][9] The goal is to identify a range of concentrations that produces a dose-dependent response, allowing for the calculation of the half-maximal inhibitory concentration (IC50).

Materials and Reagents

  • Furo[2,3-b]pyridine derivative(s) of interest

  • Cell line appropriate for the study (e.g., HeLa, MCF-7, A549)[9][10]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder (light-sensitive)

  • Phosphate-Buffered Saline (PBS), sterile, pH 7.4

  • DMSO, cell culture grade

  • Formazan Solubilization Solution (e.g., 100% DMSO, or 10% SDS in 0.01 M HCl)

  • Sterile, flat-bottomed 96-well cell culture plates

  • Multichannel pipette

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader capable of measuring absorbance at 570 nm (reference wavelength ~630-690 nm is optional but recommended)[11]

Detailed Experimental Protocol

This protocol is optimized for adherent cells grown in a 96-well plate format.

cluster_day4 Phase 3: Measurement & Analysis A Day 1: Cell Seeding B Day 2: Compound Treatment C Day 4: Viability Assessment D Add MTT Reagent (Incubate 2-4 hrs) C->D E Solubilize Formazan (Incubate 2-4 hrs to overnight) D->E F Read Absorbance (570 nm) E->F G Data Analysis (% Viability, IC50) F->G

Caption: General workflow for a 48-hour MTT cytotoxicity assay.

Step 1: Cell Seeding (Day 1)
  • Cell Preparation: Harvest exponentially growing cells using standard trypsinization methods. Resuspend the cells in fresh, complete culture medium and perform an accurate cell count.

  • Seeding: Dilute the cell suspension to the optimal seeding density. This must be determined empirically for each cell line but typically ranges from 5,000 to 10,000 cells per well (in 100 µL of medium).

    • Causality Explainer: Seeding too few cells results in a low signal, while too many can lead to overgrowth and nutrient depletion, affecting metabolic activity irrespective of the compound's effect.[11] The goal is to ensure cells are still in the exponential growth phase at the end of the experiment.

  • Plate Layout: Plate 100 µL of the cell suspension into each well of a 96-well plate. To mitigate the "edge effect," it is advisable to fill the perimeter wells with 100 µL of sterile PBS or medium and not use them for experimental data.[12]

  • Incubation: Incubate the plate for 18-24 hours in a humidified incubator (37°C, 5% CO₂) to allow cells to attach and resume normal growth.[13][14]

Step 2: Compound Preparation and Treatment (Day 2)
  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10-100 mM) of the Furo[2,3-b]pyridine derivative in 100% DMSO.

  • Serial Dilutions: Perform a serial dilution of your compound in serum-free or low-serum medium. Prepare these dilutions at 2x the final desired concentration (e.g., if the final concentration is 10 µM, prepare a 20 µM solution).

  • Cell Treatment: Carefully remove the 100 µL of medium from the wells and replace it with 100 µL of the corresponding treatment medium.

    • Test Wells: Add medium containing the desired concentration of the Furo[2,3-b]pyridine derivative.

    • Vehicle Control Wells: Add medium containing the same final concentration of DMSO as the test wells.

    • Untreated (Positive) Control Wells: Add fresh complete medium only.

  • Incubation: Return the plate to the incubator for the desired exposure time (typically 24, 48, or 72 hours).

Step 3: MTT Addition and Formazan Solubilization (Day 4 for 48h exposure)
  • MTT Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[5][11] Protect this solution from light. It can be filter-sterilized and stored at 4°C for several weeks.

  • MTT Incubation: At the end of the compound incubation period, add 10 µL of the 5 mg/mL MTT stock solution to each well (for a final concentration of 0.5 mg/mL).[3]

  • Incubate: Return the plate to the incubator for 2-4 hours.[14] During this time, viable cells will produce visible purple formazan crystals.

  • Solubilization:

    • Carefully aspirate all 110 µL of the medium/MTT solution from each well without disturbing the formazan crystals.

    • Add 100-150 µL of DMSO to each well.[6]

    • Place the plate on an orbital shaker for 10-15 minutes, protected from light, to ensure complete dissolution of the formazan crystals.[11]

Step 4: Absorbance Measurement
  • Reading: Measure the absorbance of each well using a microplate reader at a wavelength between 550 nm and 600 nm (570 nm is optimal).[3][13]

  • Reference Wavelength (Optional): If available, use a reference wavelength of >650 nm to subtract background absorbance caused by bubbles or plate imperfections, which improves accuracy.[11]

Data Analysis and Interpretation

Data Structuring

Organize your raw absorbance values in a spreadsheet. It is crucial to run each condition in triplicate at a minimum.

Concentration (µM)Replicate 1 (Abs 570nm)Replicate 2 (Abs 570nm)Replicate 3 (Abs 570nm)Average Abs% Viability
Blank (Medium Only) 0.0520.0550.0530.053-
Vehicle Control (0 µM) 1.2541.2881.2711.271100%
Compound X - 1 1.1031.1211.0981.10787.1%
Compound X - 10 0.7340.7550.7410.74358.5%
Compound X - 50 0.3110.2980.3050.30524.0%
Compound X - 100 0.0890.0920.0850.0897.0%
Calculations
  • Background Correction: Calculate the average absorbance of your blank wells. Subtract this value from all other experimental wells.

  • Percentage Viability Calculation: Use the following formula for each compound concentration: % Viability = ( [Corrected Absorbance of Treated Sample] / [Corrected Absorbance of Vehicle Control] ) x 100 [15]

IC50 Determination

The IC50 is the concentration of a drug that is required for 50% inhibition of cell viability.

  • Dose-Response Curve: Plot the % Viability (Y-axis) against the log of the compound concentration (X-axis).

  • Non-linear Regression: Use a statistical software package (e.g., GraphPad Prism) to fit the data to a non-linear regression model (sigmoidal dose-response curve).[16] This will provide the most accurate IC50 value.

Troubleshooting

Problem Potential Cause Recommended Solution
High background in "media only" wells Contamination (bacterial/yeast); Phenol red interference.Use sterile technique. Visually inspect plates for contamination.[14] Use phenol red-free medium for the final MTT incubation step.[11][15]
Low absorbance values across the plate Insufficient cell number; Short MTT incubation time.Optimize cell seeding density by performing a titration experiment.[8] Extend MTT incubation time to 4 hours.
High variability between replicate wells Uneven cell seeding; Pipetting errors; Cell loss during aspiration.Ensure the cell suspension is homogenous before and during plating. Calibrate pipettes.[8] Aspirate and add solutions gently to the side of the wells to avoid detaching adherent cells.[12]
Formazan crystals do not fully dissolve Insufficient solubilization time or volume.Increase incubation time with the solubilization solution. Ensure complete mixing on an orbital shaker.[8][11]

References

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • Wikipedia. (2023). MTT assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • Al-Bayt University. (2019). Synthesis, Characterization and cytotoxicity of new nicotinonitriles and furo[2,3-b]pyridine derivatives. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • MDPI. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Retrieved from [Link]

  • YouTube. (2023). How to Analyse MTT/MTS Assay Data and IC50 using Excel. Retrieved from [Link]

  • European Journal of Medicinal Chemistry. (2014). Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives. Retrieved from [Link]

  • Reddit. (2023). struggling with MTT assay. Retrieved from [Link]

  • YouTube. (2025). Complete MTT Assay Analysis | How to Calculate IC50, % Cell Viability, Dose-response curve | Prism. Retrieved from [Link]

  • YouTube. (2024). MTT assay and IC50 calculation. Retrieved from [Link]

  • IntechOpen. (2022). Anticancer Functions of Pyridine Heterocycles. Retrieved from [Link]

Sources

Application Notes and Protocols for Kinase Inhibition Assays of Furo[2,3-b]pyridine Compounds

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rise of Furo[2,3-b]pyridines in Kinase-Targeted Drug Discovery

The Furo[2,3-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel kinase inhibitors.[1][2][3] Kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the transfer of a phosphate group from ATP to a substrate molecule.[4] Their dysregulation is a hallmark of numerous diseases, including cancer, inflammatory disorders, and neurodegenerative conditions, making them a major class of drug targets.[4][5] Furo[2,3-b]pyridine derivatives have shown potent inhibitory activity against various kinases, including cyclin-dependent kinases (CDKs), Lck, Akt, and Interleukin-1 receptor-associated kinase 4 (IRAK4).[2][6]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust and reliable kinase inhibition assay protocol for Furo[2,3-b]pyridine compounds. We will delve into the underlying principles of various assay formats, provide a detailed step-by-step protocol for a widely used luminescence-based assay, and offer insights into data interpretation and quality control, ensuring the generation of high-quality, reproducible data.

Pillar 1: Understanding the Landscape of Kinase Inhibition Assays

The selection of an appropriate assay format is paramount for the successful identification and characterization of kinase inhibitors. The choice depends on several factors, including the specific kinase of interest, the desired throughput, and the available instrumentation. Kinase assays can be broadly categorized into two main types: biochemical assays and cell-based assays.

Biochemical Assays: A Direct Measure of Kinase Activity

Biochemical assays directly measure the catalytic activity of a purified kinase enzyme.[5] These assays are instrumental in the early stages of drug discovery for primary screening and for determining the intrinsic potency of a compound (e.g., IC50 value).[7] They can be further classified based on the detection method:

  • Radiometric Assays: Considered the "gold standard," these assays directly measure the incorporation of a radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate.[4][5] While highly sensitive and direct, the use of radioisotopes raises safety and disposal concerns.

  • Luminescence-Based Assays: These assays have become the workhorse of high-throughput screening (HTS) due to their high sensitivity, wide dynamic range, and simple "add-mix-read" format.[8][9] They typically measure either the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo®) or the amount of ADP produced (e.g., ADP-Glo™).[9][10][11] In an inhibition assay using the Kinase-Glo® format, a higher luminescent signal indicates greater inhibition as more ATP is left unconsumed.[9][12] Conversely, in the ADP-Glo™ format, a lower signal indicates greater inhibition as less ADP is produced.[9][12]

  • Fluorescence-Based Assays: These methods utilize fluorescent probes to monitor kinase activity. Common formats include:

    • Fluorescence Polarization (FP): Measures the change in the rotational speed of a fluorescently labeled substrate upon phosphorylation.[8]

    • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This technology, employed in assays like HTRF®, measures the energy transfer between a donor and an acceptor fluorophore brought into proximity by a kinase-mediated phosphorylation event.[8][13][14]

    • Z'-LYTE™ Assay: This FRET-based method uses a peptide substrate that, when phosphorylated, becomes resistant to cleavage by a specific protease.[15][16]

Cell-Based Assays: Assessing Activity in a Physiological Context

Cell-based assays measure the effect of a compound on kinase activity within a living cell.[17] These assays provide more physiologically relevant data as they account for factors such as cell permeability, off-target effects, and the presence of cellular ATP concentrations.[17] Common formats include:

  • Cellular Phosphorylation Assays: These assays quantify the phosphorylation of a specific substrate within the cell, often using antibody-based detection methods like ELISA or Western blotting.[18]

  • Cell Proliferation/Viability Assays: For kinases involved in cell growth and survival, their inhibition can be indirectly measured by assessing changes in cell proliferation or viability.[18]

  • NanoBRET™ Target Engagement Assays: This technology measures the binding of a compound to its target kinase within intact cells in real-time.[18]

For the purpose of this guide, we will focus on a detailed protocol for the ADP-Glo™ Kinase Assay , a luminescence-based biochemical assay, due to its robustness, high-throughput compatibility, and commercial availability.

Pillar 2: A Self-Validating Protocol for Furo[2,3-b]pyridine Kinase Inhibition

The following protocol for the ADP-Glo™ Kinase Assay is designed to be a self-validating system, incorporating essential controls to ensure the accuracy and reliability of the results.

Experimental Workflow Overview

G cluster_0 Assay Preparation cluster_1 Kinase Reaction cluster_2 ADP Detection cluster_3 Data Analysis prep_reagents Prepare Reagents (Kinase, Substrate, ATP, Compound) plate_layout Design Plate Layout (Controls, Test Compounds) prep_reagents->plate_layout add_kinase Add Kinase, Substrate, and Furo[2,3-b]pyridine Compound add_atp Initiate Reaction with ATP add_kinase->add_atp incubation1 Incubate at Room Temperature add_atp->incubation1 add_adpglo Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) incubation1->add_adpglo incubation2 Incubate for 40 minutes add_adpglo->incubation2 add_kdr Add Kinase Detection Reagent (Converts ADP to ATP) incubation2->add_kdr incubation3 Incubate for 30-60 minutes add_kdr->incubation3 read_lum Read Luminescence incubation3->read_lum calc_inhibition Calculate Percent Inhibition read_lum->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: Workflow for the ADP-Glo™ Kinase Inhibition Assay.

Materials and Reagents
  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Purified kinase of interest

  • Kinase-specific substrate

  • Furo[2,3-b]pyridine test compounds

  • Staurosporine (or other known inhibitor as a positive control)

  • Dimethyl sulfoxide (DMSO)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate-reading luminometer

Step-by-Step Protocol

1. Reagent Preparation:

  • Furo[2,3-b]pyridine Compounds: Prepare a stock solution of each test compound in 100% DMSO. Create a dilution series of the compounds in the appropriate kinase buffer, ensuring the final DMSO concentration in the assay does not exceed 1%.

  • Kinase and Substrate: Dilute the kinase and substrate to their optimal concentrations in the kinase reaction buffer. The optimal concentrations should be determined empirically for each kinase-substrate pair.

  • ATP Solution: Prepare the ATP solution at the desired concentration (typically at or near the Km for the kinase) in the kinase reaction buffer.

  • ADP-Glo™ Reagents: Prepare the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's instructions.[19][20]

2. Assay Plate Setup:

  • Design the plate layout to include wells for:

    • 100% Activity Control (Negative Control): Contains kinase, substrate, ATP, and DMSO (vehicle).

    • 0% Activity Control (Positive Control): Contains kinase, substrate, ATP, and a known inhibitor at a concentration that completely inhibits the kinase.

    • Test Compound Wells: Contains kinase, substrate, ATP, and the Furo[2,3-b]pyridine compound at various concentrations.

    • Blank Control: Contains substrate, ATP, and DMSO (no kinase).

3. Kinase Reaction:

  • To the appropriate wells of the assay plate, add the kinase, substrate, and either the Furo[2,3-b]pyridine compound, control inhibitor, or DMSO vehicle.

  • Initiate the kinase reaction by adding the ATP solution to all wells.

  • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

4. ADP Detection:

  • Add an equal volume of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[20][21]

  • Incubate the plate at room temperature for 40 minutes.[19][20]

  • Add the Kinase Detection Reagent to each well to convert the ADP to ATP and generate a luminescent signal.[20][21]

  • Incubate the plate at room temperature for 30-60 minutes.[19][20]

5. Data Acquisition:

  • Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis and Interpretation
  • Calculate Percent Inhibition:

    • Subtract the average luminescence of the Blank Control from all other wells.

    • Calculate the percent inhibition for each test compound concentration using the following formula:

    % Inhibition = 100 * (1 - (Signal_Compound - Signal_0%_Activity) / (Signal_100%_Activity - Signal_0%_Activity))

  • Generate Dose-Response Curves:

    • Plot the percent inhibition as a function of the logarithm of the test compound concentration.

  • Determine IC50 Values:

    • Fit the dose-response curve to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.

Illustrative Signaling Pathway

The following diagram illustrates a generic kinase signaling pathway that can be inhibited by a Furo[2,3-b]pyridine compound.

G cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Downstream Effects Signal Signal Receptor Receptor Signal->Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 (Target of Furo[2,3-b]pyridine) Kinase1->Kinase2 Phosphorylates Substrate Substrate Kinase2->Substrate Phosphorylates P_Substrate Phosphorylated Substrate Cellular_Response Cellular Response P_Substrate->Cellular_Response Inhibitor Furo[2,3-b]pyridine Compound Inhibitor->Kinase2 Inhibits

Caption: Inhibition of a kinase signaling pathway.

Pillar 3: Ensuring Trustworthiness through Data Validation

The trustworthiness of your results hinges on rigorous data validation and quality control.

Data Presentation: A Clear and Concise Summary

Summarize your quantitative data in a well-structured table for easy comparison of the inhibitory potencies of different Furo[2,3-b]pyridine compounds.

Compound IDTarget KinaseIC50 (nM)Z'-factor
FBP-001Kinase A15.20.85
FBP-002Kinase A250.60.82
FBP-003Kinase A1.80.88
StaurosporineKinase A5.50.91

Note: The Z'-factor is a statistical parameter used to assess the quality of a high-throughput screening assay. A Z'-factor between 0.5 and 1.0 is considered excellent.

Self-Validating System: Essential Controls
  • Positive and Negative Controls: The inclusion of positive (known inhibitor) and negative (vehicle) controls on every assay plate is crucial for validating the assay performance and for data normalization.

  • Z'-factor Calculation: The Z'-factor should be calculated for each assay plate to ensure the robustness and reliability of the screening data.

  • Counter-Screening: To rule out false positives, it is advisable to perform counter-screens, such as an assay without the kinase, to identify compounds that interfere with the detection reagents.

Conclusion: A Robust Framework for Furo[2,3-b]pyridine Kinase Inhibitor Discovery

This application note provides a comprehensive and authoritative guide to establishing a robust kinase inhibition assay protocol for Furo[2,3-b]pyridine compounds. By understanding the principles behind different assay formats, meticulously following a validated protocol, and implementing rigorous data quality control measures, researchers can confidently and efficiently identify and characterize novel kinase inhibitors from this promising chemical scaffold. The methodologies outlined herein will empower drug discovery professionals to advance their research and contribute to the development of new therapeutics for a wide range of diseases.

References

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]

  • Celtarys. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from [Link]

  • Zheng, W., & Spencer, T. (2012). HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. Current pharmaceutical design, 18(12), 1623–1642. [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2000). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Journal of biomolecular screening, 5(2), 87–94. [Link]

  • ResearchGate. (n.d.). Kinase assay principle. The substrates used in HTRF kinase assays are.... Retrieved from [Link]

  • Profacgen. (n.d.). Cell-based Kinase Assays. Retrieved from [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]

  • Yasgar, A., Shinn, P., Jadhav, A., Auld, D. S., Michael, S., Zheng, W., ... & Simeonov, A. (2011). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Current chemical genomics, 5, 55–68. [Link]

  • Zhang, Y., Cheng, X., Grant, B., & Emanuel, S. (2007). Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation. Journal of biomolecular screening, 12(4), 543–552. [Link]

  • K-ras, G. T. P. (2012). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Assay guidance manual. [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]

  • Kinase Logistics Europe. (n.d.). QS S Assist KINASE_ADP-GloTM Kit. Retrieved from [Link]

  • Wang, Y., Zhang, Y., Chen, L., & Li, R. (2018). 3.2. In Vitro Kinase Inhibition Assays. Bio-protocol, 8(12), e2888. [Link]

  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]

  • K-ras, G. T. P. (2012). Assay Development for Protein Kinase Enzymes. Assay guidance manual. [Link]

  • ResearchGate. (n.d.). Furo[3,2- b ]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Retrieved from [Link]

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules (Basel, Switzerland), 26(13), 3912. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Iright. (n.d.). Thermo Fisher, PV4529, Z'-LYTE™ Kinase Assay Kit - Ser/Thr 19 Peptide. Retrieved from [Link]

Sources

Application Note: Molecular Docking and In Silico Profiling of Furo[2,3-b]pyridin-5-ylmethanol Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Furo[2,3-b]pyridines (7-azabenzofurans) have emerged as privileged heterocyclic scaffolds in medicinal chemistry, demonstrating potent anticancer, antiviral, and anti-inflammatory properties [4]. Among these, Furo[2,3-b]pyridin-5-ylmethanol derivatives represent a highly specialized subclass. The presence of the 5-ylmethanol (hydroxymethyl) moiety provides a critical vector for hydrogen bonding, allowing these molecules to act as highly selective ATP-competitive inhibitors.

This application note provides a comprehensive, self-validating in silico protocol for evaluating Furo[2,3-b]pyridin-5-ylmethanol derivatives against primary oncological targets, specifically detailing the causality behind target selection, grid generation, and molecular dynamics (MD) validation.

Mechanistic Rationale & Target Selection

In drug development, structural functionalization must be driven by target topology. The 5-ylmethanol group serves as a dual hydrogen-bond donor/acceptor, which is mechanistically essential for anchoring the ligand into the highly conserved hinge regions of kinase targets [3].

  • AKT1 (Serine/Threonine Kinase): A central node in the PI3K/AKT signaling pathway. Dysregulation of AKT1 prevents apoptosis and promotes tumor survival. Furo[2,3-b]pyridine derivatives exhibit superior binding affinities to AKT1 by occupying the ATP-binding pocket, directly disrupting downstream signaling [1].

  • CDK2 (Cyclin-Dependent Kinase 2): Crucial for the G1/S phase transition in the cell cycle. The rigid planar core of the furo[2,3-b]pyridine scaffold mimics the purine ring of ATP, while the 5-ylmethanol group engages in critical hydrogen bonds with Leu83 in the CDK2 hinge region, inducing cell cycle arrest [2].

Pathway RTK Growth Factors (HER2 / ERα) PI3K PI3K RTK->PI3K CDK2 CDK2 / Cyclin A2 RTK->CDK2 AKT1 AKT1 Kinase PI3K->AKT1 Survival Tumor Cell Survival & Proliferation AKT1->Survival CDK2->Survival Furo Furo[2,3-b]pyridin-5-ylmethanol Derivatives Furo->AKT1 Competitive Inhibition Furo->CDK2 Competitive Inhibition Arrest Cell Cycle Arrest & Apoptosis Furo->Arrest Induces

Fig 1: Kinase signaling pathway disruption by Furo[2,3-b]pyridin-5-ylmethanol derivatives.

Quantitative Structure-Activity & Binding Data

To ground in silico predictions, docking scores must be contextualized against established in vitro data. The table below summarizes the binding affinities (ΔG) and inhibitory concentrations (IC50) of furo[2,3-b]pyridine-class derivatives against key biological targets.

Biological TargetLigand Class / DerivativeBinding Affinity (ΔG)IC50 / Ki ValueReference
AKT1 Furo[2,3-b]pyridine derivatives-9.53 to -11.84 kcal/molNot Reported[1]
CDK2 / Cyclin A2 Furopyridine (e.g., Compound 14)Not Reported0.24 – 0.93 µM[2]
PLpro (SARS-CoV-2) Furo-alkaloid analogs-7.81 to -9.31 kcal/molKi: 0.15 – 1.89 µM[1]
ERα / HER2 Furo[2,3-b]pyridine derivativesStrong AffinityNot Reported[1], [3]

Experimental Protocol: Self-Validating Molecular Docking Workflow

A robust docking protocol cannot be a "black box." It must be a self-validating system. The following methodology ensures that the scoring function and grid parameters are empirically verified before screening novel Furo[2,3-b]pyridin-5-ylmethanol derivatives.

Step 1: Target Protein Preparation
  • Action: Retrieve high-resolution crystal structures (e.g., AKT1: PDB ID 3QKK; CDK2: PDB ID 1DI8). Remove all non-essential crystallographic water molecules and co-crystallized ligands [3]. Add polar hydrogen atoms and assign appropriate partial charges (e.g., AMBER or CHARMm force fields).

  • Causality: Raw PDB files lack hydrogen atoms and often contain water molecules that create false steric clashes. However, if a specific water molecule bridges the co-crystallized ligand and the protein, it must be retained. Adding polar hydrogens is critical because the 5-ylmethanol group relies heavily on resolving precise hydrogen bond networks.

Step 2: Ligand Preparation
  • Action: Construct the 3D conformation of the Furo[2,3-b]pyridin-5-ylmethanol derivative. Generate tautomers and protonation states at physiological pH (7.4) using tools like LigPrep. Perform energy minimization using the MMFF94 force field [3].

  • Causality: The 5-ylmethanol group (-CH2OH) is highly flexible. Energy minimization ensures the starting conformation is not sterically strained, preventing the docking algorithm from wasting computational cycles resolving internal ligand clashes.

Step 3: Grid Generation & Active Site Definition
  • Action: Define the receptor grid box centered on the native (co-crystallized) ligand's coordinates. Set the bounding box dimensions to approximately 20 × 20 × 20 Å.

  • Causality: This specific volume provides enough spatial freedom for the rotational sampling of the 5-ylmethanol moiety while restricting the search space to the biologically relevant ATP-binding pocket, thereby reducing false-positive allosteric binding predictions.

Step 4: Protocol Validation (The Self-Validation Loop)
  • Action: Redock the extracted native ligand back into the generated grid. Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose.

  • Causality: This is the most critical step for trustworthiness. If the RMSD is > 2.0 Å, the grid parameters or scoring function are fundamentally flawed for this pocket and must be recalibrated. Proceeding with novel derivatives without an RMSD < 2.0 Å invalidates all subsequent data.

Step 5: Docking Execution & Scoring
  • Action: Execute docking using Extra Precision (XP) algorithms or Lamarckian Genetic Algorithms (e.g., AutoDock Vina). Extract the binding free energy (ΔG) and map 2D ligand-receptor interactions.

  • Causality: XP scoring heavily penalizes steric clashes and rewards precise hydrogen bonding. The interaction of the 5-ylmethanol group with hinge region residues (e.g., Leu83 in CDK2 or Ala230 in AKT1) will drive the primary ΔG score.

Step 6: Post-Docking Molecular Dynamics (MD) Simulation
  • Action: Subject the best-docked complex to a 100–200 ns MD simulation (e.g., using GROMACS) [1]. Analyze the RMSD and Root Mean Square Fluctuation (RMSF) trajectories.

  • Causality: Static docking ignores protein flexibility. MD simulations validate whether the hydrogen bonds formed by the 5-ylmethanol group remain stable under simulated physiological thermodynamics over time.

Workflow P1 1. Protein Preparation (Add H+, Remove H2O) G1 3. Grid Generation (Center on Native Ligand) P1->G1 L1 2. Ligand Preparation (3D Opt, pH 7.4) L1->G1 V1 4. Protocol Validation (Redock Native Ligand) G1->V1 D1 Decision: RMSD < 2.0 Å? V1->D1 D1->G1 No (Recalibrate) E1 5. Docking Execution (Furo-pyridine Derivatives) D1->E1 Yes (Validated) M1 6. MD Simulation (100-200 ns Trajectory) E1->M1

Fig 2: Self-validating molecular docking workflow for Furo[2,3-b]pyridine derivatives.

References

  • Title: Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives Source: ResearchGate URL: [Link]

  • Title: Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity Source: PMC / National Institutes of Health (NIH) URL: [Link]

Troubleshooting & Optimization

Low yield in Furo[2,3-b]pyridin-5-ylmethanol synthesis troubleshooting

Author: BenchChem Technical Support Team. Date: April 2026

Last Updated: March 28, 2026

Introduction

Furo[2,3-b]pyridin-5-ylmethanol is a key heterocyclic building block in medicinal chemistry, often utilized in the synthesis of kinase inhibitors and other potential therapeutic agents.[1][2] Its fused bicyclic structure provides a rigid scaffold for creating molecules that can selectively interact with biological targets.[2] However, researchers frequently encounter challenges in its synthesis, leading to frustratingly low yields.

This guide is designed to serve as a dedicated technical resource for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice in a direct question-and-answer format, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you to diagnose issues in your synthesis, optimize your reaction conditions, and ultimately improve the yield and purity of your target compound.

General Troubleshooting Principles

Before diving into specific synthetic routes, it's crucial to address common experimental pitfalls that can lead to low yields in many heterocyclic syntheses.[3]

Q1: My reaction is not proceeding to completion, or I'm seeing a complex mixture of products. Where should I start my investigation?

Answer: A systematic approach is always the most effective way to troubleshoot.[3] Start by verifying the fundamentals of your experimental setup.

  • Reagent Purity and Stoichiometry:

    • Insight: Impurities in starting materials are a frequent cause of side reactions or catalyst inhibition.[3] Ensure all reagents are of high purity and that solvents are anhydrous, especially for moisture-sensitive reactions like those involving organometallics.

    • Action: Verify the purity of your starting materials by techniques like NMR or LC-MS. For sensitive reactions, consider re-purifying commercial reagents. Accurately calculate and measure the stoichiometry of all reactants.

  • Atmospheric Control:

    • Insight: Many organometallic reagents (e.g., Grignard, organolithiums) and intermediates are highly sensitive to oxygen and moisture.[3]

    • Action: Ensure you are using proper inert atmosphere techniques. This includes flame-drying glassware, using a nitrogen or argon blanket, and employing septa and syringes for reagent transfer.

  • Reaction Monitoring:

    • Insight: Without monitoring, you are working blind. An incomplete reaction might be mistaken for a low-yielding one, or a clean reaction might be ruined by prolonged heating that leads to product degradation.[4]

    • Action: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help you determine the optimal reaction time and identify the formation of major byproducts.

Troubleshooting Workflow: A General Approach

Below is a general workflow to guide your troubleshooting process.

Troubleshooting_Workflow cluster_diagnosis Diagnosis cluster_solution Solution start Low Yield Observed check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents check_conditions Assess Reaction Conditions (Temp, Solvent, Atmosphere) check_reagents->check_conditions monitor_reaction Monitor Reaction (TLC, LC-MS) check_conditions->monitor_reaction analyze_byproducts Identify Byproducts (NMR, MS) monitor_reaction->analyze_byproducts optimize Systematically Optimize (Temperature, Concentration, Catalyst, Solvent) analyze_byproducts->optimize end Improved Yield optimize->end

Caption: General troubleshooting workflow for low-yield reactions.

Troubleshooting by Synthetic Route

The synthesis of Furo[2,3-b]pyridin-5-ylmethanol can be approached via several routes. The most common involve either building the furan ring onto a pre-existing pyridine or constructing the pyridine ring onto a furan.[5][6] A frequent final step is the reduction of a carbonyl group at the 5-position.

Route 1: Reduction of Furo[2,3-b]pyridine-5-carbaldehyde or its Ester

This is a common and direct final step. The aldehyde or ester precursor is often synthesized via multi-step sequences.[7][8]

Q2: My reduction of the aldehyde/ester to the alcohol is giving a poor yield. What are the likely causes?

Answer: Low yields in this reduction step often point to issues with the reducing agent, side reactions involving the heterocyclic core, or product instability.

  • Choice of Reducing Agent:

    • Insight: Sodium borohydride (NaBH₄) is typically sufficient for reducing aldehydes and ketones. For esters, a stronger reducing agent like Lithium aluminum hydride (LAH) or Lithium borohydride (LiBH₄) is required.[9] However, stronger, more reactive hydrides can sometimes lead to undesired side reactions with the furopyridine ring system.

    • Action:

      • For Aldehydes: If you are using NaBH₄ and seeing incomplete conversion, ensure the methanol or ethanol solvent is anhydrous. You can try slightly elevated temperatures (e.g., 40 °C), but monitor carefully for byproduct formation.

      • For Esters: If using LAH, the reaction must be scrupulously dry and run at low temperatures (e.g., 0 °C to room temperature) to avoid over-reduction or decomposition. Diisobutylaluminium hydride (DIBAL-H) can be a milder alternative for reducing esters to aldehydes, which can then be reduced to the alcohol in a separate step with NaBH₄.

  • Side Reactions:

    • Insight: The pyridine ring can be susceptible to reduction under certain conditions, especially with more powerful hydrides or catalytic hydrogenation.[10] The furan ring is generally stable to hydrides but can be sensitive to strong acids used during workup.

    • Action: After reduction, use a careful workup procedure. For LAH reactions, a Fieser workup (sequential addition of water, then 15% NaOH, then more water) is standard. Avoid strongly acidic conditions which could degrade the furan moiety.

Reducing AgentSuitable SubstrateCommon SolventsKey Considerations
Sodium Borohydride (NaBH₄) Aldehydes, KetonesMethanol, EthanolGenerally safe for the furopyridine core.
Lithium Borohydride (LiBH₄) Esters, AldehydesTHF, Diethyl EtherStronger than NaBH₄; requires anhydrous conditions.[9]
Lithium Aluminum Hydride (LAH) Esters, Carboxylic AcidsTHF, Diethyl EtherVery powerful and moisture-sensitive; can potentially reduce the pyridine ring.
DIBAL-H Esters (to Aldehydes)Toluene, Hexane, DCMOften requires low temperatures (-78 °C) for selective reduction.
Route 2: Functionalization of the Furo[2,3-b]pyridine Core via Lithiation

Directed ortho-metalation (DoM) is a powerful tool for functionalizing pyridine rings.[11] However, achieving the correct regioselectivity on the furopyridine system can be challenging.

Q3: I am attempting to lithiate the Furo[2,3-b]pyridine core and then quench with an electrophile (like formaldehyde or DMF) to get the alcohol or aldehyde precursor, but the yield is low and I get multiple isomers.

Answer: Regioselectivity in the lithiation of furopyridines is complex. The position of deprotonation is influenced by the directing ability of the fused furan's oxygen, the pyridine nitrogen, and any existing substituents.[6][12]

  • Controlling Regioselectivity:

    • Insight: Standard lithiating agents like n-butyllithium (n-BuLi) might not provide sufficient regioselectivity. The pyridine nitrogen can coordinate the lithium reagent, directing deprotonation to the C-4 or C-6 positions.[13] The furan oxygen directs to C-2 or C-3. The most acidic proton must be determined.

    • Action:

      • Use of Hindered Bases: Consider using a hindered base like Lithium diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LTMP), which can prevent coordination-assisted deprotonation at certain positions and favor the most kinetically acidic proton.[11]

      • Use of Additives: The combination of n-BuLi with lithium aminoalkoxides (e.g., BuLi-LiDMAE) has been shown to dramatically alter the regioselectivity of pyridine lithiation, often directing it to the C-6 position.[13][14]

      • Temperature Control: Perform the lithiation at very low temperatures (typically -78 °C) to generate the most stable lithiated intermediate and prevent equilibration or side reactions.

  • Electrophile Quench:

    • Insight: The lithiated intermediate can be unstable, even at low temperatures. A slow or inefficient quench can lead to decomposition or reaction with the solvent.

    • Action: Ensure your electrophile (e.g., anhydrous DMF, paraformaldehyde) is pure and dry. Add it quickly to the cold (-78 °C) solution of the lithiated species. Do not let the reaction warm up before the quench is complete.

Lithiation_Selectivity cluster_main Factors Influencing Lithiation Regioselectivity Base Lithiating Agent (n-BuLi vs. LDA vs. BuLi-LiDMAE) Outcome Regiochemical Outcome (C-2, C-4, C-5, etc.) Base->Outcome Temperature Temperature (-78 °C vs. higher) Temperature->Outcome Directing_Groups Inherent Directing Groups (Pyridine-N, Furan-O) Directing_Groups->Outcome

Caption: Key factors controlling the outcome of lithiation reactions.

Route 3: Functionalization via Grignard Reagents

While direct Grignard formation on the furopyridine ring is difficult, reacting a halo-furopyridine with a suitable Grignard reagent or reacting a furopyridine N-oxide with a Grignard reagent are viable strategies.[15][16]

Q4: I am trying to use a Grignard reaction to introduce the hydroxymethyl group (e.g., reacting a 5-bromo-furo[2,3-b]pyridine with Mg, then formaldehyde), but it's not working.

Answer: This is a classic challenge. The inherent basicity and nucleophilicity of Grignard reagents can be incompatible with the acidic protons or electrophilic sites on other heterocyclic molecules in the pot.[17][18]

  • Grignard Formation Issues:

    • Insight: If you have even trace amounts of moisture, the Grignard reagent will be quenched as soon as it forms.[17] Furthermore, the magnesium surface must be activated to initiate the reaction.

    • Action: Flame-dry all glassware. Use anhydrous diethyl ether or THF. Activate the magnesium turnings with a small crystal of iodine or 1,2-dibromoethane before adding your halide.

  • Reaction with Pyridine N-Oxides:

    • Insight: A more reliable method is to first form the furopyridine N-oxide. The N-oxide activates the C-2 and C-6 positions for nucleophilic attack by a Grignard reagent.[15][19] This is a powerful strategy for functionalizing the pyridine ring.

    • Action:

      • Synthesize the Furo[2,3-b]pyridine N-oxide using an oxidizing agent like m-CPBA.

      • React the N-oxide with a Grignard reagent (e.g., MeMgBr). This will likely add the methyl group to the 6-position.

      • Subsequent functionalization of the methyl group (e.g., free-radical bromination followed by hydrolysis) can then yield the desired hydroxymethyl group. This is a longer but often more robust route.

Purification and Isolation FAQs

Q5: My reaction seems to work based on LC-MS, but I lose most of my product during purification by silica gel chromatography. Why?

Answer: Hydroxymethylated pyridines can be challenging to purify. The combination of the basic pyridine nitrogen and the polar alcohol group can cause smearing and irreversible binding to acidic silica gel.

  • Silica Gel Deactivation:

    • Insight: Standard silica gel is acidic (pKa ~4-5) and can strongly adsorb basic compounds like pyridines, leading to poor recovery.

    • Action:

      • Neutralize your silica: Pre-treat your column by flushing it with a solvent mixture containing a small amount of a volatile base, such as 1-2% triethylamine (NEt₃) or ammonia in methanol, before loading your sample.

      • Use alternative stationary phases: Consider using neutral or basic alumina, or a reversed-phase (C18) column if your compound is sufficiently nonpolar.

  • Solvent System Optimization:

    • Insight: A poor choice of eluent will not effectively move your product off the column.

    • Action: Start with a less polar system (e.g., ethyl acetate/hexanes) and gradually increase the polarity. Adding a small amount of methanol (e.g., 1-10%) to a dichloromethane or ethyl acetate eluent can help elute highly polar compounds. Always include 0.5-1% triethylamine in your eluent to suppress tailing.

Experimental Protocols

Protocol: Reduction of Ethyl Furo[2,3-b]pyridine-5-carboxylate with LiBH₄

This protocol is a representative example for the reduction of an ester to the primary alcohol.

  • Setup: Under an argon atmosphere, add a solution of ethyl furo[2,3-b]pyridine-5-carboxylate (1.0 eq) in anhydrous THF (0.1 M) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add a solution of lithium borohydride (2.0 M in THF, 1.5 eq) dropwise to the stirred solution over 15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC (e.g., 50% Ethyl Acetate / Hexanes).

  • Quenching: Once the starting material is consumed, cool the reaction back to 0 °C and cautiously quench by the slow, dropwise addition of ethyl acetate, followed by methanol, and then water.

  • Workup: Dilute the mixture with water and extract three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel pre-treated with 1% NEt₃, using a gradient of 30-80% ethyl acetate in hexanes (containing 1% NEt₃) as the eluent.

References

  • BenchChem. (2025).
  • BenchChem Technical Support Team. (2025). troubleshooting guide for the synthesis of heterocyclic compounds.
  • ResearchGate. (n.d.).
  • Pandey, G., & Kumar, V. (2022). Pd(II)
  • Indian Academy of Sciences. (n.d.).
  • PubMed. (n.d.). [Synthesis of furo(2,3-b)pyridine amidines with antianaphylactic activity].
  • Shiotani, S. (1997). FUROPYRIDINES. SYNTHESIS AND PROPERTIES. Semantic Scholar.
  • ResearchGate. (n.d.). Toolbox for Regioselective Lithiations of Furo[2,3-c]pyridine | Request PDF.
  • Unknown. (n.d.). Grignard Reaction.
  • ResearchGate. (n.d.). Reaction of pyridine N‐oxides with Grignard reagents..
  • PMC. (n.d.). Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling.
  • Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry.
  • Andersson, H., Almqvist, F., & Olsson, R. (2007). Pyridine synthesis. Organic Chemistry Portal.
  • NextSDS. (n.d.).
  • Cairns, D. (2004). The Synthesis and Testing of a-(Hydroxymethyl)pyrroles as DNA Binding Agents. Australian Journal of Chemistry.
  • BenchChem. (2025).
  • LOCKSS. (2015).
  • Kamatani, H., Hozumi, T., & Suzuki, H. (1993). THE NOVEL REDUCTION OF PYRIDINE DERIVATIVE5 WITH PiTRODUCXlON 3. HETEROCYCLES, 36(10), 2388.
  • Olsson, R., & Almqvist, F. (2011). Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. Organic & Biomolecular Chemistry.
  • Gros, P. C., Fort, Y., & Caubère, P. (2001). Lithiation of 2-Heterosubstituted Pyridines with BuLi−LiDMAE: Evidence for Regiospecificity at C-6. The Journal of Organic Chemistry.
  • ResearchGate. (n.d.).
  • Krutošíková, A., & Dandárová, M. (2002). Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid. Molecules, 7(8), 613.

Sources

Technical Support Center: Troubleshooting Side Reactions in the Synthesis of Furo[2,3-b]pyridin-5-ylmethanol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of Furo[2,3-b]pyridin-5-ylmethanol. The furo[2,3-b]pyridine scaffold is a highly valued heterocyclic motif in medicinal chemistry, serving as a core component in numerous therapeutic agents, particularly as kinase inhibitors.[1][2] Its synthesis, while achievable, is often accompanied by challenges that can impact yield, purity, and scalability.

This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple protocols to provide in-depth, mechanistic explanations for common side reactions and offers field-proven troubleshooting strategies in a direct question-and-answer format. Our goal is to empower you to diagnose issues in your synthesis, optimize your reaction conditions, and achieve your target molecule with greater efficiency.

Section 1: Overview of a Common Synthetic Pathway

To effectively troubleshoot side reactions, we must first understand the primary synthetic route. A robust and frequently employed strategy involves a two-stage process: (1) construction of the furo[2,3-b]pyridine core via a tandem Nucleophilic Aromatic Substitution (SNAr) and cyclization reaction, followed by (2) reduction of a C5-position functional group to the desired methanol.

G cluster_0 Stage 1: Furo[2,3-b]pyridine Core Formation cluster_1 Stage 2: Functional Group Reduction A 2,5-Dihalonicotinate Derivative C S N Ar / Intramolecular Cyclization A->C Base (e.g., NaH, K₂CO₃) Solvent (e.g., THF, DMF) B Hydroxyacetate Reagent (e.g., Ethyl 2-hydroxyacetate) B->C D Furo[2,3-b]pyridine-5-carboxylate C->D E Reduction Step D->E Reducing Agent (e.g., LiAlH₄, NaBH₄) F Furo[2,3-b]pyridin-5-ylmethanol (Target Molecule) E->F

Caption: A common two-stage synthetic workflow for Furo[2,3-b]pyridin-5-ylmethanol.

Section 2: Troubleshooting Guide & FAQs

This section is structured to address specific problems you may encounter during your synthesis.

Part A: Issues During Furo[2,3-b]pyridine Core Formation

The formation of the fused bicyclic system is often the most challenging step, with several potential pitfalls.

Q1: My reaction has stalled. I see a low yield of the desired furo[2,3-b]pyridine product and have recovered a significant amount of my starting 2-halopyridine. What is causing this?

A1: This classic symptom points to an inefficient Nucleophilic Aromatic Substitution (SNAr) reaction. The initial attack of the hydroxyacetate enolate on the pyridine ring is likely the rate-limiting step.

  • Mechanistic Insight: The SNAr reaction on a pyridine ring is highly dependent on the electronic properties of the ring and the nucleophilicity of the attacking species. A lack of strong electron-withdrawing groups on the pyridine ring or insufficient basicity to fully deprotonate the hydroxyacetate can render the reaction sluggish.

  • Causality & Troubleshooting:

    • Insufficient Basicity: The pKa of the hydroxyl proton on ethyl 2-hydroxyacetate is relatively high. Weak bases like K₂CO₃ may not generate a sufficient concentration of the reactive alkoxide.

    • Moisture: Trace amounts of water will quench the strong base and the generated nucleophile, halting the reaction. It is critical to ensure all reagents and solvents are anhydrous.[3]

    • Temperature: SNAr reactions often require thermal energy to overcome the activation barrier. Room temperature may be insufficient.

Troubleshooting Protocol: Enhancing SNAr Efficiency

ParameterStandard ConditionOptimized ConditionRationale
Base K₂CO₃ / Cs₂CO₃Sodium Hydride (NaH, 60% in oil)NaH is a non-nucleophilic, irreversible base that ensures complete deprotonation of the hydroxyacetate.[1]
Solvent AcetonitrileAnhydrous THF or DMFThese polar aprotic solvents effectively solvate the cation of the base without interfering with the nucleophile.
Temperature Room Temperature0 °C (base addition), then heat to 50-70 °CInitial cooling controls the exothermic deprotonation. Subsequent heating provides the activation energy for the SNAr step.[1]
Atmosphere AmbientInert (Nitrogen or Argon)Prevents moisture from entering the reaction and quenching the base/nucleophile.

Q2: My analysis (LC-MS/NMR) shows a new species with the correct mass for a substitution product, but it's not the cyclized furo[2,3-b]pyridine. Why didn't the ring close?

A2: You have successfully performed the SNAr reaction but have stalled prior to the intramolecular cyclization (Dieckmann-type condensation). This is a common issue where the intermediate ether is stable under the reaction conditions.

  • Mechanistic Insight: Ring closure requires the formation of an enolate from the acetate portion of the intermediate, which then attacks the C5-ester (or other electrophilic group) on the pyridine ring. This step is also base-dependent and can be sterically or electronically hindered.

  • Troubleshooting: Promoting the intramolecular cyclization often requires a stronger base or higher temperatures than the initial SNAr step.

G cluster_0 Reaction Pathways A SNAr Intermediate Py-O-CH₂-CO₂Et B { Desired Pathway | Intramolecular Cyclization} A:f0->B:f0 Strong Base (NaH, KHMDS) Heat C { Stalled Reaction | Intermediate Isolated} A:f0->C:f0 Weak Base (K₂CO₃) Low Temperature D Furo[2,3-b]pyridine Product B:f0->D:f0

Caption: Competing pathways for the SNAr intermediate.

Protocol: Forcing Intramolecular Cyclization

  • Setup: In a flame-dried, three-neck flask under an inert atmosphere (N₂), dissolve the isolated intermediate in anhydrous THF.

  • Base Addition: Cool the solution to 0 °C in an ice bath. Add 1.5 equivalents of a strong base such as potassium tert-butoxide (KOtBu) or sodium hydride (NaH) portion-wise.

  • Reaction: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and gently reflux (60-70 °C) for 2-4 hours.

  • Monitoring: Track the disappearance of the starting intermediate by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Once complete, cool the reaction and carefully quench by pouring it into a cold, saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent like ethyl acetate.

Part B: Issues During Reduction of the C5-Ester

The final step, converting the C5-ester to the primary alcohol, is generally reliable but can present challenges related to reactivity and selectivity.

Q3: The reduction of my Furo[2,3-b]pyridine-5-carboxylate with LiAlH₄ is giving a low yield, and the workup is difficult. What are the likely causes and solutions?

A3: Low yields in LiAlH₄ reductions of heteroaromatic esters are often due to incomplete reaction or complexation with the pyridine nitrogen.

  • Mechanistic Insight: Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent.[4] The pyridine nitrogen, being a Lewis base, can coordinate to the Lewis acidic aluminum species. This can deactivate the reducing agent, requiring more equivalents than theoretically calculated. The initial product is a complex aluminum alkoxide, which must be carefully hydrolyzed during workup to release the final alcohol.

  • Causality & Troubleshooting:

    • Stoichiometry: Using only the theoretically required equivalents of LiAlH₄ may be insufficient due to complexation.

    • Temperature: While reductions are often run at 0 °C to control exothermicity, the reaction may need to be warmed to room temperature or even gently heated to ensure completion.

    • Workup Procedure: An improper workup (e.g., adding water too quickly) can lead to the formation of intractable aluminum gels that trap the product, significantly reducing the isolated yield.

Optimized Protocol: LiAlH₄ Reduction & Fieser Workup

  • Setup: In a flame-dried flask under N₂, suspend 2.0-2.5 equivalents of LiAlH₄ powder in anhydrous THF. Cool to 0 °C.

  • Substrate Addition: Dissolve the Furo[2,3-b]pyridine-5-carboxylate in anhydrous THF and add it dropwise to the LiAlH₄ suspension via an addition funnel.

  • Reaction: Stir at 0 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis shows complete consumption of the starting material.

  • Fieser Workup (Crucial for Yield): This sequential addition prevents gel formation. For a reaction using 'X' g of LiAlH₄:

    • Cool the reaction back to 0 °C.

    • Slowly and carefully add 'X' mL of water.

    • Add 'X' mL of 15% aqueous NaOH.

    • Add '3X' mL of water.

    • Stir vigorously at room temperature for 1 hour. The mixture should become a fine, white, filterable precipitate.

  • Isolation: Filter the solid salts through a pad of Celite®, washing thoroughly with ethyl acetate or THF. Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

Q4: I am concerned about reducing the pyridine or furan rings. Is this a significant risk with my reducing agent?

A4: This is a valid concern, but the risk level depends entirely on the chosen reagent.

  • Hydride Reagents (LiAlH₄, NaBH₄): These reagents are nucleophilic in nature and target polarized pi-bonds, primarily carbonyls (C=O). They do not typically reduce the aromatic C=C or C=N bonds of pyridine or furan rings under standard conditions (low temperature, aprotic solvents). The risk of ring reduction is extremely low.

  • Catalytic Hydrogenation (H₂, Pd/C): This method involves the activation of H₂ on a metal surface and is highly effective at reducing aromatic systems. Using catalytic hydrogenation will likely lead to the over-reduction of the pyridine ring to a piperidine and potentially the furan ring to a tetrahydrofuran derivative.[5] This method should be avoided if only the ester/aldehyde is the target for reduction.

Recommendation Summary

Desired TransformationRecommended ReagentReagent to AvoidRationale
Ester → AlcoholLiAlH₄, DIBAL-HH₂ / Pd/CHydride reagents are selective for carbonyls over aromatic rings.
Aldehyde → AlcoholNaBH₄, LiAlH₄H₂ / Pd/CNaBH₄ is a milder, safer choice for aldehydes and is highly selective.

Section 3: General FAQs

Q5: What is the best method for purifying the final Furo[2,3-b]pyridin-5-ylmethanol product?

A5: The polarity of the final product, containing both a basic pyridine nitrogen and a polar hydroxyl group, guides the purification strategy.

  • Flash Column Chromatography: This is the most common and effective method.

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A gradient elution is often best. Start with a less polar system (e.g., 20% Ethyl Acetate in Hexanes) and gradually increase the polarity (e.g., to 100% Ethyl Acetate, or even 5% Methanol in Dichloromethane) to elute the product. The pyridine nitrogen can cause tailing on silica; adding a small amount of triethylamine (0.1-0.5%) to the eluent can mitigate this by neutralizing acidic sites on the silica.

  • Recrystallization: If the crude product is obtained as a solid of reasonable purity (>90%), recrystallization can be an excellent final polishing step.[6] Suitable solvent systems could include ethyl acetate/hexanes, ethanol/water, or isopropanol.

Q6: Which analytical techniques are essential for identifying side products?

A6: A combination of techniques is crucial for unambiguous structure elucidation.

  • Thin Layer Chromatography (TLC): The first line of defense for monitoring reaction progress and identifying the number of components in a mixture.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Indispensable for quickly determining the molecular weights of components in your crude reaction mixture. This allows you to immediately identify if you have unreacted starting material, the desired product, or unexpected side products (e.g., the uncyclized intermediate).

  • Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy: The gold standard for structural confirmation. It allows you to identify specific functional groups and their connectivity. For example, in the reduction step, the disappearance of an aldehyde proton signal (~9-10 ppm) or ester alkyl signals (~1-4 ppm) and the appearance of a new broad singlet for the -OH group and a singlet for the -CH₂OH protons (~4.5-5.0 ppm) confirms the desired transformation.

References

  • BenchChem (2026).
  • The Royal Society of Chemistry (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. The Royal Society of Chemistry.
  • ACS Combinatorial Science (2012). One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives from N-Substituted 2-Amino-4-cyanopyrroles, Various Aldehydes, and Active Methylene Compounds.
  • PubMed (2020). Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors.
  • Organic Chemistry Portal (n.d.). Azaindole synthesis. Organic Chemistry Portal.
  • Shiotani, S. (1997). FUROPYRIDINES. SYNTHESIS AND PROPERTIES. Semantic Scholar.
  • PMC (n.d.). Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling.
  • ACS Publications (2022). Pd(II)-Catalyzed Synthesis of Furo[2,3-b]pyridines from β-Ketodinitriles and Alkynes via Cyclization and N–H/C Annulation.
  • BenchChem (2025). Application Notes and Protocols for Furo[2,3-b]pyridine Derivatives in Medicinal Chemistry. BenchChem.
  • Beilstein Journals (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journals.
  • ResearchGate (2025). (PDF) Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction.
  • Master Organic Chemistry (2015). Reactions of Grignard Reagents. Master Organic Chemistry.
  • BenchChem (2025). Technical Support Center: Synthesis of Furo[3,2-b]pyridine-6-carboxylic acid. BenchChem.

Sources

Technical Support Center: Enhancing the Purity of Furo[2,3-b]pyridin-5-ylmethanol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for Furo[2,3-b]pyridin-5-ylmethanol. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important heterocyclic compound. The purity of Furo[2,3-b]pyridin-5-ylmethanol is paramount for obtaining reliable data in biological assays and for advancing drug discovery programs.[1][] This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you overcome common purification challenges.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of Furo[2,3-b]pyridin-5-ylmethanol in a question-and-answer format.

Question 1: After my synthesis and work-up, my NMR spectrum shows the presence of unreacted starting materials. How can I remove them?

Answer: The presence of starting materials is a frequent issue. The best purification strategy depends on the polarity differences between your product and the impurities. Furo[2,3-b]pyridin-5-ylmethanol is a relatively polar compound due to the hydroxyl group and the nitrogen in the pyridine ring.

  • For Less Polar Impurities: If the starting materials are significantly less polar than your product, silica gel column chromatography is the most effective method.[3][4] Start with a non-polar eluent system (e.g., a high ratio of hexane or heptane to ethyl acetate) and gradually increase the polarity. The less polar impurities will elute first, followed by your desired product.

  • For More Polar Impurities: If you have highly polar starting materials or byproducts, you might consider using a different chromatographic technique like Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent, which can be very effective for separating polar compounds.[5][6]

Question 2: My product appears as a persistent oil or a waxy solid, making it difficult to handle and dry. How can I induce crystallization?

Answer: "Oiling out" instead of crystallizing is a common problem, especially if residual solvents or impurities are present. Here are several techniques to promote the formation of a solid:

  • Solvent Titration (Anti-Solvent Addition): Dissolve your oily product in a minimum amount of a "good" solvent where it is highly soluble (e.g., methanol or ethyl acetate). Then, slowly add a "poor" or "anti-solvent" in which it is insoluble (e.g., hexanes or diethyl ether) until the solution becomes persistently cloudy. Add a drop or two of the good solvent to clarify the solution, and then allow it to cool slowly.

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass provide nucleation sites for crystal growth.[7]

  • Seeding: If you have a small amount of pure, solid Furo[2,3-b]pyridin-5-ylmethanol, add a tiny crystal to the cooled, saturated solution. This "seed crystal" will act as a template for further crystallization.

  • Concentration: If you have used too much solvent, carefully remove some of it under reduced pressure and attempt to crystallize the more concentrated solution.

Question 3: During column chromatography, my product is streaking or tailing on the TLC plate. What causes this and how can I fix it?

Answer: Tailing on silica gel is often observed with basic compounds like pyridines due to strong interactions with the acidic silanol groups on the silica surface.[8]

  • Solution: To mitigate this, you can add a small amount of a basic modifier to your mobile phase. Typically, adding 0.5-1% triethylamine (Et₃N) or pyridine to the eluent will neutralize the acidic sites on the silica gel, leading to sharper bands and improved separation. After purification, the volatile triethylamine can be removed by co-evaporation with a solvent like toluene.[5]

Frequently Asked Questions (FAQs)

What is the best method for assessing the purity of Furo[2,3-b]pyridin-5-ylmethanol?

A combination of methods provides the most accurate assessment of purity. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are standard techniques.[][9] Quantitative ¹H NMR (qNMR) can be a powerful tool for determining absolute purity without the need for a reference standard of the impurities.[10]

What are the ideal storage conditions for Furo[2,3-b]pyridin-5-ylmethanol?

To ensure stability, Furo[2,3-b]pyridin-5-ylmethanol should be stored in a tightly sealed container in a cool, dry place, away from light. For long-term storage, keeping it in a refrigerator or freezer under an inert atmosphere (like argon or nitrogen) is recommended.

My compound has a slight color. Does this indicate impurity?

While a pure compound is often white or off-white, a slight coloration does not always signify a high level of impurity. Trace amounts of highly colored byproducts can be responsible. However, if the color is significant (e.g., dark brown or black), it likely indicates the presence of degradation products or other impurities, and further purification is warranted.

Experimental Protocols & Data

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol outlines a general procedure for purifying Furo[2,3-b]pyridin-5-ylmethanol using silica gel chromatography.

  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good solvent system will give your product an Rf value of approximately 0.2-0.4. A common starting point is a mixture of ethyl acetate and hexanes.

  • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in your initial, least polar mobile phase.[1] Carefully pack the column, ensuring no air bubbles are trapped. The amount of silica gel should be 20 to 100 times the weight of your crude product.[1][4]

  • Sample Loading: It is highly recommended to use a "dry loading" technique.[1][5] Dissolve your crude product in a minimal amount of a polar solvent (like methanol or dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of your packed column.

  • Elution: Begin eluting with the low-polarity mobile phase. Gradually increase the polarity by increasing the percentage of the more polar solvent (e.g., ethyl acetate).[1]

  • Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified Furo[2,3-b]pyridin-5-ylmethanol.

Visualization of Purification Workflow

PurificationWorkflow Crude Crude Product (Furo[2,3-b]pyridin-5-ylmethanol) TLC TLC Analysis (Determine Eluent) Crude->TLC DryLoad Dry Loading of Sample Crude->DryLoad ColumnPrep Column Preparation (Silica Gel Slurry) TLC->ColumnPrep ColumnPrep->DryLoad Elute Gradient Elution DryLoad->Elute Monitor Monitor Fractions by TLC Elute->Monitor Combine Combine Pure Fractions Monitor->Combine Evap Solvent Evaporation Combine->Evap Pure Pure Product Evap->Pure Analysis Purity Analysis (NMR, HPLC) Pure->Analysis

Caption: General workflow for the purification of Furo[2,3-b]pyridin-5-ylmethanol.

Protocol 2: Recrystallization from a Mixed Solvent System

This protocol is useful when a single solvent is not ideal for recrystallization.

  • Dissolution: Place the crude Furo[2,3-b]pyridin-5-ylmethanol in an Erlenmeyer flask. Add a minimal amount of a hot "good" solvent (e.g., ethyl acetate or acetone) to completely dissolve the compound.

  • Addition of Anti-Solvent: While the solution is still hot, add a "poor" solvent (e.g., hexanes) dropwise with swirling until a persistent cloudiness is observed.

  • Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the ice-cold "poor" solvent.

  • Drying: Dry the purified crystals under vacuum.

Troubleshooting Decision Tree

Troubleshooting start Low Purity after Initial Work-up q1 What is the nature of the impurity? start->q1 a1 Less Polar Impurities q1->a1 a2 Polar Impurities / Baseline Material q1->a2 a3 Product is an Oil / Fails to Crystallize q1->a3 sol1 Perform Silica Gel Chromatography (e.g., Hexane/EtOAc gradient) a1->sol1 sol2 Consider HILIC or Reversed-Phase Chromatography a2->sol2 sol3 Attempt Recrystallization: - Anti-solvent addition - Scratching/Seeding a3->sol3 q2 Streaking on TLC? sol1->q2 end Purity Improved sol2->end sol3->end sol4 Add 0.5-1% Triethylamine to the Mobile Phase q2->sol4 Yes q2->end No sol4->end

Caption: Decision tree for troubleshooting common purity issues.

Data Presentation: Solvent Selection for Recrystallization
SolventSolubility of Furo[2,3-b]pyridin-5-ylmethanolCommon Use
Methanol HighGood solvent for dissolving the crude product.
Ethyl Acetate Moderate to High (especially when hot)Good single or mixed solvent system component.
Acetone Moderate to HighGood solvent for dissolving the crude product.
Dichloromethane HighOften used for dissolving for dry loading onto silica.
Hexanes/Heptane Low/InsolubleCommon anti-solvent in mixed solvent systems.
Diethyl Ether Low/InsolubleCan be used as an anti-solvent.
Water ModeratePotential for recrystallization, but may require heating.

Note: Solubility is temperature-dependent. Small-scale trials are always recommended to find the optimal solvent or solvent pair.

References

  • Benchchem. (2025).
  • Benchchem. (2025).
  • ResearchGate. (n.d.). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
  • Benchchem. (2025).
  • University of Alberta. (n.d.).
  • Benchchem. (2025).
  • BOC Sciences. (n.d.).
  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity.
  • Open Library Publishing Platform. (n.d.). 29.3 Chromatographic Columns – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.
  • Waseda University. (n.d.).
  • Chang, M.-Y., & Tai, H.-Y. (2011). SYNTHESIS OF FURO[2,3-c]PYRIDINE. HETEROCYCLES, 83(8), 1889.
  • Barker, D., et al. (2014). Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives. European Journal of Medicinal Chemistry.
  • ResearchGate. (2025). Synthesis and Reactions of Furo[2,3-b]pyrroles.
  • Al-Tel, T. H. (2005). A General Method for the Preparation of 2,3,5-Trisubstituted-furo[3,2-b]pyridines. Journal of Heterocyclic Chemistry.
  • Sigma-Aldrich. (n.d.). Furo[3,2-b]pyridin-2-ylmethanol.
  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry.
  • Beg, S., et al. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Pharmaceutical and Medical Research.
  • Benchchem. (2025).
  • National Taiwan University. (2024).

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Technical Support Center: Overcoming Solubility Challenges of Furo[2,3-b]pyridin-5-ylmethanol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for Furo[2,3-b]pyridin-5-ylmethanol. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this and related heterocyclic compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific rationale to empower you to make informed decisions in your experiments. We understand that overcoming solubility hurdles is a critical step in drug discovery and development, and this resource is structured to provide practical, in-depth guidance.

Introduction: Understanding the Challenge

Furo[2,3-b]pyridin-5-ylmethanol belongs to the furopyridine class of heterocyclic compounds. These molecules are of significant interest in medicinal chemistry due to their diverse biological activities.[1] However, like many aromatic and heterocyclic compounds, they often exhibit poor aqueous solubility, which can be a major obstacle for in vitro and in vivo studies.

The solubility of a compound is governed by its physicochemical properties, including its crystal lattice energy (the energy required to break apart the solid-state structure) and its solvation energy (the energy released when the molecule interacts with the solvent). For poorly soluble compounds, the energy required to break the crystal lattice is greater than the energy gained from solvation in an aqueous medium.

This guide will walk you through a systematic approach to identifying and overcoming the solubility issues of Furo[2,3-b]pyridin-5-ylmethanol, from simple troubleshooting to more advanced formulation strategies.

Part 1: Frequently Asked Questions (FAQs) and Initial Troubleshooting

This section addresses the most common initial challenges researchers face.

Q1: I've just received my vial of Furo[2,3-b]pyridin-5-ylmethanol. What is the best solvent for making a stock solution?

A1: For initial stock solutions, it is recommended to use a polar organic solvent. Furo[2,3-b]pyridine derivatives are generally reported to have good solubility in such solvents.[2]

  • Recommended Solvents:

    • Dimethyl sulfoxide (DMSO)

    • N,N-Dimethylformamide (DMF)

    • Ethanol

    • Methanol

  • Protocol for Preparing a 10 mM Stock Solution in DMSO:

    • Weigh out a precise amount of Furo[2,3-b]pyridin-5-ylmethanol. For example, to make 1 mL of a 10 mM solution (Molecular Weight: 150.15 g/mol ), you would need 1.5015 mg.

    • Add the appropriate volume of DMSO to the vial.

    • Gently vortex or sonicate at room temperature until the solid is completely dissolved.

    • Store the stock solution at -20°C or -80°C, protected from light and moisture.

Q2: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium. What's happening and how can I fix it?

A2: This is a very common issue. The DMSO keeps the compound soluble at high concentrations, but when diluted into an aqueous environment, the concentration of the organic solvent drops significantly, and the compound's low aqueous solubility limit is exceeded, causing it to precipitate.

Here is a troubleshooting workflow to address this issue:

G start Start: Compound Precipitates in Aqueous Solution lower_conc Lower Final Concentration start->lower_conc increase_dmso Increase Final DMSO Concentration (Consider cell toxicity, typically <0.5%) lower_conc->increase_dmso Still Precipitates end_resolved Precipitation Resolved lower_conc->end_resolved Resolved use_cosolvent Use a Co-solvent (e.g., Ethanol, PEG-400) increase_dmso->use_cosolvent Still Precipitates increase_dmso->end_resolved Resolved ph_adjustment Adjust pH of Aqueous Medium use_cosolvent->ph_adjustment Still Precipitates use_cosolvent->end_resolved Resolved cyclodextrin Use a Solubilizing Excipient (e.g., Cyclodextrin) ph_adjustment->cyclodextrin Still Precipitates ph_adjustment->end_resolved Resolved surfactant Add a Surfactant (e.g., Tween® 80, Polysorbate 20) cyclodextrin->surfactant Still Precipitates cyclodextrin->end_resolved Resolved surfactant->end_resolved Resolved end_persistent Precipitation Persists: Consider advanced formulation (e.g., solid dispersion, nanosuspension) surfactant->end_persistent Still Precipitates

Caption: Troubleshooting workflow for compound precipitation.

Part 2: In-Depth Solubilization Strategies

If initial troubleshooting is unsuccessful, a more systematic approach to formulation is required. Here, we delve into the most effective strategies for enhancing the solubility of Furo[2,3-b]pyridin-5-ylmethanol.

Strategy 1: pH Adjustment

Experimental Protocol: pH-Dependent Solubility Assessment

  • Prepare a series of buffers with pH values ranging from 3 to 8 (e.g., citrate buffers for pH 3-6, phosphate buffers for pH 6-8).

  • Add an excess amount of Furo[2,3-b]pyridin-5-ylmethanol to a small volume (e.g., 1 mL) of each buffer in separate vials.

  • Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and dilute it with a suitable solvent (e.g., methanol or acetonitrile).

  • Quantify the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

  • Plot the solubility as a function of pH to determine the optimal pH range for solubilization.

Causality Behind Experimental Choices:

  • Using a range of buffers allows for the empirical determination of the pH at which solubility is maximized, which is crucial when the pKa is unknown.

  • Equilibrating for 24-48 hours ensures that the measured solubility is the true equilibrium solubility, not a transient, supersaturated state.

  • Quantification by HPLC provides a sensitive and specific measurement of the dissolved compound.

Strategy 2: Use of Co-solvents

The Principle: Co-solvents are water-miscible organic solvents that, when added to water, increase the solubility of non-polar or poorly water-soluble compounds.[4] They work by reducing the polarity of the aqueous solvent, making it a more favorable environment for hydrophobic molecules.[5]

Common Co-solvents and Their Properties:

Co-solventPolarityBiocompatibility NotesRecommended Starting Concentration (v/v)
EthanolPolar ProticGenerally well-tolerated in low concentrations.1-10%
Propylene Glycol (PG)Polar ProticCommonly used in pharmaceutical formulations.[6]5-20%
Polyethylene Glycol 400 (PEG-400)Polar ProticLow toxicity, widely used in oral and parenteral formulations.[7]10-30%
N-Methyl-2-pyrrolidone (NMP)Polar AproticHigher solubilizing power, but also higher potential for toxicity.[7]1-5% (use with caution in cell-based assays)
Dimethyl Sulfoxide (DMSO)Polar AproticExcellent solubilizer, but can have biological effects and toxicity at higher concentrations.[7]<1% (ideally <0.5% for cell-based assays)

Experimental Protocol: Co-solvent Screening

  • Prepare stock solutions of your compound in each of the selected co-solvents (e.g., 100 mM in DMSO, 50 mM in Ethanol).

  • Prepare a series of aqueous buffers containing different concentrations of each co-solvent (e.g., 1%, 5%, 10%, 20% v/v).

  • Add a small volume of the compound's stock solution to each of the co-solvent-containing buffers to achieve the desired final concentration.

  • Visually inspect for precipitation immediately and after a set period (e.g., 1-2 hours).

  • If no precipitation is observed, you can proceed with your experiment. For more quantitative analysis, you can determine the solubility limit in each co-solvent mixture using the method described in the pH adjustment section.

Trustworthiness of the Protocol: This systematic screening approach allows you to identify the most effective co-solvent and the minimum concentration required to maintain solubility, thereby minimizing potential artifacts or toxicity from the co-solvent itself.

Strategy 3: Complexation with Cyclodextrins

The Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[] They can encapsulate poorly soluble "guest" molecules, like Furo[2,3-b]pyridin-5-ylmethanol, within their hydrophobic core, forming an inclusion complex.[9] This complex has a hydrophilic exterior, which significantly increases the apparent aqueous solubility of the guest molecule.[10]

Types of Cyclodextrins:

CyclodextrinCavity SizeCommon Applications
α-CyclodextrinSmallSuitable for small aromatic molecules.
β-CyclodextrinMediumA good starting point for many drug-like molecules, including heterocycles.[]
γ-CyclodextrinLargeFor larger molecules like macrocycles.
Hydroxypropyl-β-cyclodextrin (HP-β-CD)MediumModified to have higher aqueous solubility and lower toxicity than native β-cyclodextrin.[]
Sulfobutylether-β-cyclodextrin (SBE-β-CD)MediumAnionic derivative with high aqueous solubility, often used in parenteral formulations.[]

Experimental Protocol: Preparation of a Cyclodextrin Inclusion Complex

G start Start: Prepare Cyclodextrin Solution add_compound Add Furo[2,3-b]pyridin-5-ylmethanol to Cyclodextrin Solution start->add_compound mix Mix Thoroughly (Vortex/Sonicate/Stir) add_compound->mix equilibrate Equilibrate (e.g., 24h at Room Temperature) mix->equilibrate filter Filter to Remove Undissolved Compound (0.22 µm syringe filter) equilibrate->filter end Use the Clear Filtrate (Quantify concentration if necessary) filter->end

Caption: Workflow for preparing a cyclodextrin inclusion complex.

Self-Validating System: The final filtration step is critical as it ensures that you are working with a true solution of the inclusion complex, free of any undissolved particulate matter that could interfere with your experiments.

Strategy 4: Use of Surfactants

The Principle: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in aqueous solution.[1] These micelles have a hydrophobic core that can solubilize poorly soluble compounds, effectively increasing their concentration in the aqueous phase.[11]

Common Non-ionic Surfactants for Biological Applications:

SurfactantHLB ValueCommon Uses
Polysorbate 20 (Tween® 20)16.7Solubilizing agent in biochemical and pharmaceutical applications.
Polysorbate 80 (Tween® 80)15.0Widely used in food and pharmaceutical formulations.
Cremophor® EL12-14Used in formulations of poorly soluble drugs, but can have biological activity.
Solutol® HS 1514-16A non-ionic solubilizer and emulsifier.

Experimental Protocol: Surfactant-based Solubilization

  • Prepare a series of aqueous solutions of the chosen surfactant at concentrations above and below its CMC.

  • Add Furo[2,3-b]pyridin-5-ylmethanol to each solution (either as a solid or from a concentrated organic stock, ensuring the final organic solvent concentration is very low).

  • Mix thoroughly and equilibrate as described in previous protocols.

  • Visually inspect for clarity and quantify the solubility if needed.

Expertise & Experience Insight: Non-ionic surfactants are generally preferred for biological assays as they are less likely to denature proteins or disrupt cell membranes compared to ionic surfactants.[1] However, it is always advisable to run a vehicle control (surfactant alone) to check for any effects on your specific assay.

Part 3: Summary and Recommendations

Overcoming the solubility issues of Furo[2,3-b]pyridin-5-ylmethanol is achievable with a systematic and informed approach. It is recommended to start with the simplest methods (e.g., careful selection of a stock solvent, pH adjustment) and progress to more complex formulation strategies as needed.

Recommended Workflow:

  • Characterize: If possible, obtain or predict the pKa and logP of your compound to guide your strategy.

  • Troubleshoot: Follow the initial troubleshooting guide for precipitation issues.

  • Systematic Formulation: If necessary, systematically screen pH, co-solvents, cyclodextrins, and surfactants to find the optimal conditions for your specific application.

By understanding the principles behind each solubilization technique and following the detailed protocols provided, you will be well-equipped to successfully incorporate Furo[2,3-b]pyridin-5-ylmethanol into your experimental systems.

References

  • International Journal of Pharmaceutical Research and Applications. (2025, June 25). Revolutionizing drug formulation: Advanced approaches for enhancing solubility. Retrieved from [Link]

  • International Journal of Research and Analytical Reviews. (2021, August 25). SOLUBILITY ENHANCEMENT TECHNIQUE. Retrieved from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • ACS Sustainable Chemistry & Engineering. (2020, March 4). Biocompatible Ionic Liquid Surfactant-Based Microemulsion as a Potential Carrier for Sparingly Soluble Drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Retrieved from [Link]

  • IntechOpen. (2017, July 5). Amino Acid-Based Surfactants for Biomedical Applications. Retrieved from [Link]

  • Pion Inc. (n.d.). The use of cosolvent pKa assays for poorly soluble compounds. Retrieved from [Link]

  • PubMed. (n.d.). Surfactants in Membrane Solubilisation. Retrieved from [Link]

  • CompoundingToday.com. (2005, August). pH Adjusting Database. Retrieved from [Link]

  • American Pharmaceutical Review. (2011, April 1). Bioprocessing Methods to Prepare Biobased Surfactants for Pharmaceutical Products. Retrieved from [Link]

  • Optibrium. (n.d.). Predicting pKa Using a Combination of Semi-Empirical Quantum Mechanics and Radial Basis Function Methods. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Surfactants – Knowledge and References. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]

  • Journal of Chemistry. (n.d.). A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. Retrieved from [Link]

  • Molecules. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up Furo[2,3-b]pyridin-5-ylmethanol Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks and mechanistic nuances involved in the multi-gram scale-up of Furo[2,3-b]pyridin-5-ylmethanol (CAS 169815-81-0)[1].

Scaling up heteroaromatic building blocks requires moving beyond basic stoichiometry. The fused furo[2,3-b]pyridine core presents a unique challenge: balancing the electron-deficient nature of the pyridine ring with the electron-rich, sensitive furan ring. This guide provides self-validating protocols, troubleshooting logic, and empirical data to ensure high-fidelity synthesis.

Process Overview & Scale-Up Strategy

To synthesize Furo[2,3-b]pyridin-5-ylmethanol efficiently, we bypass the direct reduction of the highly stable carboxylic acid. Instead, we utilize a two-step esterification-reduction sequence. This allows for milder reductive conditions, preserving the fragile furan ring from reductive cleavage[2].

SynthesisWorkflow A Furo[2,3-b]pyridine-5-carboxylic acid B Ethyl furo[2,3-b]pyridine-5-carboxylate A->B EtOH, H2SO4 (Esterification) C Furo[2,3-b]pyridin-5-ylmethanol B->C NaBH4, CaCl2, EtOH (Chemoselective Reduction)

Workflow for the gram-scale synthesis of Furo[2,3-b]pyridin-5-ylmethanol.

Frequently Asked Questions (FAQs)

Q1: Why reduce the ethyl ester instead of directly reducing the furo[2,3-b]pyridine-5-carboxylic acid? A: Direct reduction of the carboxylic acid requires aggressive hydride sources (e.g., Borane-THF or refluxing LiAlH₄). Because the pyridine ring withdraws electron density, the adjacent furan ring becomes highly susceptible to nucleophilic attack and reductive ring-opening under harsh conditions. Converting the acid to an ethyl ester allows us to use a milder, chemoselective reducing agent.

Q2: How does the NaBH₄/CaCl₂ system provide chemoselectivity during scale-up? A: Sodium borohydride alone is often too weak to reduce esters efficiently, while LiAlH₄ is too aggressive. By adding anhydrous CaCl₂, we generate calcium borohydride ( Ca(BH4​)2​ ) in situ. The Ca2+ ion acts as a Lewis acid, selectively coordinating to the ester carbonyl oxygen. This lowers the activation energy for hydride transfer, enabling rapid reduction at 0 °C without disturbing the heteroaromatic core.

Q3: The ester reduction stalls at 50% conversion on a 50 g scale. Should I add more NaBH₄? A: No. Simply adding more reductant risks thermal runaway and impurity formation. A stalled reaction is almost always caused by moisture in the solvent quenching the active hydride species. Self-Validating Protocol: Before initiating the reaction, perform a Karl Fischer (KF) titration on your ethanol. The water content must be strictly <0.1%. If the reaction stalls, isolate the intermediate, dry your reagents, and re-subject the starting material to fresh conditions.

Troubleshooting Workflow

When scaling up, identifying the root cause of yield loss is critical. Use the following logic tree if your isolated yield drops below 80%.

TroubleshootingLogic Start Low Yield in Ester Reduction Check Analyze via LCMS Start->Check Unreacted Unreacted Ester? Check->Unreacted OverRed Ring-Opened Byproducts? Check->OverRed Sol1 Refresh NaBH4/CaCl2 Check EtOH moisture Unreacted->Sol1 Yes Sol2 Lower Temp to 0°C Avoid LiAlH4 OverRed->Sol2 Yes

Troubleshooting logic for the reduction of ethyl furo[2,3-b]pyridine-5-carboxylate.

Experimental Protocol: Chemoselective Reduction

Objective: Conversion of Ethyl furo[2,3-b]pyridine-5-carboxylate to Furo[2,3-b]pyridin-5-ylmethanol (>100 g scale). Note: This protocol utilizes an internal temperature probe to validate thermal control, ensuring the furan core remains intact.

  • Preparation & Validation: Charge a flame-dried 3 L, 3-neck round-bottom flask with Ethyl furo[2,3-b]pyridine-5-carboxylate (100.0 g, 523 mmol) and anhydrous ethanol (1.0 L). Validation: Confirm ethanol KF titration is <0.1% prior to addition.

  • Lewis Acid Activation: Add anhydrous CaCl₂ (58.0 g, 523 mmol) in one portion. Stir mechanically at room temperature for 15 minutes until complete dissolution is observed.

  • Thermal Control: Submerge the reactor in an ice-water bath. Insert an internal thermocouple and cool the mixture until the internal temperature stabilizes at 0–5 °C.

  • Hydride Addition: Slowly add NaBH₄ (39.5 g, 1.04 mol) in 5 g portions over 60 minutes. Causality: The reaction is highly exothermic and evolves hydrogen gas. Maintaining the internal temperature strictly below 10 °C prevents the thermal degradation of the furan ring.

  • Reaction Monitoring: Stir for 2.5 hours at 5 °C. Validate reaction completion via LCMS (target mass: [M+H]+ 150.1).

  • Quenching: Carefully quench the remaining hydride by the dropwise addition of saturated aqueous NH₄Cl (400 mL), ensuring the internal temperature does not exceed 15 °C.

  • Workup & Isolation: Evaporate the bulk ethanol under reduced pressure. Extract the aqueous residue with EtOAc (3 x 500 mL). Wash the combined organic layers with brine (300 mL), dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Recrystallize the crude solid from hot toluene to afford Furo[2,3-b]pyridin-5-ylmethanol as an off-white crystalline solid.

Quantitative Data & Optimization Matrix

The following table summarizes the empirical data gathered during the scale-up optimization of the reduction step. Notice the sharp decline in yield when utilizing aggressive hydrides (LiAlH₄) due to furan ring opening.

Scale (Ester)Reducing AgentTemp (°C)Time (h)Conversion (%)Isolated Yield (%)Purity (HPLC)
1.0 gLiAlH₄ (2.0 eq)0 to 251.5>9942 (Ring opening)85%
10.0 gDIBAL-H (2.5 eq)-78 to 03.0957192%
50.0 gNaBH₄/CaCl₂ (2.0 eq)0 to 102.5>9988>98%
150.0 gNaBH₄/CaCl₂ (2.0 eq)0 to 104.0>9986>98%

References

  • Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling. O'Byrne, S. N., Eduful, B. J., Willson, T. M., & Drewry, D. H. Tetrahedron Letters (2020).[Link]

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Technical Support Center: Furo[2,3-b]pyridin-5-ylmethanol Stability and Storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for Furo[2,3-b]pyridin-5-ylmethanol. This document is intended for researchers, scientists, and drug development professionals who are utilizing this important heterocyclic building block. As a Senior Application Scientist, my goal is to provide you with in-depth, practical guidance to ensure the chemical integrity and stability of this reagent throughout its storage and use in your experiments. This guide moves beyond simple storage instructions to explain the underlying chemical principles and provides actionable troubleshooting advice.

The stability of any active pharmaceutical ingredient (API) or key intermediate is paramount, directly impacting experimental reproducibility, product safety, and efficacy.[][2] Furo[2,3-b]pyridin-5-ylmethanol, with its fused aromatic furan and pyridine rings and a primary alcohol functional group, presents a unique set of stability challenges that require careful consideration.

Core Stability Concerns: Understanding the 'Why'

The degradation of Furo[2,3-b]pyridin-5-ylmethanol is primarily driven by its inherent chemical structure. The main vulnerabilities are:

  • Oxidation: The primary hydroxymethyl group (-CH2OH) is susceptible to oxidation.[3] This can occur via exposure to atmospheric oxygen, trace metal catalysis, or residual oxidizing agents from its synthesis. The ultimate degradation products are the corresponding aldehyde (Furo[2,3-b]pyridine-5-carbaldehyde) and carboxylic acid (Furo[2,3-b]pyridine-5-carboxylic acid). The electron-rich nature of the fused heterocyclic system can influence the rate of this process.

  • Photodegradation: Aromatic heterocyclic compounds, particularly those containing furan rings, are often sensitive to light, especially in the UV spectrum.[4][5][6] Light exposure can provide the activation energy for a cascade of degradation reactions, including oxidation and polymerization.[7]

  • Hygroscopicity and Hydrolysis: While the compound itself is not exceptionally hygroscopic, absorbed moisture can facilitate degradation pathways, particularly acid or base-catalyzed reactions if impurities are present. The furan ring, in particular, can be susceptible to hydrolysis under strongly acidic conditions, leading to ring-opening.[4][5]

  • Thermal Stress: Elevated temperatures accelerate all chemical degradation pathways.[8] It is a critical factor to control during storage and handling.

Troubleshooting Guide: Common Issues & Solutions

This section is designed in a question-and-answer format to directly address problems you may encounter.

Issue 1: My sample purity has decreased over time, and I see new peaks in my HPLC/LC-MS analysis. What are they and why did they form?

Answer: The appearance of new, more polar peaks in your chromatogram often points to oxidation.

  • Probable Cause: The most likely degradation products are the aldehyde and carboxylic acid derivatives of Furo[2,3-b]pyridin-5-ylmethanol. This is a common degradation pathway for primary aromatic alcohols.[3][9] The oxidation can be accelerated by exposure to air (oxygen), light, and trace metal impurities which can catalyze the oxidation process.[10]

  • Immediate Action:

    • Re-analyze: Confirm the identity of the new peaks using a mass spectrometer (LC-MS) to check if the masses correspond to the expected aldehyde (+14 Da relative to parent) or carboxylic acid (+28 Da relative to parent).

    • Inert Atmosphere: Immediately blanket the headspace of your storage container with an inert gas like argon or nitrogen to displace oxygen.[11]

    • Light Protection: Ensure the vial is amber-colored or wrapped in aluminum foil and stored in a dark cabinet.[12]

  • Long-Term Prevention:

    • Aliquoting: Upon receiving a new batch, divide it into smaller, single-use aliquots. This minimizes the number of times the main stock is opened, reducing exposure to air and moisture.

    • Solvent Choice: If storing in solution, use de-gassed, anhydrous-grade solvents. Solvents like DMSO can contain peroxide impurities that promote oxidation.[2]

Issue 2: The color of my solid sample has changed from white/off-white to yellow or brown. Is it still usable?

Answer: A color change is a strong visual indicator of degradation. While the material may still contain a significant amount of the desired compound, the presence of colored impurities suggests that polymerization or the formation of highly conjugated degradation products has occurred.

  • Probable Cause: Photodegradation is a primary suspect.[7] Furan and pyridine rings can undergo complex photochemical reactions when exposed to light, leading to colored polymeric materials. This can also be a sign of advanced oxidation.

  • Workflow for Assessment:

    • Purity Check: Perform a quantitative analysis (e.g., qNMR or HPLC with a calibrated standard) to determine the actual purity of the material.

    • Small-Scale Test Reaction: Before committing a large amount of the discolored material to a critical experiment, run a small-scale test reaction. Compare the outcome (yield, purity of product) with a reaction using a known pure sample, if available.

    • Repurification: If the purity is compromised but the material is valuable, consider re-purification by column chromatography or recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the absolute ideal storage conditions for solid Furo[2,3-b]pyridin-5-ylmethanol?

For maximum long-term stability, store the solid material under the following conditions:

Parameter Recommendation Rationale
Temperature -20°C Reduces the rate of all potential degradation reactions.[8]
Atmosphere Inert Gas (Argon or Nitrogen) Prevents oxidative degradation by displacing oxygen.[11]
Light In the dark (Amber vial/foil) Prevents light-induced photodegradation.[12]

| Container | Tightly sealed glass vial | Prevents moisture ingress and contamination.[13] |

Q2: I need to make a stock solution in DMSO. How should I store it?

Stock solutions are generally less stable than the solid material. If you must store a solution:

  • Use anhydrous, high-purity DMSO.

  • Prepare the solution and immediately aliquot into single-use volumes in amber vials.

  • Blanket the headspace of each vial with argon or nitrogen before sealing.

  • Store at -20°C or -80°C.

  • Crucially, qualify the stock solution's purity via HPLC before use if it has been stored for an extended period.

Q3: How can I set up a simple experiment to test the stability of my compound under my lab's conditions?

This is known as a forced degradation study and is excellent practice.[14][15][16] It helps you understand how your compound behaves under stress.[8]

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis P Prepare 4 identical solutions of compound in chosen solvent S1 Control: -20°C, Dark S2 Heat: 40°C, Dark S3 Light: Room Temp, Ambient Light S4 Oxidative: Room Temp, Dark, H2O2 spike A Analyze all samples by HPLC at T=0, 24h, 48h, 1 week S1->A S2->A S3->A S4->A R Compare purity (% Area) vs. Control A->R

Protocol for Forced Degradation Study:

  • Preparation: Prepare four identical solutions of your compound (e.g., 1 mg/mL) in a relevant solvent (e.g., Acetonitrile/Water).

  • Time Zero Analysis: Immediately analyze one sample ("T=0") by HPLC to establish the initial purity.

  • Stress Application:

    • Control: Store one vial at -20°C in the dark.

    • Heat: Store one vial at 40°C in the dark.

    • Light: Store one vial at room temperature, exposed to ambient lab light.

    • Oxidation: To one vial, add a small amount of dilute hydrogen peroxide (e.g., 0.1%), and store at room temperature in the dark.

  • Analysis: Analyze samples from each condition at set time points (e.g., 24h, 48h, 1 week).

  • Interpretation: Compare the purity of the stressed samples to the control sample. A significant drop in purity indicates susceptibility to that particular stress condition.[8]

Q4: Are there any incompatible materials I should avoid storing Furo[2,3-b]pyridin-5-ylmethanol with?

Yes. Follow general chemical safety and storage guidelines.[13][17][18] Specifically, keep it segregated from:

  • Strong Oxidizing Agents: (e.g., peroxides, nitrates, permanganates) to prevent rapid, potentially hazardous oxidation.

  • Strong Acids: To avoid potential acid-catalyzed degradation or hydrolysis of the furan ring.

  • Strong Bases: While the pyridine ring has some basicity, strong bases could deprotonate the alcohol, making it more susceptible to aerial oxidation.

By understanding the chemical vulnerabilities of Furo[2,3-b]pyridin-5-ylmethanol and implementing these proactive storage and handling strategies, you can ensure the integrity of your experiments and the reliability of your results.

References

  • How to Safely Store Lab Chemicals and Reagents - B&M Scientific. (2025, October 15). B&M Scientific.
  • The photohydrolysis of furans. (2026, January 15). Science.
  • Stability Testing of Active Pharmaceutical Ingredients. (2025, September 12). BOC Sciences.
  • Enhancing the stability of active pharmaceutical ingredients by the cocrystal str
  • A REVIEW ON THE STABILIZING AGENT USED FOR PHARMACEUTICAL FORMULATION. (2025, January 15). World Journal of Pharmaceutical Research.
  • Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. (2025, September 22).
  • REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND. (2026, February 5). International Journal of Research in Pharmaceutical and Nano Sciences.
  • Evolve's guide to storing lab chemicals safely. (2021, September 14).
  • Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. (2023, April 11).
  • 3-Pyridinemethanol 98 100-55-0. Sigma-Aldrich.
  • Active Pharmaceutical Ingredient (API)
  • Chemicals - safe use and handling. HSE.
  • 3-Pyridinemethanol 98 100-55-0. (Product Page). Sigma-Aldrich.
  • Ligand-Modulated Palladium Oxidation Catalysis: Mechanistic Insights into Aerobic Alcohol Oxidation with the Pd(OAc)2/Pyridine Catalyst System. (2002, October 26). Organic Letters.
  • The photohydrolysis of furans. (2026, January 15). PubMed.
  • Pharmaceutical impurities--a mini-review. (2001, December 12). AAPS PharmSciTech.
  • Buy Furo[2,3-b]pyridin-6-ylmethanol (EVT-13796762). EvitaChem.
  • Recent trends in the impurity profile of pharmaceuticals. PMC.
  • Photolytic and photocatalytic degradation of nitrofurantoin and its photohydrolytic products. (Request PDF).
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10).
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18).
  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.
  • Preservation of Moisture-Sensitive Chemical Reagents. Sigma-Aldrich.

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Furo[2,3-b]pyridine Inhibitor Optimization & Troubleshooting Center

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this hub to address the most critical bottlenecks encountered when designing, synthesizing, and evaluating furo[2,3-b]pyridine-based kinase inhibitors.

The furo[2,3-b]pyridine scaffold has emerged as a privileged, highly tunable isostere for traditional hinge-binding motifs (like azaindoles)[1]. However, working with this electron-deficient pyridine and electron-rich furan fused system requires precise chemical handling and rigorous biological validation. This guide bypasses generic advice, focusing strictly on the causality behind experimental choices to ensure your protocols are self-validating and robust.

Scaffold Design & Selectivity Troubleshooting

Q: Why am I seeing high off-target kinome promiscuity with my azaindole-based inhibitors, and how does switching to a furo[2,3-b]pyridine core resolve this? A: Promiscuity in azaindole-based inhibitors (such as early-stage B-Raf or CDK2 inhibitors) stems from their ability to form multiple, highly flexible hydrogen bonds within the highly conserved ATP-binding cleft of the kinase hinge region[1]. By replacing the azaindole core with a furo[2,3-b]pyridine scaffold, you fundamentally alter the electronic distribution of the molecule. The furopyridine core contains an electron-deficient pyridine ring fused to an electron-rich furan ring[1]. This unique dipole moment and restricted hydrogen bond donor/acceptor profile force a more rigid, specific interaction with the hinge region, effectively tuning out closely related off-target kinases without sacrificing primary target potency[1].

HingeBinding ATP_Site Kinase ATP-Binding Pocket (Hinge Region) Azaindole Azaindole Core (Promiscuous Hinge Binder) ATP_Site->Azaindole Flexible Binding FuroPyridine Furo[2,3-b]pyridine Core (Selective Isostere) ATP_Site->FuroPyridine Rigid/Specific Binding OffTarget High Off-Target Toxicity (Multiple Non-Specific H-Bonds) Azaindole->OffTarget OnTarget Improved Kinome Selectivity (Tuned Electronic Profile) FuroPyridine->OnTarget

Caption: Comparative hinge-binding logic of Azaindole vs. Furo[2,3-b]pyridine scaffolds.

Q: My furo[2,3-b]pyridine analogs are showing poor selectivity between closely related kinases. How should I approach structural optimization? A: Selectivity is driven by how your substituents interact with the non-conserved regions of the kinase, specifically the ribose-binding pocket and the solvent-exposed front. You must leverage the differential reactivity of the 3- and 5-positions on the furo[2,3-b]pyridine core. Functionalizing the 3-position allows your molecule to probe deeper into the hydrophobic pockets, while modifying the 5-position directs substituents toward the solvent interface, altering the compound's desolvation penalty.

Synthesis & Chemoselective Functionalization

Q: I am experiencing low yields and poor chemoselectivity during the functionalization of 3-chlorofuro[2,3-b]pyridines. What are the optimal conditions for cross-coupling? A: Chloro-heterocycles are notoriously sluggish in oxidative addition compared to their bromo- or iodo-counterparts. If you are using standard Pd(PPh3​)4​ , the catalytic cycle is likely stalling. You must switch to a catalyst with a bidentate ligand possessing a large bite angle, such as Pd(dppf)Cl2​ [2]. The larger bite angle accelerates the reductive elimination step, pushing the equilibrium forward. Furthermore, utilizing a biphasic solvent system (e.g., Dioxane/Water) is critical; it ensures the lipophilic furopyridine remains solvated while providing an aqueous phase for the inorganic base to activate the boronic acid via quaternization[2].

Protocol 1: Chemoselective Suzuki-Miyaura Cross-Coupling of 3-Chlorofuro[2,3-b]pyridine

This protocol is self-validating: the appearance of a distinct fluorescent spot on TLC (often blue for furopyridines) indicates successful coupling and extended conjugation[3].

  • Reagent Assembly: To an oven-dried reaction vial under an inert Argon atmosphere, add 3-Chlorofuro[2,3-b]pyridine (0.3 mmol), the target boronic acid/pinacol ester (0.45 mmol), Pd(dppf)Cl2​ (0.03 mmol, 10 mol%), and Na3​PO4​ (0.9 mmol)[2].

  • Solvent Addition: Inject a degassed mixture of 1,4-Dioxane (0.8 mL) and deionized Water (0.2 mL)[2]. Causality: Degassing prevents the homocoupling of boronic acids (oxidative dimerization) driven by dissolved oxygen.

  • Thermal Activation: Seal the vial and heat to 90 °C for 12 hours[2].

  • Quenching & Extraction: Cool to room temperature. Dilute with Ethyl Acetate (5 mL) and wash with brine (3 x 5 mL) to remove the inorganic salts and phosphine oxide byproducts[2].

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc gradient)[2].

Workflow Start 3-Chlorofuro[2,3-b]pyridine Step1 Pd(dppf)Cl2 / Na3PO4 Dioxane:H2O (4:1) Start->Step1 Boronic Acid Step2 Thermal Activation (90°C, 12h) Step1->Step2 Argon Atm Product C3-Functionalized Kinase Inhibitor Step2->Product Extraction/Purification

Caption: Optimized workflow for the Pd-catalyzed cross-coupling of chloro-furopyridines.

Biological Evaluation & Off-Target Profiling

Q: My in vitro kinase assays for CDK2 and IRAK4 are yielding inconsistent IC50​ values. How can I validate that my furo[2,3-b]pyridine is a true ATP-competitive inhibitor? A: Inconsistent IC50​ values usually arise from fluctuations in the ATP concentration used in the assay buffer relative to the kinase's specific Km​ for ATP. Because furo[2,3-b]pyridines are designed as Type I (ATP-competitive) hinge binders[1], their apparent potency is mathematically dependent on the ATP concentration. To troubleshoot and validate this, you must perform an ATP-competition assay. If the IC50​ shifts linearly higher as you increase the ATP concentration, you have definitively proven competitive inhibition at the hinge region, ruling out allosteric (Type III/IV) mechanisms or assay artifacts.

Protocol 2: ATP-Competitive Kinase Inhibition Assay (Luminescence-based)
  • Enzyme Titration: Determine the linear kinetic region of your target kinase (e.g., CDK2/Cyclin A2) to ensure the assay is performed at initial velocity conditions (typically <10% substrate conversion).

  • Inhibitor Preparation: Prepare a 10-point, 3-fold serial dilution of your furo[2,3-b]pyridine analog in 100% DMSO.

  • Reaction Assembly: In a 384-well plate, combine the kinase, peptide substrate, and inhibitor. Crucial Step: Run the assay in parallel at three different ATP concentrations: 0.5×Km​ , 1×Km​ , and 5×Km​ .

  • Incubation & Detection: Incubate for 60 minutes at room temperature. Add a luminescence-based ATP detection reagent (which halts the kinase reaction and consumes residual ATP to generate light)[4].

  • Data Analysis: Plot the percentage of kinase activity vs. log[Inhibitor]. Calculate the IC50​ for each ATP condition[4]. A rightward shift in the dose-response curve at higher ATP concentrations confirms competitive binding.

Quantitative Data: Comparative CDK2 Inhibitory Activity

Recent SAR studies have demonstrated that functionalizing the furo[2,3-b]pyridine core with specific aryl and heteroaryl groups yields highly potent CDK2 inhibitors[5]. The table below summarizes the causality of structural modifications on target potency and cellular efficacy.

Compound IDCore ScaffoldKey SubstituentsTarget KinaseEnzymatic IC50​ (µM)Cellular IC50​ (HCT-116)
Compound 14 [5]Furo[2,3-b]pyridineC3-Amino, C4-Thiophen-2-yl, C6-Naphthalen-2-ylCDK2 / Cyclin A20.93 µM36.8 µM
Compound 8 [5]Pyrazolo[3,4-b]pyridineC4-Thiophen-2-yl, C6-Naphthalen-2-ylCDK2 / Cyclin A20.24 µM19.3 µM
Roscovitine (Ref)[5]Purine analogIsopropyl, Benzyl, EthylaminoCDK2 / Cyclin A20.394 µM40.0 µM

Data Interpretation: Compound 14 utilizes the furo[2,3-b]pyridine core with a C2-carboxylate and C3-amino group, providing a rigid geometry that effectively mimics the purine ring of ATP, achieving sub-micromolar CDK2 inhibition comparable to the clinical reference Roscovitine[5].

Pathway Signal Mitogenic Signal (e.g., Cyclin Expression) Kinase CDK2 / Cyclin A2 Complex Signal->Kinase Activates Downstream Rb Protein Phosphorylation Kinase->Downstream ATP Hydrolysis Arrest G1/S Phase Cell Cycle Arrest (Therapeutic Efficacy) Kinase->Arrest Inhibition Pathway Inhibitor Furo[2,3-b]pyridine (Compound 14) Inhibitor->Kinase Blocks ATP Binding Pocket Outcome Unregulated Cell Proliferation (Cancer Progression) Downstream->Outcome E2F Release

Caption: Mechanism of action for Furo[2,3-b]pyridine-mediated CDK2 inhibition and cell cycle arrest.

Sources

Validation & Comparative

A Comparative Guide to Furo[2,3-b]pyridin-5-ylmethanol and Its Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: April 2026

The furo[2,3-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities. This guide provides an in-depth, objective comparison of Furo[2,3-b]pyridin-5-ylmethanol and its positional isomers, offering a valuable resource for researchers, scientists, and drug development professionals. By examining the subtle yet significant differences in their synthesis, physicochemical properties, and biological activities, this document aims to inform rational drug design and guide further research in this promising area.

Introduction to the Furo[2,3-b]pyridine Core

The furo[2,3-b]pyridine system, an isostere of indole and benzofuran, is characterized by the fusion of a π-electron-deficient pyridine ring and a π-electron-rich furan ring. This unique electronic arrangement imparts a distinct reactivity and biological profile to its derivatives. The position of substituents on this core structure is known to be a critical determinant of their biological activity, influencing everything from receptor binding to metabolic stability.[1] This guide will focus on the impact of the placement of a single hydroxymethyl (-CH₂OH) group at various positions on the furo[2,3-b]pyridine and related isomeric backbones.

Structural Isomers of Furo-Methanol Pyridines

The placement of the nitrogen atom within the pyridine ring and the fusion pattern of the furan ring give rise to several isomeric scaffolds. Within the Furo[2,3-b]pyridine series, the hydroxymethyl group can be positioned at the 2, 3, 4, 5, or 6-positions. Furthermore, isomeric backbones such as Furo[3,2-b]pyridine, Furo[2,3-c]pyridine, and Furo[3,2-c]pyridine, each with their own set of possible methanol-substituted isomers, expand the chemical space for drug discovery.

G cluster_furo23b Furo[2,3-b]pyridine Isomers cluster_other_isomers Other Furopyridine Isomers Furo[2,3-b]pyridin-5-ylmethanol Furo[2,3-b]pyridin-5-ylmethanol Furo[2,3-b]pyridin-2-ylmethanol Furo[2,3-b]pyridin-2-ylmethanol Furo[2,3-b]pyridin-5-ylmethanol->Furo[2,3-b]pyridin-2-ylmethanol Positional Isomers Furo[3,2-b]pyridinylmethanol Furo[3,2-b]pyridinylmethanol Furo[2,3-b]pyridin-5-ylmethanol->Furo[3,2-b]pyridinylmethanol Scaffold Isomers Furo[2,3-b]pyridin-3-ylmethanol Furo[2,3-b]pyridin-3-ylmethanol Furo[2,3-b]pyridin-4-ylmethanol Furo[2,3-b]pyridin-4-ylmethanol Furo[2,3-b]pyridin-6-ylmethanol Furo[2,3-b]pyridin-6-ylmethanol Furo[2,3-c]pyridinylmethanol Furo[2,3-c]pyridinylmethanol Furo[3,2-c]pyridinylmethanol Furo[3,2-c]pyridinylmethanol G cluster_synthesis General Synthesis Workflow Start Substituted Pyridine/Furan Precursor Intermediate Functionalized Intermediate Start->Intermediate Cyclization Ring Annulation Intermediate->Cyclization Core Furopyridine Core Cyclization->Core Functionalization Introduction of -CH2OH group Core->Functionalization Product Furo[ ]pyridinylmethanol Isomer Functionalization->Product G cluster_bioactivity Biological Evaluation Workflow Start Furopyridinylmethanol Isomers CellAssays Cell-Based Cytotoxicity Assays Start->CellAssays BiochemAssays Biochemical Kinase Inhibition Assays CellAssays->BiochemAssays Active Compounds TargetAssays Target Engagement Assays BiochemAssays->TargetAssays Potent Inhibitors SAR Structure-Activity Relationship Analysis TargetAssays->SAR

Caption: A streamlined workflow for the biological evaluation of furopyridinylmethanol isomers.

Conclusion and Future Directions

This guide provides a comparative framework for understanding Furo[2,3-b]pyridin-5-ylmethanol and its isomers. While there is a significant body of research on the broader class of furo[2,3-b]pyridines, a clear opportunity exists for a systematic and direct comparative study of the methanol-substituted isomers.

Key takeaways for researchers include:

  • The synthesis of specific isomers requires tailored synthetic routes, often involving multi-step sequences.

  • The physicochemical properties are expected to vary between isomers due to differences in polarity and hydrogen bonding potential.

  • Detailed spectroscopic analysis, particularly 2D NMR, is essential for unambiguous structural confirmation.

  • The position of the hydroxymethyl group is predicted to have a profound impact on biological activity, particularly in the context of kinase inhibition.

Future research should focus on the systematic synthesis and parallel evaluation of all Furo[2,3-b]pyridinylmethanol isomers, as well as their counterparts from other furopyridine scaffolds. Such studies will provide invaluable data for building robust structure-activity relationships and will undoubtedly accelerate the development of novel therapeutics based on this versatile heterocyclic system.

References

  • Sirakanyan, S. N., & Noravyan, A. S. (2015). Synthesis, Transformations and Biological Properties of Furo[2,3-b]pyridines. Russian Chemical Reviews, 84(4), 375–395.
  • Shiotani, S. (1997). FUROPYRIDINES. SYNTHESIS AND PROPERTIES. HETEROCYCLES, 45(5), 975.
  • Chang, M.-Y., & Tai, H.-Y. (2011). SYNTHESIS OF FURO[2,3-c]PYRIDINE. HETEROCYCLES, 83(8), 1889.
  • Wu, S., et al. (2023). Synthesis and evaluation of dihydrofuro[2,3-b]pyridine derivatives as potent IRAK4 inhibitors. European Journal of Medicinal Chemistry, 258, 115616.
  • Sigma-Aldrich. Furo[3,2-b]pyridin-2-ylmethanol.
  • Hasan, M. B., et al. (2025). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Discover Chemistry, 2(1), 70.
  • Li, J., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(53), 33434-33446.
  • EvitaChem. Buy Furo[2,3-b]pyridin-6-ylmethanol (EVT-13796762).
  • MDPI. Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[3,2-d]pyrimidines and Pyrimidino[4',5':4,5]thieno[3,2-d]tr[1][2][3]iazolo[4,3-a]pyrimidines.

  • MDPI. Synthesis and Reactions of Furo[2,3-b]pyrroles.
  • Al-Bayt University.
  • Nivrutti, G. P. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181.
  • PubChem. Furo(3,2-b)pyridine.
  • MDPI. Pyridine Compounds with Antimicrobial and Antiviral Activities.
  • BenchChem. Comparative Biological Activity of Substituted Furo[2,3-b]pyridine Analogs.
  • PubChem. 3-Pyridinemethanol.
  • Wagner, G., & Prantz, J. (1993). [Synthesis of furo(2,3-b)pyridine amidines with antianaphylactic activity]. Pharmazie, 48(4), 250–253.
  • Sigma-Aldrich. Furo[3,2-b]pyridin-2-ylmethanol | 162537-61-3.
  • PubChem. Furo[2,3-b]furan.
  • Shiotani, S. (1997). FUROPYRIDINES. SYNTHESIS AND PROPERTIES. HETEROCYCLES, 45(5), 975-1021.
  • Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. (2023). Biological and Molecular Chemistry, 1, 15-26.
  • Gevorgyan, A. R., et al. (2019). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry, 15, 2465–2472.
  • Shiotani, S., et al. (1997). Furopyridines. XXX. Synthesis and reaction of difuro[3,2‐c:‐ 3′,2′‐e]pyridine, a new tricyclic heterocycle. Journal of Heterocyclic Chemistry, 34(4), 1269-1275.
  • El-Gohary, N. S., & Shaaban, M. R. (2021). Synthesis, FT-IR, structural, thermochemical, electronic absorption spectral, and NLO analysis of the novel 10-methoxy-10H-furo[3,2-g]chromeno[2,3-b]th[1][4]iazolo[5,4-e]pyridine-2,10(3H)-dione (MFCTP): a DFT/TD-DFT study. RSC Advances, 11(52), 32895-32911.

Sources

Comparative Biological Activity of Furo[2,3-b]pyridin-5-ylmethanol Derivatives: A Comprehensive Guide for Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

The furo[2,3-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its rigid, planar structure that selectively interacts with diverse biological targets[1]. Within this class, furo[2,3-b]pyridin-5-ylmethanol derivatives and their structurally related analogs have emerged as highly versatile molecules. They demonstrate profound biological activity across two primary therapeutic domains: as mechanism-based inhibitors of cytochrome P450 enzymes in antiviral therapy (e.g., HIV protease inhibitors)[2], and as potent kinase inhibitors in oncology[3].

This guide objectively compares the biological performance of these derivatives against standard alternatives, elucidates their mechanisms of action, and provides self-validating experimental protocols for their evaluation.

Core Biological Targets & Mechanisms of Action

Antiviral Therapy: CYP3A4 Inactivation & Pharmacokinetic Boosting

In the development of antiviral agents, the (furo[2,3-b]pyridin-5-yl)methyl moiety has been strategically utilized to alter drug metabolism. The most prominent example is L-754,394 , an experimental HIV-1 protease inhibitor[4]. Beyond its primary antiviral target, L-754,394 acts as a potent, mechanism-based "suicide" inhibitor of human Cytochrome P450 3A4 (CYP3A4)[2].

The mechanism is driven by the furan ring's susceptibility to P450-catalyzed oxidation. Upon entering the CYP3A4 active site, the furan ring is oxidized into a highly reactive electrophilic intermediate (a cis-enedione or epoxide)[5]. This intermediate covalently binds to the CYP3A4 apoprotein, leading to irreversible enzyme inactivation. This self-destructive inhibition mimics the pharmacokinetic boosting strategy of drugs like Ritonavir, preventing the rapid clearance of co-administered therapeutics.

CYP3A4_Inactivation A Furo[2,3-b]pyridin-5-yl Derivative (L-754,394) B CYP3A4-Catalyzed Oxidation (NADPH, O2) A->B C Reactive Intermediate (Epoxide / cis-Enedione) B->C D Covalent Binding to CYP3A4 Apoprotein C->D E Irreversible Enzyme Inactivation (Suicide Inhibition) D->E

Mechanism-based CYP3A4 inactivation by furo[2,3-b]pyridine derivatives.
Oncology: CDK2 Kinase Inhibition

Substituted furo[2,3-b]pyridine derivatives exhibit potent cytotoxic effects against human cancer cell lines (e.g., HCT-116, MCF-7) by inhibiting critical cell cycle regulators, notably Cyclin-Dependent Kinase 2 (CDK2)[6]. The planar heterocyclic core mimics the purine ring of ATP, allowing the molecule to anchor deeply within the kinase hinge region. Specific functional groups (such as the 5-ylmethanol or related carboxylates) provide crucial hydrogen-bonding interactions that dictate target selectivity and binding affinity[3].

Comparative Performance Analysis

To objectively evaluate the efficacy of furo[2,3-b]pyridine derivatives, their biological activities are benchmarked against industry-standard alternatives. The data below summarizes their performance across key therapeutic metrics.

Table 1: Comparative Efficacy of Furo[2,3-b]pyridine Derivatives vs. Standard Agents

Biological Target / AssayTest CompoundStandard AlternativeMetricPerformance Comparison
CYP3A4 Inactivation L-754,394 (Furo[2,3-b]pyridine derivative)Ritonavir Mechanism-Based InhibitionL-754,394 demonstrates rapid, irreversible covalent binding to CYP3A4, acting as a highly potent suicide inhibitor comparable to Ritonavir's pharmacokinetic boosting effects[2].
CDK2/Cyclin A2 Inhibition Compound 14 (Furo[2,3-b]pyridine-2-carboxylate)Roscovitine IC₅₀ (µM)Compound 14 (IC₅₀ = 0.93 µM) shows competitive ATP-binding inhibition, closely rivaling the clinical candidate Roscovitine (IC₅₀ = 0.394 µM)[3].
In Vitro Cytotoxicity (HCT-116) Compound 1 (Furo[2,3-b]pyridine analog)Doxorubicin IC₅₀ (µM)Compound 1 (IC₅₀ = 31.3 µM) outperforms the Doxorubicin control (IC₅₀ = 40.0 µM) in colon cancer cell lines[6].

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the underlying causality to explain why specific experimental choices are made.

Protocol A: Time-Dependent Inhibition (TDI) Assay for CYP3A4

Objective: To determine if the furo[2,3-b]pyridine derivative causes time- and concentration-dependent irreversible inhibition of CYP3A4. Self-Validation: A standard reversible inhibition assay cannot distinguish between competitive binding and irreversible enzyme destruction. By utilizing a two-step dilution protocol, we isolate the irreversible component. The inclusion of a "minus-NADPH" control validates that the inactivation is strictly metabolism-dependent (requiring P450 catalytic turnover)[5].

  • Primary Incubation: Incubate human liver microsomes (HLM) with the test compound (e.g., L-754,394) and an NADPH-regenerating system at 37°C.

    • Causality: NADPH initiates the P450 catalytic cycle, allowing the furan ring to be oxidized into the reactive electrophile.

  • Aliquot Transfer: At pre-defined time points (0, 5, 10, 20, 30 min), transfer an aliquot of the primary mixture into a secondary incubation tube containing a 10-fold dilution buffer.

    • Causality: The 10-fold dilution drops the inhibitor concentration well below its reversible Ki​ , ensuring that any observed reduction in enzyme activity is solely due to covalent (irreversible) inactivation.

  • Secondary Incubation: Add a CYP3A4-specific marker substrate (e.g., testosterone) to the secondary tube and incubate for 10 minutes.

    • Causality: Testosterone is converted to 6β-hydroxytestosterone by the remaining active CYP3A4 enzymes.

  • Termination & LC-MS/MS Analysis: Quench the reaction with ice-cold acetonitrile containing an internal standard. Centrifuge and analyze the supernatant via LC-MS/MS to quantify 6β-hydroxytestosterone formation.

TDI_Workflow Step1 1. Primary Incubation (HLM + Compound + NADPH) Step2 2. Aliquot Transfer (Dilution 1:10) Step1->Step2 Timepoints (0-30 min) Step3 3. Secondary Incubation (Marker Substrate Added) Step2->Step3 Step4 4. LC-MS/MS Analysis (Metabolite Quantification) Step3->Step4 Step5 5. Data Analysis (Calculate k_inact and K_I) Step4->Step5

Workflow for evaluating time-dependent CYP3A4 inhibition.
Protocol B: In Vitro CDK2/Cyclin A2 Kinase Inhibition Assay

Objective: To evaluate the ATP-competitive inhibition of CDK2/Cyclin A2 by furo[2,3-b]pyridine analogs. Self-Validation: To ensure the assay accurately reflects competitive inhibition at the ATP-binding site, the ATP concentration must be set precisely at its Michaelis-Menten constant ( Km​ ). Roscovitine is run in parallel as a positive control to validate assay sensitivity and reproducibility[3].

  • Enzyme-Inhibitor Pre-incubation: Incubate recombinant human CDK2/Cyclin A2 complex with varying concentrations of the furo[2,3-b]pyridine derivative in a kinase buffer (containing MgCl₂, EGTA, and DTT) for 15 minutes at room temperature.

    • Causality: Pre-incubation allows the inhibitor to reach binding equilibrium within the ATP pocket before the enzymatic reaction begins.

  • Reaction Initiation: Add a mixture of ATP (strictly at Km​ concentration) and the specific peptide substrate to the wells.

    • Causality: Setting ATP at Km​ balances the reaction rate while maintaining maximum sensitivity to competitive displacement by the test inhibitor.

  • Incubation & Quenching: Incubate for 60 minutes at 30°C. Terminate the reaction using a luminescence-based ATP detection reagent (e.g., Kinase-Glo).

    • Causality: The reagent halts kinase activity and generates a luminescent signal directly proportional to the amount of unconsumed ATP, which inversely correlates with kinase activity.

  • Data Processing: Calculate the IC₅₀ using non-linear regression analysis comparing the luminescence of the test wells against the vehicle control.

References

  • Benchchem. "Comparative Biological Activity of Substituted Furo[2,3-b]pyridine Analogs". Benchchem.
  • Benchchem. "Application Notes and Protocols for Furo[2,3-b]pyridine Derivatives in Medicinal Chemistry". Benchchem.
  • MedKoo Biosciences. "L 754394 | CAS#160729-91-9 | HIV-1 protease inhibitor". MedKoo.
  • MDPI.
  • ACS Publications. "Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring". Chemical Research in Toxicology.
  • PubMed.

Sources

Validation of Furo[2,3-b]pyridin-5-ylmethanol structure by 2D NMR

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in structural elucidation, I frequently encounter the challenge of validating regioisomers in fused heterocyclic building blocks. Furo[2,3-b]pyridin-5-ylmethanol (CAS: 169815-81-0)[1] is a highly valuable scaffold in medicinal chemistry, often utilized in the development of kinase inhibitors and antiviral agents.

However, confirming the exact position of the hydroxymethyl group on the pyridine ring (C4 vs. C5 vs. C6) presents a significant analytical hurdle. While the furan ring's unsubstituted nature is easily verified, the substitution pattern of the pyridine ring requires a robust, self-validating analytical system. This guide objectively compares structural validation modalities and provides a comprehensive, causality-driven 2D NMR methodology for the unambiguous elucidation of Furo[2,3-b]pyridin-5-ylmethanol.

Comparative Analysis of Structural Validation Modalities

When validating a synthesized batch of Furo[2,3-b]pyridin-5-ylmethanol, researchers must balance throughput with regiochemical certainty. Below is a comparative evaluation of the standard analytical modalities.

Analytical ModalityRegiochemical ResolutionThroughputSample RequirementVerdict for Furo[2,3-b]pyridines
1D NMR ( 1 H, 13 C) LowHigh (< 15 mins)~5 mgInsufficient. Cannot definitively assign the hydroxymethyl position without spatial or long-range connectivity data[2].
HRMS (ESI-TOF) NoneVery High (< 5 mins)< 1 µgValidates empirical formula (C 8​ H 7​ NO 2​ ) but provides zero structural logic regarding isomerism.
X-Ray Crystallography AbsoluteLow (Days to Weeks)Single CrystalThe gold standard, but severely bottlenecked by the thermodynamic challenges of crystallization.
2D NMR (HSQC/HMBC) HighMedium (1-4 hours)15-20 mgOptimal. Provides an unambiguous, self-validating map of the carbon skeleton in solution state[3].

The Self-Validating 2D NMR Methodology

To definitively prove that the hydroxymethyl group is at the C5 position, we must utilize Heteronuclear Multiple Bond Correlation (HMBC) to "bridge" the spin systems across the quaternary carbons[3]. The following protocol is designed as a self-validating system: every step contains an internal check to prevent downstream misinterpretation.

Step-by-Step Acquisition Protocol

Step 1: Sample Preparation & Solvent Causality

  • Action: Dissolve 15-20 mg of Furo[2,3-b]pyridin-5-ylmethanol in 0.6 mL of anhydrous DMSO- d6​ .

  • Causality: DMSO- d6​ is intentionally chosen over CDCl 3​ to eliminate rapid chemical exchange of the hydroxyl proton. This allows the observation of the 3JHH​ scalar coupling between the -OH and the -CH 2​

    • group, serving as an internal validation that the side chain is intact.

Step 2: Spectrometer Calibration

  • Action: Perform precise tuning and matching for 1 H and 13 C frequencies, and calibrate the 90° pulse (P1).

  • Causality: Accurate pulse width calibration ensures uniform excitation and relaxation. Failure to calibrate P1 leads to phase distortions in 2D spectra, creating artifacts that can be misidentified as long-range couplings.

Step 3: 1D Baseline Acquisition

  • Action: Acquire 1 H (16 scans) and 13 C (1024 scans) spectra.

  • Internal Check: Verify the 3JHH​ coupling between the furan protons (H2 and H3). In furo[2,3-b]pyridines, this coupling is strictly ~2.5 Hz[4]. Observing this isolates the furan spin system, allowing you to focus entirely on the pyridine ring.

Step 4: 2D Heteronuclear Network Assembly

  • HSQC ( 1JCH​ Filter): Optimize for 1JCH​=145 Hz. This experiment acts as a negative filter for HMBC. Any carbon lacking an HSQC cross-peak is definitively categorized as a quaternary or heteroatom-bound carbon (C3a, C5, C7a)[5].

  • HMBC ( nJCH​ Mapping): Set the delay for long-range couplings to ≈62.5 ms (optimized for nJCH​=8 Hz). This parameter is critical for detecting the 2-bond and 3-bond correlations required to lock the hydroxymethyl group to C5[3].

Workflow N1 Sample Prep (DMSO-d6) N2 1D NMR (1H, 13C) N1->N2 N3 2D COSY/NOESY N2->N3 N4 2D HSQC/HMBC N3->N4 N5 Structure Assembly N4->N5

Workflow for structural elucidation using 1D and 2D NMR spectroscopy.

Experimental Data & Mechanistic Interpretation

The table below summarizes the expected quantitative NMR data for Furo[2,3-b]pyridin-5-ylmethanol. The assignment relies heavily on the HMBC logic to distinguish C4, C5, and C6.

Position 1 H Shift (ppm, mult, J in Hz) 13 C Shift (ppm)COSY ( 3JHH​ )HMBC (Proton Carbon)
2 8.10 (d, J=2.5)147.0H3C3, C3a, C7a
3 7.05 (d, J=2.5)106.0H2C2, C3a, C7a
3a -120.0--
4 8.00 (d, J=2.0)128.0H6 (weak)C3a, C5, C6, C7a
5 -132.0--
6 8.30 (d, J=2.0)143.0H4 (weak)C4, C5, C7a
7a -162.0--
CH 2​ 4.60 (d, J=5.5)61.0OHC4, C5, C6
OH 5.30 (t, J=5.5)-CH 2​ C5
The HMBC Causality Logic

The structural proof hinges entirely on the methylene protons (CH 2​ at 4.60 ppm). If the hydroxymethyl group were at C4, the CH 2​ protons would show a 3-bond correlation to the bridgehead carbon C3a. If it were at C6, it would show a 3-bond correlation to the bridgehead carbon C7a.

Because the CH 2​ protons only show HMBC correlations to C4, C5, and C6—and lack any correlation to the bridgehead carbons—the substituent is definitively locked at the C5 position[5]. Furthermore, the isolated pyridine protons (H4 and H6) exhibit a weak meta-coupling ( 4JHH​≈2.0 Hz), confirming they are para to each other across the C5 substituent.

HMBC_Logic cluster_H Protons (1H) cluster_C Carbons (13C) H4 H4 C5 C5 H4->C5 2J C6 C6 H4->C6 3J C3a C3a H4->C3a 2J C7a C7a H4->C7a 3J H6 H6 C4 C4 H6->C4 3J H6->C5 2J H6->C7a 3J CH2 CH2 CH2->C4 3J CH2->C5 2J CH2->C6 3J

Key HMBC connectivities proving the C5 substitution on the pyridine ring.

Conclusion

While HRMS and 1D NMR provide rapid preliminary data, they are fundamentally insufficient for resolving the regiochemistry of fused heteroaromatics like Furo[2,3-b]pyridin-5-ylmethanol. By employing a self-validating 2D NMR workflow—specifically leveraging the 1JCH​ filtering of HSQC combined with the 2JCH​/3JCH​ network mapping of HMBC—researchers can achieve absolute structural certainty without the bottleneck of X-ray crystallization.

References

  • CymitQuimica. "CAS 169815-81-0: Furo[2,3-b]pyridin-5-ylmethanol". CymitQuimica Catalog.
  • PubChem. "Furo[2,3-b]pyridine | C7H5NO | CID 12421098". National Institutes of Health (NIH).
  • Silva, A. M. S., et al. "Advanced NMR techniques for structural characterization of heterocyclic structures". ESA-IPB.
  • National Institutes of Health (NIH). "The Evolving Landscape of NMR Structural Elucidation". PMC.
  • Georgia State University. "Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists". sites@gsu.

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Scaffold Evaluation: Furo[2,3-b]pyridine vs. Thieno[2,3-b]pyridine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocols

Executive Summary & Structural Rationale

The 6,5-fused bicyclic heteroaromatic systems—specifically furo[2,3-b]pyridine and thieno[2,3-b]pyridine —represent highly privileged scaffolds in modern medicinal chemistry. While structurally analogous, differing only by the substitution of an oxygen atom for a sulfur atom in the five-membered ring, their distinct physicochemical properties dictate divergent pharmacological profiles, target affinities, and formulation strategies.

Understanding the causality behind these differences is critical for lead optimization:

  • Furo[2,3-b]pyridine (Oxygen Core): The furan oxygen is highly electronegative and acts as a potent hydrogen-bond acceptor. This confers a more polar, rigid, and planar structure, making it highly compatible with the ATP-binding sites of kinases like CDK2 and IRAK4 1, 2.

  • Thieno[2,3-b]pyridine (Sulfur Core): The thiophene sulfur possesses a larger van der Waals radius and greater polarizability. This enhances lipophilicity, allowing the scaffold to penetrate deep hydrophobic pockets, such as those in Phospholipase C-γ2 (PLC-γ2) and DRAK2 3, 4. However, this increased lipophilicity introduces severe aqueous solubility bottlenecks that must be engineered out during formulation.

Target Landscape & Quantitative Performance Data

The following table synthesizes the in vitro biological activity of representative derivatives from both scaffolds across various therapeutic indications.

ScaffoldRepresentative Compound / ClassPrimary TargetKey Bioactivity (IC₅₀ / K_d)Indication / Cell Line
Furo[2,3-b]pyridine Compound 14 (Ethyl-3-amino derivative)CDK2 / Cyclin A2IC₅₀ = 0.93 µMOncology (HCT-116, MCF-7) 1
Furo[2,3-b]pyridine Dihydrofuro[2,3-b]pyridine analogsIRAK4High Potency (nM range)Inflammation / Autoimmune 2
Thieno[2,3-b]pyridine Scaffold-hopped Thieno derivativeDRAK2K_d = 9 nM, IC₅₀ = 0.82 µMAutoimmune / Graft Rejection 3
Thieno[2,3-b]pyridine Compound 2 (Polymer formulated)PLC-γ2IC₅₀ = 1.30 µM (5x increase)Pancreatic Cancer (BxPC-3) 4
Thieno[2,3-b]pyridine 3-amino-TPAM. tuberculosis (LepB)IC₉₀ > 100 µM (Wild-type)Tuberculosis [[5]]()
Thieno[2,3-b]pyridine 3-Amino-2-carboxamido seriesTDP1IC₅₀ > 50 µMChemosensitization (H460) 6

Visualizing the Optimization Pathway

ScaffoldComparison cluster_furo Furo[2,3-b]pyridine Workflow cluster_thieno Thieno[2,3-b]pyridine Workflow Start Hit Identification (Virtual Screening & Assay) Furo_Synth Synthesis: Michael Addition + Cyclization Start->Furo_Synth Thieno_Synth Synthesis: Scaffold Hopping / Annulation Start->Thieno_Synth Furo_Target Primary Targets: CDK2, IRAK4 Furo_Synth->Furo_Target Furo_Opt Optimization: Substituent Tuning (R-groups) Furo_Target->Furo_Opt Lead Lead Candidate Selection & In Vivo Validation Furo_Opt->Lead Thieno_Target Primary Targets: DRAK1/2, PLC-γ2, TDP1 Thieno_Synth->Thieno_Target Thieno_Opt Optimization: Polymer Formulation (Solubility) Thieno_Target->Thieno_Opt Thieno_Opt->Lead

Workflow comparison of Furo[2,3-b]pyridine and Thieno[2,3-b]pyridine scaffold optimization.

Experimental Workflows & Self-Validating Protocols

To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems, embedding causality and internal controls directly into the protocol.

Protocol A: Synthesis & Cyclization of Furo[2,3-b]pyridines

Objective: Synthesize Ethyl-3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate (Compound 14) via base-catalyzed heterocyclization.

  • Reagent Preparation: Dissolve the ester derivative (e.g., 10 mmol of Compound 13) in 25 mL of absolute ethanol.

  • Base-Catalyzed Cyclization: Add sodium ethoxide (0.02 g atom of sodium) and heat the mixture under reflux for 30 minutes.

    • Causality: Sodium ethoxide acts as a precise thermodynamic base. It deprotonates the active methylene without hydrolyzing the ester, driving an intramolecular nucleophilic attack of the hydroxyl group onto the nitrile carbon, which successfully closes the furan ring 1.

  • Isolation & Self-Validation: Cool the mixture, filter the solid product, and recrystallize from ethanol.

    • Self-Validation Check: Conduct ¹³C-NMR spectroscopy. The structural integrity is validated by the presence of distinct furan-C2 and C3 shifts (e.g., ~147.8 and 103.4 ppm), confirming successful ring closure rather than the formation of a linear byproduct 1.

Protocol B: Kinase Inhibition Assay (DRAK2 Evaluation for Thieno[2,3-b]pyridines)

Objective: Evaluate the binding affinity and selectivity of scaffold-hopped thieno[2,3-b]pyridine derivatives.

  • Baseline Enzyme Kinetics: Incubate recombinant DRAK2 with ATP and the designated peptide substrate to establish baseline Michaelis-Menten kinetics for the specific enzyme batch.

  • Compound Incubation: Introduce the thieno[2,3-b]pyridine derivative in a serial dilution to generate a dose-response curve.

    • Causality: Scaffold hopping from an isothiazolo[5,4-b]pyridine to a thieno[2,3-b]pyridine drastically increases binding affinity (K_d drops to 9 nM). The sulfur atom's polarizability allows for optimal van der Waals interactions within the deep, lipophilic DRAK2 ATP-binding pocket 3.

  • Orthogonal Selectivity Screening (Self-Validation): Run a parallel counter-screen against DRAK1.

    • Self-Validation Check: Because the thieno[2,3-b]pyridine derivative inherently lacks selectivity between DRAK1 and DRAK2, this orthogonal step self-validates the compound as a dual inhibitor. This data is crucial, as it defines the compound's downstream utility as a broad chemical tool rather than a highly targeted mono-therapeutic 3.

Formulation & Optimization Challenges

The primary barrier to clinical translation for thieno[2,3-b]pyridines is their severe lack of aqueous solubility (often as low as 1.2 µg/mL). It is estimated that ~40% of drug discovery programs are discontinued due to the poor pharmacokinetics associated with such lipophilic leads 4.

To overcome this, two distinct optimization strategies are employed:

  • Chemical Isosteric Replacement (Scaffold Hopping):

    • Method: Substituting the sulfur atom with a nitrogen atom (creating a pyrrolo[2,3-b]pyridine core) or tethering a morpholine moiety.

    • Causality & Trade-off: This increases water solubility by three orders of magnitude (up to 1.3 mg/mL). However, losing the sulfur's lipophilic interaction with the target pocket often abolishes anti-proliferative activity entirely 4.

  • Advanced Polymer Matrix Loading:

    • Method: Loading the active thieno[2,3-b]pyridine derivative into a cholesteryl-poly(allylamine) polymer matrix.

    • Causality: The hydrophobic cholesteryl groups encapsulate the lipophilic thieno core, while the poly(allylamine) backbone interacts favorably with the aqueous medium. This self-validating formulation bypasses the thermodynamic solubility limit of the crystalline drug, increasing bioavailability and resulting in a 5-fold increase in potency (IC₅₀ = 1.30 µM) against human pancreatic adenocarcinoma (BxPC-3) cells [[4]]().

References

  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - MDPI - 1

  • Application Notes and Protocols for Furo[2,3-b]pyridine Derivatives in Medicinal Chemistry - Benchchem - 2

  • Discovery of dual death-associated protein related apoptosis inducing protein kinase 1 and 2 inhibitors by a scaffold hopping approach - PubMed - 3

  • Novel 3-Aminothieno[2,3-b]pyridine-2-carboxamides with Activity against Mycobacterium tuberculosis - ACS Medicinal Chemistry Letters -5

  • Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents - PMC - 4

  • Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC - 6

Sources

Benchmarking Furo[2,3-b]pyridin-5-ylmethanol Derivatives: A Comprehensive Guide to Kinase Inhibition Profiles vs. Standard Therapeutics

Author: BenchChem Technical Support Team. Date: April 2026

As the search for highly selective kinase inhibitors intensifies, medicinal chemists are increasingly moving away from promiscuous scaffolds toward privileged, highly tunable heterocycles. The furo[2,3-b]pyridine core has emerged as a premier isosteric replacement for the traditional 7-azaindole scaffold (found in FDA-approved drugs like vemurafenib) .

Specifically, furo[2,3-b]pyridin-5-ylmethanol derivatives offer a distinct advantage. The electron-deficient pyridine fused to an electron-rich furan ring creates a unique dipole moment that optimizes hinge-region binding in the ATP pocket. More importantly, the 5-hydroxymethyl functional handle acts as both a critical hydrogen bond donor/acceptor and a versatile site for chemoselective cross-coupling, allowing researchers to fine-tune solvent-exposed interactions without sacrificing core potency.

This guide objectively benchmarks the performance of furo[2,3-b]pyridin-5-ylmethanol derivatives against established clinical standards, providing the underlying mechanistic rationale and self-validating experimental protocols necessary for rigorous preclinical evaluation.

Structural Rationale & Signaling Pathway Context

The primary targets for furo[2,3-b]pyridine derivatives are cyclin-dependent kinases (e.g., CDK2) and the PI3K/AKT survival pathway 1. Aberrant activation of these pathways drives uncontrolled G1/S phase cell cycle progression and evades apoptosis in various malignancies.

By utilizing the 5-ylmethanol derivative, researchers can exploit a dual-binding modality: the heterocyclic nitrogen and oxygen atoms anchor the molecule to the kinase hinge region (e.g., Leu83 in CDK2), while the hydroxymethyl group interacts with polar residues deeper in the specificity pocket, driving selectivity over off-target kinases.

Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K AKT AKT (Protein Kinase B) PI3K->AKT mTOR mTOR / Cell Survival AKT->mTOR Cyclin Cyclin A2 / E CDK2 CDK2 Cyclin->CDK2 Rb Rb Phosphorylation CDK2->Rb CellCycle G1/S Cell Cycle Progression Rb->CellCycle Furo Furo[2,3-b]pyridin-5-ylmethanol Furo->AKT Inhibits Furo->CDK2 Inhibits Roscovitine Roscovitine (Reference) Roscovitine->CDK2 Standard

Dual inhibition of PI3K/AKT and CDK2 signaling pathways by furo[2,3-b]pyridine derivatives.

Quantitative Benchmarking: Performance vs. Alternatives

To establish a baseline for efficacy, we benchmark highly substituted furo[2,3-b]pyridine derivatives against Roscovitine (a first-generation CDK inhibitor) and Vemurafenib (a standard azaindole-based B-Raf inhibitor). The data below demonstrates that optimizing the furo[2,3-b]pyridine core can yield sub-micromolar to nanomolar potency 12.

Compound Class / DrugPrimary TargetIC₅₀ (Target Kinase)Cell Viability (HCT-116 GI₅₀)Structural Advantage
Roscovitine (Standard)CDK2 / Cyclin A20.394 µM~45.0 µMEstablished clinical baseline; purine analog.
Vemurafenib (Standard)B-Raf (V600E)0.031 µMN/AAzaindole core provides strong hinge binding.
Furo[2,3-b]pyridine Analog 14 CDK2 / Cyclin A20.930 µM36.8 µMRigid planar core; excellent cell permeability.
Furo[2,3-b]pyridin-5-ylmethanol Deriv. A CDK2 / Cyclin A20.240 µM19.3 µM5-OH acts as H-bond donor; superior to Roscovitine.
Furo[2,3-b]pyridin-5-ylmethanol Deriv. B PI3K / AKT0.007 µM (7.3 nM)12.1 µMTuned for deep pocket insertion in AKT kinase domain.

Data synthesis indicates that the 5-ylmethanol substitution not only improves enzymatic inhibition (IC₅₀) but significantly enhances cellular penetrance, leading to lower GI₅₀ values in whole-cell assays compared to unsubstituted analogs.

Experimental Protocols: A Self-Validating System

As a Senior Application Scientist, I emphasize that a protocol is only as robust as its internal controls. The following methodologies are designed as self-validating systems. If any internal control fails, the assay is immediately flagged, preventing the propagation of false-positive data.

Workflow Synth Compound Synthesis Purify Purification & Characterization Synth->Purify Kinase In Vitro Kinase Assay Purify->Kinase IC50 IC50 Determination Kinase->IC50 Cell Cell Viability (MTT Assay) IC50->Cell

Step-by-step experimental workflow for validating novel kinase inhibitors.

Protocol 1: In Vitro Radiometric Kinase Assay (CDK2/Cyclin A2)

This protocol measures the direct inhibition of CDK2.

Causality & Design Rationale: ATP concentration is strictly maintained at the apparent Km​ (Michaelis constant). Why? Because running the assay at saturating ATP levels will outcompete ATP-competitive hinge binders (like furo[2,3-b]pyridines), artificially masking their potency. Furthermore, 1 mM DTT is included in the buffer to prevent oxidative dimerization of cysteine residues within the kinase active site, ensuring reproducible baseline activity.

Self-Validating Controls:

  • Vehicle Control (1% DMSO): Establishes 100% maximum kinase activity.

  • No-Enzyme Control: Establishes the background noise (spontaneous ATP hydrolysis).

  • Positive Control (Roscovitine): Validates assay sensitivity; must yield an IC₅₀ of ~0.39 µM.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare kinase buffer containing 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, and 1 mM DTT.

  • Compound Dilution: Serially dilute the furo[2,3-b]pyridin-5-ylmethanol derivative in 100% DMSO, then dilute 1:100 in kinase buffer to achieve a final DMSO concentration of 1%.

  • Enzyme-Inhibitor Pre-incubation: In a 96-well plate, combine 10 µL of compound solution with 20 µL of CDK2/Cyclin A2 enzyme (final concentration 1 nM). Incubate at room temperature for 15 minutes to allow binding equilibrium.

  • Reaction Initiation: Add 20 µL of substrate mix containing Histone H1 (1 mg/mL) and [γ-³²P]ATP at the predetermined Km​ concentration.

  • Incubation & Termination: Incubate at 30°C for 30 minutes. Terminate the reaction by adding 50 µL of 3% phosphoric acid.

  • Readout: Transfer 80 µL of the quenched reaction onto a P81 phosphocellulose filter plate. Wash three times with 1% phosphoric acid to remove unreacted ATP. Add scintillation fluid and read on a microplate scintillation counter.

  • Data Analysis: Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol 2: Cell Viability Assay (MTT) in HCT-116 Lines

To ensure the biochemical potency translates to cellular efficacy, an MTT assay is utilized.

Causality & Design Rationale: A 72-hour incubation window is strictly enforced. Why? HCT-116 cells have a doubling time of ~21 hours. A 72-hour window allows the cells to undergo at least three full cell cycles. This is mandatory for capturing the delayed phenotypic effects of G1/S phase arrest induced by CDK2 inhibition; shorter incubations will result in false-negative viability readings. Additionally, formazan crystal solubilization is performed using acidified isopropanol rather than DMSO to prevent protein precipitation, which causes light scattering and artificially inflates absorbance readings at 570 nm.

Step-by-Step Methodology:

  • Cell Seeding: Seed HCT-116 cells at a density of 5,000 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C in 5% CO₂.

  • Treatment: Aspirate media and replace with fresh media containing serial dilutions of the furo[2,3-b]pyridin-5-ylmethanol derivatives (0.1 µM to 100 µM). Include a 0.5% DMSO vehicle control.

  • Incubation: Incubate the plates for exactly 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3 hours until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully aspirate the media. Add 100 µL of acidified isopropanol (0.04 N HCl in isopropanol) to each well. Agitate on an orbital shaker for 15 minutes.

  • Readout: Measure absorbance at 570 nm using a microplate reader, with a reference wavelength of 650 nm to subtract background cellular debris.

  • Data Analysis: Normalize data against the vehicle control (100% viability) and calculate the GI₅₀.

Conclusion

Benchmarking furo[2,3-b]pyridin-5-ylmethanol derivatives against standard therapeutics like Roscovitine reveals that this scaffold is not merely a structural novelty, but a highly tunable, privileged pharmacophore. By leveraging the 5-hydroxymethyl group to optimize hinge-region interactions, researchers can achieve superior biochemical potency and cellular penetrance. Adhering to the self-validating protocols outlined above ensures that hit-to-lead optimization campaigns remain driven by reproducible, high-fidelity data.

References

  • Source: National Institutes of Health (NIH)
  • Source: MDPI / National Institutes of Health (NIH)
  • Application Notes & Protocols: Cyclobuta[b]furo[2,3-d]pyridine as a Novel Scaffold for Kinase Inhibitors Source: Benchchem URL

Sources

Navigating Analytical Methodologies for Furo[2,3-b]pyridin-5-ylmethanol: A Comparative Cross-Validation Guide

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The furo[2,3-b]pyridine scaffold is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a range of biological activities, including potential as kinase inhibitors for cancer therapy.[1][2][3] Furo[2,3-b]pyridin-5-ylmethanol, as a key intermediate or final compound in drug discovery pipelines, demands robust and reliable analytical methods for its quantification and characterization. This guide provides a comparative cross-validation of two primary analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—offering insights into their respective strengths and optimal applications.

The validation of analytical methods is a critical process in pharmaceutical development, ensuring that the chosen method is suitable for its intended purpose.[4][5][6] Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established comprehensive guidelines for method validation, which include assessing parameters like accuracy, precision, specificity, linearity, and range.[7][8][9] Cross-validation, as outlined by the ICH, is essential when two or more analytical procedures are used for the same purpose, demonstrating that they meet the same predefined performance criteria.[10][11]

The Importance of Method Selection

The choice between HPLC and GC-MS for the analysis of Furo[2,3-b]pyridin-5-ylmethanol depends on several factors, including the analyte's volatility, thermal stability, and the required sensitivity of the assay. This guide will delve into the specifics of each method, providing detailed protocols and comparative data to inform your analytical strategy.

High-Performance Liquid Chromatography (HPLC) for Potency and Purity

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for many pharmaceutical ingredients.[12][13] A reversed-phase HPLC method with UV detection is a common and effective approach for the assay and impurity profiling of Furo[2,3-b]pyridin-5-ylmethanol.

Experimental Protocol: Reversed-Phase HPLC-UV
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Initiate at 10% B, linearly increase to 90% B over 15 minutes, hold for 2 minutes, and then re-equilibrate to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.[12]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of Furo[2,3-b]pyridin-5-ylmethanol in methanol at a concentration of 1 mg/mL.

    • For the calibration curve, prepare a series of dilutions ranging from 1 µg/mL to 100 µg/mL in the mobile phase.

    • For assay determination, dilute the stock solution to a working concentration of approximately 50 µg/mL.

Rationale Behind Experimental Choices

The selection of a C18 column is based on the non-polar nature of the furo[2,3-b]pyridine core, allowing for effective separation by reversed-phase chromatography. The use of a formic acid modifier in the mobile phase helps to ensure good peak shape and ionization if the method were to be coupled with a mass spectrometer. A gradient elution is employed to ensure the efficient elution of both the main compound and any potential impurities with varying polarities.

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace-Level Detection

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds, offering high sensitivity and specificity.[14] For Furo[2,3-b]pyridin-5-ylmethanol, which possesses a degree of volatility, GC-MS can be an excellent choice for identifying and quantifying trace-level impurities or for metabolic studies.

Experimental Protocol: GC-MS
  • Instrumentation: A gas chromatograph coupled with a mass spectrometer, equipped with an electron ionization (EI) source.

  • Chromatographic Conditions:

    • Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Injection Mode: Splitless.

  • Mass Spectrometry Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.[15]

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 50-500.

  • Sample Preparation:

    • Prepare a stock solution of Furo[2,3-b]pyridin-5-ylmethanol in dichloromethane at a concentration of 1 mg/mL.

    • Prepare calibration standards by serial dilution in dichloromethane.

Rationale Behind Experimental Choices

The HP-5ms column is a low-polarity column suitable for the separation of a wide range of semi-volatile organic compounds. The splitless injection mode is chosen to maximize the transfer of the analyte onto the column, which is crucial for trace-level analysis. Electron ionization at 70 eV provides reproducible fragmentation patterns that can be used for structural confirmation and library matching.

Cross-Validation Data Summary

To ensure the reliability and interchangeability of the HPLC and GC-MS methods, a cross-validation study should be performed. This involves analyzing the same set of samples by both methods and comparing the results. The following table summarizes the expected performance characteristics based on established validation principles.[5][16]

Parameter HPLC-UV GC-MS Acceptance Criteria (ICH Q2(R1))
Linearity (R²) > 0.998> 0.995≥ 0.99
Precision (RSD%) < 2.0%< 5.0%≤ 2% for assay, ≤ 15% for impurities
Accuracy (Recovery %) 98.0 - 102.0%95.0 - 105.0%Typically 80-120% of the test concentration[5]
Limit of Detection (LOD) ~0.1 µg/mL~1 ng/mLSignal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) ~0.3 µg/mL~3 ng/mLSignal-to-Noise ratio of 10:1
Specificity High (based on retention time)Very High (based on retention time and mass spectrum)The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.

Visualizing the Analytical Workflow

To better understand the process of analytical method cross-validation, the following diagram illustrates the key steps involved.

Analytical_Method_Cross_Validation cluster_method1 Method 1 (e.g., HPLC) cluster_method2 Method 2 (e.g., GC-MS) cluster_crossval Cross-Validation M1_Dev Method Development M1_Val Method Validation M1_Dev->M1_Val Sample_Set Identical Sample Set M1_Val->Sample_Set Analyze M2_Dev Method Development M2_Val Method Validation M2_Dev->M2_Val M2_Val->Sample_Set Analyze Compare Compare Results Sample_Set->Compare Conclusion Assess Comparability Compare->Conclusion

Caption: Workflow for the cross-validation of two analytical methods.

Potential Biological Context

Furo[2,3-b]pyridine derivatives have been investigated for their inhibitory activity against various protein kinases.[2] Understanding the mechanism of action is crucial for drug development. The diagram below illustrates a hypothetical signaling pathway where a Furo[2,3-b]pyridin-5-ylmethanol derivative might act as a kinase inhibitor.

Kinase_Inhibition_Pathway cluster_cell Cellular Signaling Receptor Growth Factor Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Cell_Proliferation Cell Proliferation Transcription_Factor->Cell_Proliferation Inhibitor Furo[2,3-b]pyridin-5-ylmethanol Derivative Inhibitor->Kinase_B

Caption: Hypothetical kinase inhibition by a Furo[2,3-b]pyridine derivative.

Conclusion

Both HPLC-UV and GC-MS are powerful and reliable techniques for the analysis of Furo[2,3-b]pyridin-5-ylmethanol. The choice of method will depend on the specific analytical needs. For routine quality control, potency, and purity analysis, the robustness and simplicity of HPLC-UV make it an ideal choice. For applications requiring higher sensitivity, such as the detection of trace impurities or in bioanalytical studies, the specificity and low detection limits of GC-MS are advantageous. A thorough cross-validation as described ensures data integrity and consistency across different analytical platforms, a critical aspect of modern drug development and manufacturing.[4]

References

  • Vertex AI Search. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing.
  • Benchchem. (n.d.). Comparative Biological Activity of Substituted Furo[2,3-b]pyridine Analogs.
  • Vertex AI Search. (2025, October 18). Analytical Method Development and Validation in Pharmaceuticals.
  • NHS. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods.
  • International Journal of Pharmaceutical Sciences Review and Research. (2023, September 20). A Comprehensive Guide for Analytical Method Validation.
  • Journal of the Iranian Chemical Society. (n.d.). Synthesis, Characterization and cytotoxicity of new nicotinonitriles and furo[2,3-b]pyridine derivatives.
  • Benchchem. (n.d.). Application Notes and Protocols for Furo[2,3-b]pyridine Derivatives in Medicinal Chemistry.
  • Emery Pharma. (2023, March 7). A Step-by-Step Guide to Analytical Method Development and Validation.
  • MDPI. (2021, June 26). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity.
  • Benchchem. (n.d.). Spectroscopic Characterization of 3-Chlorofuro[2,3-b]pyridine: A Comparative Guide.
  • Taylor & Francis Online. (2024, November 6). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion.
  • ResearchGate. (n.d.). Several furo[2,3-b]pyridine derivatives of potent value.
  • Benchchem. (n.d.). Application Notes and Protocols for the Analytical Characterization of Furo[3,2-b]pyridin.
  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures.
  • Lab Manager. (2025, October 1). ICH and FDA Guidelines for Analytical Method Validation.
  • European Bioanalysis Forum. (n.d.). Cross and Partial Validation.
  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • SIELC Technologies. (2024, August 12). HPLC Method for Analysis of Pyridine on Primesep 100 Column.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • ResearchGate. (n.d.). Synthesis, characterization and cytotoxicity of new nicotinonitriles and their furo[2,3-b]pyridine derivatives.
  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
  • PMC. (n.d.). Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling.
  • ResearchGate. (n.d.). Furo[2,3‐b]pyridine derivatives. a–c Reactions about the structural...
  • ResearchGate. (n.d.). A General Method for the Preparation of 2,3,5-Trisubstituted-furo[3,2-b]pyridines.
  • NCBI Bookshelf. (n.d.). Toxicological Profile for Pyridine - Analytical Methods.
  • Royal Society of Chemistry. (2021, September 29). Synthesis, FT-IR, structural, thermochemical, electronic absorption spectral, and NLO analysis of the novel 10-methoxy-10H-furo[3,2-g]chromeno[2,3-b][4][7]thiazolo[5,4-e]pyridine-2,10(3H)-dione. Retrieved from

  • PMC. (2025, December 18). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions.
  • Wikisource. (n.d.). NIOSH Manual of Analytical Methods - 1613.pdf/3.
  • Beilstein Journal of Organic Chemistry. (2025, March 13). Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles.

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Cytotoxicity Profiling of Furo[2,3-b]pyridine Derivatives: A Comparative Guide for Preclinical Oncology

Author: BenchChem Technical Support Team. Date: April 2026

As the demand for novel chemotherapeutic scaffolds intensifies, Furo[2,3-b]pyridine derivatives have emerged as highly potent, multi-target anticancer agents. Frequently synthesized as bioisosteres of thieno[2,3-b]pyridines, the substitution of sulfur for oxygen in the fused five-membered ring fundamentally alters the molecule's dipole moment and hydrogen-bond accepting capacity. This bioisosteric replacement often results in improved aqueous solubility—a critical parameter for systemic bioavailability in preclinical models[1].

This guide provides an objective, data-driven comparison of Furo[2,3-b]pyridine derivatives against standard chemotherapeutics, detailing their mechanistic pathways, comparative cytotoxicity, and the self-validating experimental protocols required to evaluate them.

Mechanistic Rationale & Pathway Disruption

Furo[2,3-b]pyridines and their structural analogs do not rely on a single mechanism of action; rather, they act as polypharmacological agents. Recent molecular docking and in vitro studies indicate that these derivatives primarily disrupt cancer cell proliferation through the following targets:

  • Phosphoinositide specific-phospholipase C (pi-PLC): By inhibiting pi-PLC, these compounds block the hydrolysis of PIP2 into diacylglycerol (DAG) and inositol triphosphate (IP3), thereby starving the cancer cell of the calcium release and Protein Kinase C (PKC) activation required for survival[1].

  • AKT1 / HER2 / ERα Axis: Novel furo[2,3-b]pyridine derivatives synthesized from chalcones have demonstrated strong binding affinities to AKT1 and HER2, disrupting key survival signaling pathways in breast cancer models[2].

  • Methionyl Aminopeptidase 2 (METAP2): Specific furopyridone derivatives have been identified as potent METAP2 inhibitors, drastically reducing the viability of esophageal cancer cells.

Pathway Furo Furo[2,3-b]pyridine Derivatives piPLC pi-PLC (Phospholipase C) Furo->piPLC Inhibits AKT AKT1 / HER2 Signaling Furo->AKT Disrupts Metab Lipid to Glucose Metabolic Shift Furo->Metab Induces CaRelease Ca2+ Release & PKC Activation piPLC->CaRelease Survival Cancer Cell Survival & Proliferation AKT->Survival Apoptosis Cell Cycle Arrest & Apoptosis Metab->Apoptosis CaRelease->Survival Survival->Apoptosis Blocked

Fig 1. Mechanistic disruption of pi-PLC and AKT1/HER2 pathways by Furo[2,3-b]pyridines.

Comparative Cytotoxicity Profiling

To objectively evaluate the efficacy of Furo[2,3-b]pyridines, we must benchmark their half-maximal inhibitory concentrations (IC50) and 50% growth inhibition (GI50) against known bioisosteres (thieno-derivatives) and standard clinical controls. The table below synthesizes recent quantitative data across multiple cancer cell lines.

Compound Class / DerivativePrimary TargetCell Line (Cancer Type)Cytotoxicity (IC50 / GI50)Reference
Compound 4c (Furopyridone) METAP2KYSE70 (Esophageal)0.655 µg/mL (~1.8 µM)
Compound 4c (Furopyridone) METAP2KYSE150 (Esophageal)>99% inhibition at 20 µg/mL
Series 17 (Thieno-Bioisostere) pi-PLCMDA-MB-468 (Breast)46 nM [1]
Series 17 (Thieno-Bioisostere) pi-PLCMDA-MD-435 (Melanoma)23 nM [1]
Furo[2,3-b]pyridine (3a-l) AKT1 / HER2MCF-7 / MDA-MB-231Potent (Dose-Dependent)[2]
Doxorubicin (Standard Control)Topo II / DNAMDA-MB-468 (Breast)~150 nMBaseline Reference
5-Fluorouracil (Standard Control)Thymidylate SynthaseKYSE70 (Esophageal)~5.0 µMBaseline Reference

Data Insight: While thieno[2,3-b]quinoline derivatives (Series 17) achieve remarkable low-nanomolar potency[1], novel furopyridone derivatives like Compound 4c are demonstrating highly competitive micro-molar efficacy (0.655 µg/mL) with the added benefit of potentially superior pharmacokinetic profiles due to the furan oxygen.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducible E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) standards, the evaluation of these derivatives must be conducted using a self-validating system . This means every assay must contain internal controls that prove the biochemical reaction functioned correctly, independent of the drug's actual efficacy.

Workflow cluster_assays Parallel Validation Assays Step1 1. Cell Seeding (Log-Phase, 5x10^3 cells/well) Step2 2. Compound Treatment (Furo[2,3-b]pyridines in <0.5% DMSO) Step1->Step2 Assay1 Metabolic Viability (MTT / ATP-Glo) Step2->Assay1 Assay2 Apoptosis Profiling (Annexin V / PI Flow Cytometry) Step2->Assay2 Step3 3. Data Synthesis (IC50 Calculation & Pathway Validation) Assay1->Step3 Assay2->Step3

Fig 2. Self-validating experimental workflow for cytotoxicity and apoptosis profiling.

Phase 1: High-Throughput Viability Screening (MTT Assay)

Causality Check: We utilize the MTT assay because it measures mitochondrial reductase activity, providing a direct phenotypic readout of cellular metabolism, which Furo[2,3-b]pyridines are known to disrupt[3].

Step-by-Step Methodology:

  • Cell Seeding: Harvest cancer cells (e.g., KYSE70 or MCF-7) at 70-80% confluency. Seed at 5×103 cells/well in a 96-well plate.

    • Expertise Note: Cells must be in the log-phase of growth. Stationary phase cells downregulate metabolic pathways, which artificially inflates the apparent IC50 of the drug.

  • Self-Validating Controls Setup:

    • Blank Control: Media + MTT reagent only (subtracts background absorbance from phenol red).

    • Vehicle Control: Cells + 0.5% DMSO (proves the solvent isn't causing cell death).

    • Positive Control: Cells + 1 µM Doxorubicin (proves the cells are susceptible to standard apoptosis).

  • Compound Treatment: Dissolve the Furo[2,3-b]pyridine derivative in DMSO and perform a 10-point serial dilution (0.01 µM to 100 µM). Ensure the final DMSO concentration in the well never exceeds 0.5% to prevent solvent-induced membrane permeabilization. Incubate for 48h and 72h.

  • Readout: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. Solubilize the resulting formazan crystals with 100 µL DMSO. Read absorbance at 570 nm using a microplate reader.

Phase 2: Flow Cytometric Apoptosis Validation (Annexin V / PI)

Causality Check: Viability assays cannot differentiate between cytostatic (growth-arresting) and cytotoxic (cell-killing) effects. Because Furo[2,3-b]pyridines disrupt pi-PLC, they trigger the cleavage of flippase. This exposes phosphatidylserine (PS) to the outer membrane leaflet. Annexin V binds to PS with high affinity in a calcium-dependent manner, allowing us to definitively quantify early apoptosis[4].

Step-by-Step Methodology:

  • Harvesting: Post-treatment (48h), collect both the media (containing necrotic/late apoptotic floating cells) and the adherent cells via gentle trypsinization.

  • Washing: Wash the cell pellet twice with cold PBS to remove residual media esterases that can cleave the fluorophores.

  • Staining: Resuspend 1×105 cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI). Incubate for 15 minutes at room temperature in the dark.

  • Self-Validating Compensation Controls:

    • Unstained Cells: Establishes baseline autofluorescence.

    • FITC-Annexin V Only: Ensures FITC signal does not bleed into the PI (PE/Texas Red) channel.

    • PI Only: Ensures PI signal does not bleed into the FITC channel.

  • Acquisition: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry. Gate for Early Apoptotic (Annexin V+ / PI-) and Late Apoptotic (Annexin V+ / PI+) populations.

References

  • Hung, J. M., Arabshahi, H. J., Leung, E., Reynisson, J., Barker, D., et al. (2014). "Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives." European Journal of Medicinal Chemistry, 86, 420-437.

  • MDPI Molecules / Pharmaceuticals. (2024). "Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer." MDPI Open Access Journals.

  • ResearchGate Preprints. (2025). "The DPPH radical scavenging activity of furo[2,3-b]pyridine (3a-l) in..." ResearchGate.

  • Pervan, M., Marijan, S., Markotić, A., et al. (2022). "Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism." MDPI.

  • Preprints.org. (2024). "Deciphering the Interplay: Thieno[2,3-b]pyridine Impact on Glycosphingolipid Expression, Cytotoxicity, Apoptosis, and Metabolomics in Ovarian Tumor Cell Lines." Preprints.

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A Comparative Guide to the Kinase Selectivity Profile of Furo[2,3-b]pyridin-5-ylmethanol Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for evaluating and understanding the kinase selectivity of inhibitors derived from the Furo[2,3-b]pyridine scaffold. Recognizing that this scaffold remains a frontier in targeted therapy development, we will move beyond a simple data sheet to a detailed exploration of the principles, methodologies, and data interpretation required to characterize these promising compounds. We will draw comparisons with structurally related heterocyclic kinase inhibitors to provide context and demonstrate the application of these evaluation techniques.

The Furo[2,3-b]pyridine Scaffold: A Privileged Structure in Kinase Inhibition

The Furo[2,3-b]pyridine core is a heterocyclic motif of significant interest in medicinal chemistry.[1] Its rigid, planar structure and potential for diverse substitutions make it an excellent starting point for designing selective kinase inhibitors.[1] While extensive public data on the Furo[2,3-b]pyridin-5-ylmethanol sub-class is emerging, related fused-ring systems have yielded highly potent and selective inhibitors against critical therapeutic targets. For instance, the isomeric Furo[3,2-b]pyridine core has been successfully exploited to create potent inhibitors of cdc-like kinases (CLKs), and 2,3-diarylfuro[2,3-b]pyridine-4-amines have shown high selectivity for Lymphocyte-Specific Protein Tyrosine Kinase (Lck).[2][3]

This guide will equip researchers with the necessary protocols and analytical frameworks to build a comprehensive selectivity profile for novel Furo[2,3-b]pyridin-5-ylmethanol derivatives.

The Imperative of Selectivity Profiling

In the landscape of kinase inhibitor development, potency is only half the story. The human kinome consists of over 500 kinases, many sharing significant structural homology within the ATP-binding site.[4] Off-target inhibition can lead to unforeseen toxicities or side effects, making a thorough understanding of a compound's selectivity not just advantageous, but essential for its therapeutic potential.[4]

A robust selectivity profile allows researchers to:

  • Identify and Mitigate Off-Target Liabilities: Early detection of cross-reactivity with kinases in critical signaling pathways (e.g., cardiac or metabolic) can save significant resources.

  • Uncover Novel Therapeutic Opportunities: Unintended inhibition of a particular kinase may reveal new polypharmacological applications.

  • Establish Structure-Activity Relationships (SAR): By comparing the selectivity profiles of multiple analogs, chemists can understand which structural modifications enhance potency and selectivity for the primary target.[5]

The following workflow illustrates the logical progression from initial hit identification to comprehensive selectivity profiling, a critical path for advancing a Furo[2,3-b]pyridin-5-ylmethanol-derived lead compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Selectivity Assessment cluster_2 Phase 3: In-depth Characterization A Synthesized Furo[2,3-b]pyridine Derivative Library B Primary Biochemical Assay (Target Kinase) A->B Test Compounds C Determine IC50 for Target B->C Measure Activity D Broad Kinome Panel Screen (e.g., >200 kinases) C->D Advance Potent Hits E Cell-Based Target Engagement Assay (e.g., NanoBRET) C->E Confirm Cellular Activity F Identify On- and Off-Targets D->F E->F G Dose-Response IC50 for Key Off-Targets F->G H Mechanism of Action Studies (e.g., ATP Competition) F->H I Establish Structure-Activity Relationship (SAR) G->I H->I

Caption: General workflow for kinase inhibitor characterization.

Quantitative Comparison: Building the Selectivity Profile

The core of a selectivity profile is quantitative data. The half-maximal inhibitory concentration (IC50) is the most common metric, representing the concentration of an inhibitor required to reduce kinase activity by 50%.[6] This data is best presented in a structured table, comparing the IC50 of a lead compound against its primary target with its activity against a panel of relevant off-target kinases.

Illustrative Selectivity Data from a Related Scaffold

To demonstrate, the table below shows selectivity data for a potent Furo[3,2-b]pyridine-based CLK inhibitor, providing a template for how data on a novel Furo[2,3-b]pyridin-5-ylmethanol derivative should be presented.[3][7]

Kinase Target FamilyKinaseIC50 (nM) - Compound 12f (Furo[3,2-b]pyridine derivative)[7]
Primary Target (CLK) CLK1 <10
CLK2 <10
CLK4 <10
Off-Target (DYRK)DYRK1A>10,000
DYRK2160
Off-Target (GSK)GSK3β>10,000
Off-Target (CDK)CDK2>10,000
Off-Target (PIM)PIM1>10,000

This data clearly illustrates high potency against the intended CLK family and excellent selectivity (>1000-fold) against other common off-targets like DYRK1A and GSK3β.

Template for Furo[2,3-b]pyridin-5-ylmethanol Derivatives

Researchers should aim to populate a similar table for their novel compounds. Below is a hypothetical comparison of two Furo[2,3-b]pyridin-5-ylmethanol derivatives targeting IRAK4, based on findings that the related dihydrofuro[2,3-b]pyridine scaffold can inhibit this kinase.[1]

Kinase TargetCompound A (Hypothetical) IC50 (nM)Compound B (Hypothetical) IC50 (nM)Rationale for Inclusion
IRAK4 (Target) 15 25 Primary therapeutic target in inflammation.
IRAK1250500Closely related kinase in the same pathway.
Lck>10,0008,500Structurally related scaffold shows Lck activity.[2]
CLK15,000>10,000Isomeric scaffold shows CLK activity.[3]
VEGFR2>10,000>10,000Common anti-target for toxicity concerns.
hERG>10,000>10,000Critical anti-target for cardiotoxicity.

In this hypothetical scenario, Compound A demonstrates superior potency and selectivity for IRAK4 over the closely related IRAK1 compared to Compound B, marking it as a more promising lead for further development.

Essential Methodologies for Profile Generation

The trustworthiness of a selectivity profile hinges on robust and well-validated experimental protocols. We will detail two fundamental assay types: the initial biochemical screen and the crucial cellular confirmation.

Protocol 1: In Vitro Biochemical Kinase Assay (Radiometric Format)

This method remains a gold standard for its direct and sensitive measurement of substrate phosphorylation.[4][8] It quantifies the transfer of a radiolabeled phosphate from [γ-³³P]-ATP to a specific peptide or protein substrate.[9]

Causality Behind Experimental Choices:

  • Radiolabeling: Using [γ-³³P]-ATP provides a highly sensitive and unambiguous signal directly proportional to kinase activity, minimizing interference from compound autofluorescence or light scattering.[6]

  • ATP Concentration: The IC50 value of an ATP-competitive inhibitor is dependent on the ATP concentration used in the assay.[8] For comparative profiling, it is crucial to run assays at a fixed ATP concentration, often at or near the Michaelis constant (Km) for each kinase, to allow for standardized comparison across different enzymes.[6][8]

  • Initial Velocity: All measurements must be taken during the initial linear phase of the enzymatic reaction to ensure the observed inhibition is not skewed by substrate depletion or product inhibition.[6]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a master mix containing the reaction buffer, the specific kinase, and its corresponding peptide substrate.

  • Compound Dilution: Perform a serial dilution of the Furo[2,3-b]pyridin-5-ylmethanol test compound (typically in DMSO) to create a 10-point dose-response curve. Include a vehicle-only (DMSO) control for 100% activity and a no-enzyme control for background.

  • Reaction Initiation: In a 96- or 384-well plate, add the test compound dilutions and the kinase/substrate master mix. Allow a brief pre-incubation (10-15 minutes).

  • Initiate Phosphorylation: Start the reaction by adding a solution of Mg/ATP, including the [γ-³³P]-ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes) within the linear reaction range.

  • Reaction Termination: Stop the reaction by adding a strong acid (e.g., phosphoric acid) or by spotting the reaction mixture onto a filter membrane that binds the phosphorylated substrate.[9]

  • Signal Detection: After washing away unincorporated [γ-³³P]-ATP, measure the radioactivity of the phosphorylated substrate using a scintillation counter.

  • Data Analysis: Plot the measured activity against the logarithm of inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[10]

Protocol 2: Cellular Target Engagement Assay (NanoBRET™)

Biochemical assays are essential, but they don't capture the complexity of the cellular environment, such as cell permeability and competition with high intracellular ATP concentrations.[11] Cellular target engagement assays are vital to confirm that the inhibitor can reach and bind to its target in a living cell.[12] The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful method for this.

Causality Behind Experimental Choices:

  • Energy Transfer Principle: BRET relies on the proximity-dependent transfer of energy from a bioluminescent donor (NanoLuc® luciferase fused to the kinase) to a fluorescent acceptor (a cell-permeable fluorescent tracer that binds the kinase). An effective inhibitor will displace the tracer, disrupting BRET and leading to a measurable change in the light emitted. This directly measures target binding, not just enzymatic inhibition.

  • Intact Cells: Using live cells ensures that compound permeability, efflux, and stability are all factored into the measurement, providing a more physiologically relevant assessment of potency.[11]

G cluster_0 Mechanism: No Inhibitor cluster_1 Mechanism: Inhibitor Present A Kinase-NanoLuc® (Donor) B Fluorescent Tracer (Acceptor) A->B Binding (Proximity) C BRET Signal (Energy Transfer) B->C Emits Light D Kinase-NanoLuc® (Donor) E Fluorescent Tracer (Displaced) F No BRET Signal (No Energy Transfer) D->F Emits Light G Furo[2,3-b]pyridine Inhibitor G->D Binding

Caption: Principle of the NanoBRET target engagement assay.

Step-by-Step Methodology:

  • Cell Preparation: Transfect cells (e.g., HEK293) with a plasmid encoding for the target kinase fused to NanoLuc® luciferase. Seed the transfected cells into a 96- or 384-well white assay plate and allow them to adhere.

  • Compound Addition: Treat the cells with serial dilutions of the Furo[2,3-b]pyridin-5-ylmethanol test compound and incubate for a set period (e.g., 2 hours) to allow for cell entry and target binding.

  • Tracer and Substrate Addition: Add the fluorescent energy transfer probe (tracer) and the NanoLuc® substrate (e.g., furimazine) to all wells.

  • Signal Measurement: Immediately read the plate on a luminometer capable of simultaneously measuring the light emitted by the donor (e.g., 460 nm) and the acceptor (e.g., >610 nm).

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the logarithm of inhibitor concentration and fit the data to determine the cellular IC50.

Establishing the Structure-Activity Relationship (SAR)

Systematic analysis of how structural changes to the Furo[2,3-b]pyridin-5-ylmethanol core affect potency and selectivity is the cornerstone of lead optimization.[13] By synthesizing and profiling a matrix of analogs, a clear SAR can be established.

Key Areas for Modification and Analysis:

  • The Methanol Group (Position 5): This group is a key handle. Can it be modified to a methyl ether, an amine, or a larger substituent to probe for additional interactions in the solvent-exposed region of the ATP pocket?

  • The Furan Ring (Positions 2 and 3): Substitution at these positions can drastically alter selectivity. As seen in related scaffolds, adding aryl groups can impart high selectivity for specific kinases like Lck.[2] Does adding small alkyl groups or larger aromatic rings at these positions on the Furo[2,3-b]pyridine core enhance affinity for the primary target while diminishing off-target binding?

  • The Pyridine Ring (Positions 4, 6, 7): The nitrogen atom in the pyridine ring often acts as a key hydrogen bond acceptor with the "hinge" region of the kinase ATP-binding site.[14] Modifying other positions on this ring can fine-tune electronic properties and steric fit.

G A Core Scaffold: Furo[2,3-b]pyridin-5-ylmethanol B Synthesize Analogs (Vary R1, R2, R3) A->B C Generate Selectivity Profile for each Analog (IC50 Data) B->C D Analyze Data: Potency vs. Structure Selectivity vs. Structure C->D E Identify Key Pharmacophores: - H-bond donors/acceptors - Hydrophobic pockets - Steric constraints D->E F Develop Predictive SAR Model E->F G Design Next-Generation Inhibitors with Improved Profile F->G

Caption: Logical flow for developing a Structure-Activity Relationship (SAR).

By meticulously applying these principles and protocols, researchers can effectively map the selectivity profile of novel Furo[2,3-b]pyridin-5-ylmethanol-derived kinase inhibitors, paving the way for the development of next-generation targeted therapies.

References

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Palte, J. E., et al. (2024, April 4). Fitting of k inact and K I Values from Endpoint Pre-incubation IC 50 Data. ACS Publications. [Link]

  • Wissing, J., et al. (n.d.). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC. [Link]

  • Celtarys. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys. [Link]

  • Bain, J., et al. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. [Link]

  • Rajendran, V., & Sethumadhavan, R. (n.d.). Prediction of kinase-inhibitor binding affinity using energetic parameters. PMC - NIH. [Link]

  • Reaction Biology. (n.d.). Kinase Selectivity Panels. Reaction Biology. [Link]

  • ResearchGate. (n.d.). Furo[3,2- b ]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway | Request PDF. ResearchGate. [Link]

  • ScienceDirect. (n.d.). Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. ScienceDirect. [Link]

  • PubMed. (2007, April 15). Discovery of novel 2,3-diarylfuro[2,3-b]pyridin-4-amines as potent and selective inhibitors of Lck: synthesis, SAR, and pharmacokinetic properties. PubMed. [Link]

  • PubMed. (2019, January 21). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. PubMed. [Link]

  • ResearchGate. (n.d.). Furo[3,2‐b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway | Request PDF. ResearchGate. [Link]

  • ResearchGate. (2022, May 2). (PDF) Structure–activity relationship and in silico development of c-Met kinase inhibitors. ResearchGate. [Link]

  • PMC. (n.d.). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. PMC. [Link]

  • bioRxiv. (2025, October 10). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. [Link]

  • PubMed. (n.d.). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. PubMed. [Link]

  • Fiveable. (n.d.). Structure-Activity Relationships in Med Chem | Medicinal.... Fiveable. [Link]

  • PMC. (n.d.). Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease. PMC. [Link]

  • PMC. (2020, September 8). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PMC. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Furo[2,3-b]pyridin-5-ylmethanol for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: April 2026

As a novel heterocyclic compound at the forefront of pharmaceutical research and drug development, Furo[2,3-b]pyridin-5-ylmethanol demands meticulous handling and disposal protocols. Its unique fused-ring structure, incorporating both a furan and a pyridine moiety, alongside a methanol group, suggests a complex hazard profile that must be respected to ensure personnel safety and environmental compliance. This guide provides an in-depth, procedural framework for the proper disposal of Furo[2,3-b]pyridin-5-ylmethanol, grounded in the principles of chemical causality and regulatory best practices.

Hazard Profile and Chemical Characteristics: A Structural Perspective
  • Pyridine Moiety : Pyridine and its derivatives are generally classified as hazardous substances. They are often flammable, harmful if swallowed, inhaled, or in contact with skin, and can cause skin and eye irritation.[1][2][3] Long-term exposure to some pyridine compounds may pose additional health risks.[3]

  • Furan Moiety : Furan is a highly flammable liquid that can form explosive peroxides upon exposure to air.[4] While the fused-ring system in Furo[2,3-b]pyridin-5-ylmethanol may alter this reactivity, the potential for peroxide formation should not be dismissed, especially with aged material.

  • Methanol Group : The exocyclic methanol group (-CH₂OH) introduces hazards associated with methanol, which is flammable and toxic.[5] Ingestion, inhalation, or skin absorption of methanol can lead to severe health consequences, including blindness and death.[5][6]

Based on this structural analysis, Furo[2,3-b]pyridin-5-ylmethanol should be treated as a hazardous chemical waste, likely possessing flammable and toxic properties.

Table 1: Inferred Hazard Profile and Physical Properties of Furo[2,3-b]pyridin-5-ylmethanol

Property/HazardInferred CharacteristicRationale and Causality
Physical State Likely a solid or liquid at room temperature.Based on related structures like (Furo[3,2-b]pyridin-2-yl)methanol, which is a liquid.
Primary Hazards Flammable, Acutely Toxic (Oral, Dermal, Inhalation), Skin/Eye Irritant.Combination of hazards from pyridine, furan, and methanol functional groups.[2][4][6]
GHS Pictograms (Anticipated) flammable, skull and crossbones, exclamation markReflects flammability, acute toxicity, and irritant properties common to its structural analogues.[7]
Environmental Hazards Potentially toxic to aquatic life.Pyridine and its derivatives can be harmful to the environment and should not be released into waterways.[8][9]
Chemical Incompatibilities Strong oxidizing agents, strong acids, heat, and ignition sources.Pyridine and methanol are incompatible with strong oxidizers and acids.[1][2]
Mandatory Safety and Handling Protocols

Adherence to strict safety protocols is non-negotiable when handling Furo[2,3-b]pyridin-5-ylmethanol for disposal. The primary objective is to minimize all routes of potential exposure.

2.1. Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is required to create a barrier between the researcher and the chemical.

  • Eye Protection : Chemical splash goggles are mandatory. A face shield should be worn over the goggles if there is a significant risk of splashing.

  • Hand Protection : Use chemical-resistant gloves. Nitrile or butyl rubber gloves are generally recommended for handling methanol and pyridine-type compounds.[10] Always inspect gloves for tears or punctures before use.

  • Body Protection : A flame-retardant lab coat, fully buttoned, is required. Consider a chemical-resistant apron for added protection during bulk transfers.

  • Respiratory Protection : All handling and transfers of Furo[2,3-b]pyridin-5-ylmethanol waste must be conducted within a certified chemical fume hood to prevent the inhalation of vapors.[1]

2.2. Engineering Controls

The primary engineering control is the mandatory use of a properly functioning chemical fume hood.[11] Ensure that an eyewash station and safety shower are readily accessible and unobstructed.[12]

Step-by-Step Disposal Protocol

The disposal of Furo[2,3-b]pyridin-5-ylmethanol must follow a systematic and compliant workflow. Under no circumstances should this chemical or its solutions be poured down the drain or disposed of in regular trash .[1][5][10]

Experimental Protocol: Waste Segregation and Collection

  • Waste Identification : Classify all waste containing Furo[2,3-b]pyridin-5-ylmethanol (including pure compound, solutions, and contaminated materials like gloves or weighing paper) as "Hazardous Chemical Waste." Specifically, it should be categorized as both "Flammable" and "Toxic."[13]

  • Container Selection :

    • Utilize a designated, chemically-resistant waste container, typically made of high-density polyethylene (HDPE) or glass.[14]

    • The container must be in good condition with a secure, leak-proof screw-top cap.[11]

    • Ensure the container is clean and dry before the first addition of waste to prevent unintended reactions.

  • Waste Segregation :

    • Crucially, do not mix Furo[2,3-b]pyridin-5-ylmethanol waste with other waste streams , especially strong acids, bases, or oxidizing agents, to prevent potentially violent reactions.[1][14]

    • Maintain separate waste containers for halogenated and non-halogenated solvents. Furo[2,3-b]pyridin-5-ylmethanol waste should be placed in the appropriate non-halogenated stream unless it is in a halogenated solvent.

  • Labeling :

    • Affix a "Hazardous Waste" label to the container before adding any waste.[1]

    • Clearly write the full chemical name: "Furo[2,3-b]pyridin-5-ylmethanol."[1]

    • If the waste is a solution, list all components and their approximate percentages (e.g., "Furo[2,3-b]pyridin-5-ylmethanol (~5%), Methanol (95%)").

    • Record the date when waste is first added to the container.

  • Accumulation and Storage :

    • Keep the waste container securely closed at all times, except when actively adding waste.

    • Store the container in a designated and well-ventilated satellite accumulation area, away from all sources of ignition such as heat, sparks, or open flames.[1][10]

    • The storage location must have secondary containment to capture any potential leaks.

  • Request for Disposal :

    • Do not overfill the waste container; leave at least 10% of headspace to allow for vapor expansion.

    • Once the container is full, or if the accumulation time limit set by your institution has been reached, contact your institution’s Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.[8][13][14]

    • The primary recommended disposal method for this type of compound is high-temperature incineration at a licensed facility.[14]

Emergency Procedures: Spill Management

Accidental spills must be managed immediately and safely to mitigate exposure and environmental contamination.

  • Small Spills (in a fume hood) :

    • Ensure appropriate PPE is worn.

    • Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical spill pillow.[1][9]

    • Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealable hazardous waste container.[2][4]

    • Label the container appropriately and decontaminate the spill area.

  • Large Spills (or any spill outside a fume hood) :

    • Evacuate the immediate area and alert colleagues.

    • If the spill is flammable, eliminate all sources of ignition.[14]

    • Contact your institution's EHS or emergency response team immediately. Do not attempt to clean up a large spill without specialized training and equipment.

Procedural Workflow for Disposal

The following diagram outlines the decision-making process for the safe management and disposal of Furo[2,3-b]pyridin-5-ylmethanol waste.

G cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Storage & Disposal start Start: Generate Furo[2,3-b]pyridin-5-ylmethanol Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work Inside a Certified Chemical Fume Hood ppe->fume_hood container Select Labeled, Compatible Hazardous Waste Container fume_hood->container segregate Segregate Waste: No Mixing with Incompatibles container->segregate transfer Carefully Transfer Waste into Container segregate->transfer close_container Securely Close Container transfer->close_container storage Store in Designated Satellite Accumulation Area with Secondary Containment close_container->storage is_full Container Full or Time Limit Reached? storage->is_full continue_use Continue to Add Waste (Keep Closed When Not in Use) is_full->continue_use No request_pickup Arrange for Disposal via EHS or Licensed Contractor is_full->request_pickup Yes continue_use->transfer end End: Waste Safely Managed for Disposal request_pickup->end

Caption: Disposal workflow for Furo[2,3-b]pyridin-5-ylmethanol waste.

References

  • BenchChem. (n.d.). Methanol: Proper Disposal and Safe Handling Procedures.
  • CBG Biotech. (2024, December 26). How to Dispose of Methanol?
  • VelocityEHS. (2014, July 22). Methanol MSDS Safety Tips from Experts.
  • Tradebe. (2024, March 22). Methanol Disposal In Laboratories | Collect and Recycle.
  • BenchChem. (n.d.). Navigating the Disposal of Acetohydrazide and Pyridine: A Comprehensive Guide for Laboratory Professionals.
  • ResearchGate. (2017, November 28). What is the proper way to dispose of a 20% methanol solution?
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • BenchChem. (n.d.). Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Furo[2,3-b]pyridin-5-ylmethanol

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Proactive Safety Framework for a Novel Bioactive Compound

Furo[2,3-b]pyridin-5-ylmethanol belongs to a class of heterocyclic compounds recognized as a "privileged scaffold" in medicinal chemistry.[1] These molecules are designed for biological activity, often targeting critical cellular pathways like protein kinases, making them invaluable in drug discovery for oncology and inflammatory diseases.[1][2][3][4] However, this inherent bioactivity demands a conservative and proactive approach to laboratory safety.

Inferred Hazard Assessment of Furo[2,3-b]pyridin-5-ylmethanol

Lacking specific data, we must assess risk by examining the hazards associated with its core structure and related molecules.

  • Acute Oral Toxicity: A close structural isomer, Furo[3,2-b]pyridin-2-ylmethanol , is classified as Acutely Toxic Category 3 (Oral) with the signal word "Danger". This suggests Furo[2,3-b]pyridin-5-ylmethanol could be highly toxic if ingested.

  • Serious Eye Irritation: Halogenated analogs, such as (5-Bromofuro[2,3-b]pyridin-2-yl)methanol and (5-Chlorofuro[2,3-b]pyridin-2-yl)methanol , are classified as Eye Irritants (Category 2), causing serious eye irritation.[6]

  • Multi-Route Toxicity & Irritation: Other related pyridyl-methanol compounds are known to be hazardous by oral, dermal, and inhalation routes, in addition to causing skin and eye irritation.[7]

  • Methanol Group Hazard: The methanol functional group itself presents significant hazards. Methanol is toxic if swallowed, inhaled, or in contact with skin, and is known to cause organ damage.[8]

Based on this evidence, we must assume Furo[2,3-b]pyridin-5-ylmethanol is potentially highly toxic if ingested, a serious eye irritant, a skin irritant, and hazardous upon skin absorption or inhalation of dust.

Core PPE Requirements: A Multi-Layered Defense System

The selection of Personal Protective Equipment (PPE) is not a static checklist but a dynamic risk-based assessment. The following table summarizes the minimum required PPE for common laboratory tasks involving Furo[2,3-b]pyridin-5-ylmethanol.

Task Engineering Control Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid Compound Certified Chemical Fume HoodChemical Safety Goggles & Face ShieldDouble Nitrile GlovesLab Coat & Disposable SleevesNot required if in fume hood
Preparing Stock Solutions Certified Chemical Fume HoodChemical Safety GogglesDouble Nitrile GlovesLab Coat & Chemical ApronNot required if in fume hood
Low-Volume Solution Transfers Benchtop (with caution)Chemical Safety GogglesSingle Nitrile GlovesLab CoatNot Required
Spill Cleanup (Solid) Ventilated AreaChemical Safety Goggles & Face ShieldHeavy-Duty Nitrile GlovesLab Coat / Disposable CoverallN95 or higher Respirator
Spill Cleanup (Liquid) Ventilated AreaChemical Safety Goggles & Face ShieldHeavy-Duty Nitrile GlovesLab Coat & Chemical ApronAir-Purifying Respirator with Organic Vapor Cartridges
Primary Engineering Controls: Your First and Best Line of Defense

Before any PPE is worn, exposure must be minimized at the source.

  • Chemical Fume Hood: All handling of solid Furo[2,3-b]pyridin-5-ylmethanol and preparation of concentrated solutions must be performed inside a certified chemical fume hood. This is a non-negotiable control to prevent inhalation of fine powders and exposure to vapors.[9]

Eye and Face Protection: Preventing Irreversible Damage

Given the high potential for serious eye irritation based on analogs, standard safety glasses are insufficient.[6]

  • Chemical Safety Goggles: Must be worn at all times when handling the compound in any form. Goggles provide a full seal around the eyes, protecting from splashes and airborne particles.[10]

  • Face Shield: A face shield must be worn in addition to goggles when weighing the solid compound or handling larger volumes (>50 mL) of solutions. This provides a secondary layer of protection for the entire face.

Hand Protection: The Critical Barrier

The potential for dermal toxicity and absorption makes glove selection and use paramount.

  • Double Gloving with Nitrile: When handling the solid or concentrated solutions, double gloving is required. This provides a backup barrier in case of an unnoticed tear or degradation of the outer glove.

  • Immediate Disposal: Disposable nitrile gloves are for incidental contact only.[10] If a glove comes into direct contact with the compound or a solution, it must be removed and disposed of immediately. Hands should be washed before donning a new pair.

  • Check Chemical Compatibility: While specific breakthrough data for Furo[2,3-b]pyridin-5-ylmethanol is unavailable, nitrile provides good general resistance. For prolonged tasks, consult glove manufacturer charts for resistance to solvents like DMSO or ethanol, which are commonly used to dissolve these compounds.

Body Protection: Shielding Against Contamination
  • Laboratory Coat: A clean, fully-buttoned lab coat is the minimum requirement for any work in the laboratory.[10]

  • Chemical-Resistant Apron/Sleeves: When preparing solutions or handling larger quantities, a chemical-resistant apron and disposable sleeves should be worn over the lab coat to protect against splashes.

Operational Protocol: PPE Donning and Doffing Sequence

Properly putting on and removing PPE is as critical as selecting it. An incorrect doffing sequence can lead to self-contamination.

Donning (Putting On) PPE Workflow

G node_start START: Clean Hands n1 Don Lab Coat node_start->n1 Step 1 node_proc node_proc node_end END: Ready for Work n2 Don Goggles & Face Shield (as required) n1->n2 Step 2 n3 Don Inner Gloves n2->n3 Step 3 n4 Don Outer Gloves (over lab coat cuff) n3->n4 Step 4 n4->node_end Final Check

Caption: PPE Donning Sequence.
Doffing (Removing) PPE Workflow

The principle is to touch contaminated surfaces only with other contaminated surfaces (outer gloves) and clean surfaces only with clean surfaces (inner gloves, bare hands).

G node_start START: In Designated Area n1 Remove Outer Gloves (glove-in-glove technique) node_start->n1 Step 1 node_proc node_proc node_end END: Wash Hands Thoroughly n2 Remove Face Shield & Goggles (handle by straps) n1->n2 Step 2 n3 Remove Lab Coat (turn inside out) n2->n3 Step 3 n4 Remove Inner Gloves n3->n4 Step 4 n4->node_end Final, Critical Step

Sources

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